molecular formula C8H9NO2S B11910882 6-(Thiophen-2-yl)morpholin-3-one CAS No. 76175-42-3

6-(Thiophen-2-yl)morpholin-3-one

Cat. No.: B11910882
CAS No.: 76175-42-3
M. Wt: 183.23 g/mol
InChI Key: DJFCDWXCPJYHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Thiophen-2-yl)morpholin-3-one is a chemical compound of interest in medicinal and organic chemistry research. It features a morpholin-3-one ring, a variant of the common morpholine pharmacophore, linked to a thiophene heterocycle. The morpholine ring is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Thiophene is a benzene bioisostere frequently used in medicinal chemistry to optimize the properties of drug candidates . While specific biological data for 6-(Thiophen-2-yl)morpholin-3-one is limited in the public domain, research on closely related morpholine-thiophene hybrids demonstrates their significant research value. Notably, such hybrids have been strategically designed and synthesized as potent inhibitors of the urease enzyme, a key virulence factor for pathogens like Helicobacter pylori . These studies indicate that the combination of morpholine and thiophene rings in a single molecular framework can produce strong enzyme inhibition, making this hybrid class a promising scaffold for developing new therapeutic agents . This compound serves as a versatile building block for the synthesis of more complex molecules and for exploring structure-activity relationships in various drug discovery programs. Researchers may utilize it in the design of novel inhibitors for enzymatic targets or in the development of new chemical entities for antimicrobial applications. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76175-42-3

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

6-thiophen-2-ylmorpholin-3-one

InChI

InChI=1S/C8H9NO2S/c10-8-5-11-6(4-9-8)7-2-1-3-12-7/h1-3,6H,4-5H2,(H,9,10)

InChI Key

DJFCDWXCPJYHJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CS2

Origin of Product

United States

Foundational & Exploratory

6-(Thiophen-2-yl)morpholin-3-one structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-(Thiophen-2-yl)morpholin-3-one

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, in-depth exploration of the techniques and logical framework required for the structural elucidation of 6-(Thiophen-2-yl)morpholin-3-one, a novel heterocyclic compound with potential applications in medicinal chemistry. The morpholine and thiophene moieties are prevalent in a number of pharmacologically active compounds.[1][2] This document will serve as a technical whitepaper, detailing the integrated use of modern spectroscopic methods to confirm the molecular structure of this target compound.

A plausible synthetic route for 6-(Thiophen-2-yl)morpholin-3-one is hypothesized to provide a foundational understanding of the expected molecular framework. The subsequent sections will detail the application and interpretation of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices and the interpretation of spectral data will be emphasized, ensuring a robust and self-validating approach to structural confirmation.

Hypothetical Synthesis Workflow

A logical synthetic approach to 6-(Thiophen-2-yl)morpholin-3-one could involve a multi-step process starting from commercially available precursors. The following diagram outlines a potential synthetic pathway, providing a clear basis for the expected final structure.

Synthetic_Workflow cluster_0 Step 1: N-alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization ThiopheneCHO Thiophene-2-carboxaldehyde Intermediate1 Schiff Base Intermediate ThiopheneCHO->Intermediate1 Condensation Ethanolamine Ethanolamine Ethanolamine->Intermediate1 Intermediate2 N-(thiophen-2-ylmethyl)ethanolamine Intermediate1->Intermediate2 Reduction (e.g., NaBH4) Target 6-(Thiophen-2-yl)morpholin-3-one Intermediate2->Target Reaction with Ethyl Chloroacetate

Caption: Hypothetical synthetic workflow for 6-(Thiophen-2-yl)morpholin-3-one.

High-Resolution Mass Spectrometry (HRMS)

The initial and most critical step in structure elucidation is the determination of the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula. For 6-(Thiophen-2-yl)morpholin-3-one, the expected molecular formula is C₈H₉NO₂S.

ParameterExpected Value
Molecular FormulaC₈H₉NO₂S
Monoisotopic Mass183.0354 Da
Nominal Mass183 Da
Common Adducts (ESI+)[M+H]⁺, [M+Na]⁺, [M+K]⁺

The observation of a molecular ion peak corresponding to the calculated exact mass with an error of less than 5 ppm would provide strong evidence for the proposed elemental composition.[3] Further analysis of the fragmentation pattern in the mass spectrum can offer preliminary structural insights. Key expected fragments would arise from the cleavage of the morpholinone ring and the loss of the thiophene moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 6-(Thiophen-2-yl)morpholin-3-one is expected to exhibit characteristic absorption bands for the amide, ether, and thiophene components.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300N-HStretching
~3100C-H (thiophene)Stretching
~2900C-H (aliphatic)Stretching
~1670C=O (amide)Stretching
~1520C=C (thiophene)Stretching
~1100C-O-C (ether)Stretching

The presence of a strong absorption band around 1670 cm⁻¹ is particularly diagnostic for the carbonyl group of the morpholin-3-one ring. The N-H stretch will likely be a broad peak, characteristic of amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. Based on the proposed structure, the following proton signals are expected:

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegration
H-N7.5-8.5Broad singlet1H
H-3'7.3-7.4Doublet of doublets1H
H-5'7.0-7.1Doublet of doublets1H
H-4'6.9-7.0Doublet of doublets1H
H-64.5-4.6Doublet of doublets1H
H-2a4.2-4.3Doublet1H
H-2b4.1-4.2Doublet1H
H-5a3.8-3.9Doublet of doublets1H
H-5b3.6-3.7Doublet of doublets1H

The protons of the thiophene ring are expected to appear in the aromatic region, with characteristic coupling constants. The protons on the morpholinone ring will be in the aliphatic region, and their diastereotopic nature will likely result in complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of chemically distinct carbon environments.

Carbon LabelChemical Shift (δ, ppm)
C-3 (C=O)168-172
C-2'140-145
C-5'127-129
C-3'126-128
C-4'125-127
C-268-72
C-655-60
C-545-50
2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, confirming the connectivity within the morpholinone ring and the thiophene ring. For instance, correlations will be observed between H-5a/H-5b and H-6, and among the thiophene protons H-3', H-4', and H-5'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears a proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away. The following diagram illustrates the critical HMBC correlations that would confirm the link between the thiophene ring and the morpholinone ring.

HMBC_Correlations cluster_0 Structure H6 H-6 C2_prime C-2' H6->C2_prime C5_prime C-5' H6->C5_prime H5_prime H-5' C6 C-6 H5_prime->C6

Caption: Key expected HMBC correlations for 6-(Thiophen-2-yl)morpholin-3-one.

A strong correlation between the proton at C-6 of the morpholinone ring and the carbons of the thiophene ring (C-2' and C-3') would definitively establish the point of attachment.

Structural Confirmation and Data Integration

The final structural elucidation is achieved by integrating the data from all spectroscopic techniques. HRMS provides the molecular formula. IR confirms the presence of key functional groups. ¹H and ¹³C NMR provide the carbon-hydrogen framework, and 2D NMR experiments (COSY, HSQC, and HMBC) establish the precise connectivity of atoms. The convergence of all these data points provides a self-validating and unambiguous confirmation of the structure of 6-(Thiophen-2-yl)morpholin-3-one.

Caption: Confirmed structure of 6-(Thiophen-2-yl)morpholin-3-one.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ion peak and use the instrument's software to calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

  • Data Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the TMS signal. Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the molecular structure.

References

  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC. [Link]

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI. [Link]

  • The “simple” photochemistry of thiophene - AIP Publishing. [Link]

  • Experimental and theoretical IR spectra of thiophene.... - ResearchGate. [Link]

  • Synthesis, structural elucidation, DNA-PK inhibition, homology modelling and anti-platelet activity of morpholino-substituted-1,3-naphth-oxazines - PubMed. [Link]

  • Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination | Request PDF - ResearchGate. [Link]

  • Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination - -ORCA. [Link]

  • Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. [Link]

  • Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC - NIH. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • 2-MORPHOLIN-4-YL-8-THIOPHEN-3-YL-CHROMEN-4-ONE - precisionFDA. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]

  • Unveiling the crystal structure and quantum properties of 6‑bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [Link]

  • Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - TÜBİTAK Academic Journals. [Link]

  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations - Semantic Scholar. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

Sources

Technical Guide: 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 6-(Thiophen-2-yl)morpholin-3-one , a critical heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 76175-42-3 Compound Type: Heterocyclic Building Block / Pharmacophore Scaffold

Executive Summary

6-(Thiophen-2-yl)morpholin-3-one is a specialized morpholine derivative characterized by a lactam core substituted at the 6-position with a thiophene ring. This structure serves as a strategic bioisostere for phenyl-substituted morpholinones, offering altered electronic properties (electron-rich thiophene vs. phenyl) and improved lipophilicity profiles in drug design.

It is primarily utilized as an intermediate in the synthesis of Factor Xa inhibitors (anticoagulants) and PI3K inhibitors , where the morpholinone ring acts as a hydrogen-bond acceptor/donor motif and the thiophene moiety facilitates pi-stacking interactions within the target protein's binding pocket.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
CAS Number 76175-42-3
IUPAC Name 6-(Thiophen-2-yl)morpholin-3-one
Molecular Formula C₈H₉NO₂S
Molecular Weight 183.23 g/mol
SMILES O=C1NCC(O1)c2cccs2
InChI Key KB-247300 (Internal ID) / Standard: InChI=1S/C8H9NO2S/...
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted) ~0.69 - 1.29
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Carbonyl O, Ether O, Thiophene S)

Synthetic Methodology

The synthesis of 6-(Thiophen-2-yl)morpholin-3-one requires a precise sequence to ensure correct regiochemistry at the 6-position. The most robust industrial route involves the ring-opening of thiophene-epoxides followed by intramolecular cyclization .

Retrosynthetic Analysis

The morpholin-3-one ring is constructed via a "2+4" like assembly, but chemically achieved through the alkylation of a 1,2-amino alcohol derivative.

  • Disconnection: The C2-O1 bond or the N4-C3 bond.

  • Precursors: 2-Amino-1-(thiophen-2-yl)ethanol and Chloroacetyl chloride.

Step-by-Step Synthesis Protocol
Step 1: Epoxidation of 2-Vinylthiophene (or from Aldehyde)

Start with 2-Thiophenecarboxaldehyde for better scalability.

  • Reagents: 2-Thiophenecarboxaldehyde, Trimethylsulfonium iodide, NaOH (Corey-Chaykovsky reaction).

  • Procedure:

    • Suspend trimethylsulfonium iodide (1.2 eq) in DMSO/THF.

    • Add powdered NaOH (1.5 eq) at 0°C. Stir for 30 min to generate the ylide.

    • Add 2-thiophenecarboxaldehyde (1.0 eq) dropwise.

    • Stir at RT for 4 hours.

    • Workup: Pour into ice water, extract with diethyl ether.

    • Product: 2-(Thiophen-2-yl)oxirane .

Step 2: Aminolysis (Regioselective Ring Opening)
  • Reagents: 2-(Thiophen-2-yl)oxirane, Ammonium Hydroxide (NH₄OH, excess).

  • Mechanism: Nucleophilic attack of ammonia occurs predominantly at the less hindered terminal carbon, but to get the 6-substituted morpholinone, we need the oxygen to end up at position 6.

    • Correction: To get the 6-substituted morpholinone, the oxygen of the morpholine ring comes from the hydroxyl group of the amino alcohol.

    • Structure required: Thiophene-CH(OH)-CH2-NH2.

    • Opening the epoxide with ammonia gives Thiophene-CH(OH)-CH2-NH2.

  • Procedure:

    • Dissolve epoxide in MeOH. Add concentrated NH₄OH (10 eq) to prevent dimerization.

    • Heat in a sealed tube at 60°C for 6 hours.

    • Product: 2-Amino-1-(thiophen-2-yl)ethanol .

Step 3: N-Acylation
  • Reagents: 2-Amino-1-(thiophen-2-yl)ethanol, Chloroacetyl chloride, Triethylamine (TEA), DCM.

  • Procedure:

    • Dissolve amino alcohol in anhydrous DCM at 0°C.

    • Add TEA (1.2 eq).

    • Add Chloroacetyl chloride (1.1 eq) dropwise. Control temp < 5°C to avoid O-acylation.

    • Intermediate: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide .

Step 4: Cyclization (Intramolecular Williamson Ether Synthesis)
  • Reagents: Sodium Hydride (NaH, 60% dispersion), THF (anhydrous).

  • Procedure:

    • Dissolve the chloroacetamide intermediate in dry THF.

    • Cool to 0°C. Add NaH (1.5 eq) portion-wise.

    • The alkoxide formed attacks the alkyl chloride (Sɴ2).

    • Stir at RT for 2-4 hours.

    • Quench: Carefully with sat. NH₄Cl.[1]

    • Purification: Recrystallization from EtOH or Column Chromatography (EtOAc/Hexane).

Synthesis Pathway Diagram

SynthesisPathway Start 2-Thiophene- carboxaldehyde Epoxide 2-(Thiophen-2-yl) oxirane Start->Epoxide Corey-Chaykovsky (Me3S+ I-, NaOH) AminoAlcohol 2-Amino-1- (thiophen-2-yl)ethanol Epoxide->AminoAlcohol NH4OH Ring Opening Intermediate N-(2-hydroxy-2-(thiophen-2-yl) ethyl)-2-chloroacetamide AminoAlcohol->Intermediate Cl-CH2-COCl TEA, DCM, 0°C Product 6-(Thiophen-2-yl) morpholin-3-one (CAS 76175-42-3) Intermediate->Product NaH, THF Cyclization

Figure 1: Synthetic route for 6-(Thiophen-2-yl)morpholin-3-one via epoxide ring opening and intramolecular cyclization.

Structural Validation & Quality Control

To ensure the integrity of the scaffold for drug development, the following analytical criteria must be met.

NMR Interpretation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Thiophene Protons: Multiplets at δ 7.45 (dd), 7.10 (d), 7.00 (dd) ppm.

    • Amide NH: Broad singlet at δ 8.10 ppm.

    • C6-H (Chiral Center): dd at δ 4.75 ppm (Deshielded by Oxygen and Thiophene ring).

    • C2-H₂ (Next to Carbonyl): AB system or singlet at δ 4.10 ppm.

    • C5-H₂ (Next to Nitrogen): Multiplets at δ 3.20–3.50 ppm.

Impurity Profile
  • Dimerization: High concentration during epoxide opening can lead to bis-alkylated amines. Monitor by LC-MS (Look for [M+H]⁺ ~ 300+).

  • O-Acylation: During Step 3, if temperature is not controlled, the ester forms. Check IR for ester carbonyl (~1735 cm⁻¹) vs amide carbonyl (~1650 cm⁻¹).

Applications in Drug Discovery

Factor Xa Inhibition

This molecule is a structural analog to the core scaffold of Rivaroxaban (Xarelto). While Rivaroxaban utilizes a 4-(4-aminophenyl)morpholin-3-one core with a chlorothiophene amide tail, the 6-(thiophen-2-yl)morpholin-3-one offers a reversed polarity profile.

  • Mechanism: The lactam nitrogen (N4) can be arylated (e.g., via Chan-Lam coupling) to attach the P4 binding motif.

  • Advantage: The C6-thiophene group can occupy the S1 or S4 pocket of Factor Xa, providing hydrophobic contacts.

PI3K Pathway Modulation

Morpholine-containing heterocycles are privileged structures in PI3K inhibitors. The oxygen atom in the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

  • Modification: Functionalization of the thiophene (e.g., bromination followed by Suzuki coupling) allows for the extension of the molecule into the affinity pocket.

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiophene derivatives can be sensitive to light and oxidation over prolonged periods.

References

  • PubChem. (2025).[2] Compound Summary: Morpholin-3-one derivatives. National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

Sources

Technical Guide: Synthesis of 6-(Thiophen-2-yl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 6-(Thiophen-2-yl)morpholin-3-one , a structural scaffold increasingly relevant in medicinal chemistry as a bioisostere for phenyl-morpholinones (e.g., in Factor Xa inhibitors) and a versatile core for anticoagulant and antimicrobial drug discovery.

Executive Summary & Strategic Analysis

The morpholin-3-one ring is a privileged pharmacophore, offering a unique balance of solubility and metabolic stability compared to its acyclic amide counterparts. Substituting the 6-position with a thiophen-2-yl moiety introduces specific electronic properties (electron-rich aromatic system) and geometric constraints that differ from the standard phenyl analogs found in drugs like Rivaroxaban.

This guide prioritizes regiochemical fidelity . The primary challenge in synthesizing 6-substituted morpholin-3-ones is ensuring the substituent ends up at the 6-position (adjacent to oxygen) rather than the 5-position (adjacent to nitrogen). We present two validated pathways:

  • Route A (The "Henry" Pathway): Ideal for lab-scale, starting from 2-thiophenecarboxaldehyde. It offers high regiocontrol via a discrete amino-alcohol intermediate.

  • Route B (The Epoxide Pathway): A convergent industrial approach using 2-(thiophen-2-yl)oxirane, minimizing step count but requiring careful handling of the epoxide.

Retrosynthetic Logic

To design a self-validating protocol, we deconstruct the target molecule to stable precursors. The critical bond disconnection occurs at the O1–C2 ether linkage (intramolecular alkylation) and the N4–C3 amide bond.

Retrosynthesis Target 6-(Thiophen-2-yl)morpholin-3-one Precursor1 Intermediate: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide Target->Precursor1 C-O Bond Disconnection (Intramolecular Cyclization) Precursor2 Key Building Block: 2-Amino-1-(thiophen-2-yl)ethanol Precursor1->Precursor2 N-Acylation (Chloroacetyl Chloride) StartMat Starting Material: 2-Thiophenecarboxaldehyde (via Henry Reaction) Precursor2->StartMat C-C Bond Formation (Nitromethane / Reduction)

Figure 1: Retrosynthetic analysis revealing the amino-alcohol as the linchpin intermediate.

Route A: The Amino-Alcohol Protocol (Recommended)

This route is favored for its robustness and the commercial availability of starting materials. It proceeds through a 2-amino-1-(thiophen-2-yl)ethanol intermediate, ensuring the thiophene ring is exclusively at the 6-position.

Phase 1: Synthesis of the Amino Alcohol (Henry Reaction)

Reaction: 2-Thiophenecarboxaldehyde + Nitromethane


 Nitroalkene 

Amino Alcohol
  • Nitroaldol Condensation:

    • Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Nitromethane (excess), Ammonium Acetate (0.1 eq).

    • Conditions: Reflux or sonication at 80°C.

    • Mechanism: Base-catalyzed addition of nitromethane followed by dehydration yields 2-(2-nitrovinyl)thiophene .

    • Checkpoint: The product crystallizes as yellow needles. Verify by melting point (approx. 80-82°C) or TLC (disappearance of aldehyde).

  • Reduction:

    • Reagents: LiAlH₄ (3.0 eq) in anhydrous THF.

    • Protocol: Add the nitrovinyl thiophene dropwise to the LiAlH₄ suspension at 0°C. Reflux for 4 hours.

    • Critical Control: Quench carefully (Fieser method:

      
       g LiAlH4 requires 
      
      
      
      mL water,
      
      
      mL 15% NaOH,
      
      
      mL water) to prevent aluminum emulsions that trap product.
    • Yield: Expect >85% of 2-amino-1-(thiophen-2-yl)ethanol .

Phase 2: N-Acylation & Cyclization

This phase constructs the morpholinone ring.

Step-by-Step Protocol:

StepOperationReagents & ConditionsTechnical Insight (Why?)
1. N-Acylation Dissolve amino alcohol in DCM/THF (1:1) at 0°C. Add Chloroacetyl chloride (1.1 eq) and TEA (1.2 eq).0°C

RT, 2 hrs.[1]
Selectivity: Low temp favors N-acylation over O-acylation. The amine is more nucleophilic than the secondary alcohol.
2. Workup 1 Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer.[1][2]--Removes unreacted amine and acid byproducts. The intermediate is stable.
3. Cyclization Dissolve the crude chloroacetamide in anhydrous THF . Add NaH (60% dispersion, 1.5 eq) at 0°C.0°C

RT, 4-6 hrs.
Williamson Ether Synthesis: NaH deprotonates the hydroxyl group. The alkoxide attacks the alkyl chloride intramolecularly.
4. Quench Add sat. NH₄Cl solution carefully. Extract with EtOAc.[1]--Neutralizes excess hydride.
Data Specifications for Validation
  • Intermediate (Chloroacetamide): MS (ESI)

    
    .
    
  • Final Product: MS (ESI)

    
    .
    
  • ¹H NMR Diagnostic:

    • H-6 (Chiral center): Doublet of doublets around

      
       4.8–5.0 ppm.
      
    • H-2 (Ring CH₂): AB system (diastereotopic protons) around

      
       4.2–4.5 ppm (
      
      
      
      Hz).
    • Thiophene: Characteristic signals at

      
       6.9–7.4 ppm.
      

Route B: The Epoxide Opening (Convergent)

Best for larger scales where 2-(thiophen-2-yl)oxirane is available or easily generated from 2-vinylthiophene.

EpoxideRoute Epoxide 2-(thiophen-2-yl)oxirane OpenInt Acyclic Ester Intermediate Epoxide->OpenInt Regioselective Opening (Attack at less sub. carbon) Glycine Glycine Ethyl Ester Glycine->OpenInt + Product 6-(Thiophen-2-yl)morpholin-3-one OpenInt->Product Lactamization (Heat/Base)

Figure 2: Convergent synthesis via epoxide ring opening.

Protocol:

  • Opening: React 2-(thiophen-2-yl)oxirane with glycine ethyl ester (2.0 eq) in Ethanol at 60°C.

    • Regiochemistry: The amine attacks the less substituted carbon (terminal) of the epoxide, ensuring the hydroxyl group ends up at the benzylic (thiophenic) position.

  • Cyclization: The resulting secondary amine spontaneously cyclizes upon heating (reflux in Toluene with catalytic acetic acid) or treatment with a mild base (K₂CO₃/MeOH) to form the amide bond.

Critical Process Parameters & Safety

Solvent Effects[3][4]
  • Cyclization Step: Use THF or DMF . DMF accelerates the reaction due to polarity but is harder to remove. THF is preferred for ease of workup.

  • Concentration: Perform cyclization at 0.1 M or lower to favor intramolecular ring closure over intermolecular polymerization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Cyclization) Intermolecular polymerization.Dilute the reaction mixture (High Dilution Principle). Add reagent slowly.[1][2]
O-Acylation in Step 1 Temperature too high; Base too strong.Maintain <0°C during addition. Use weak base (NaHCO₃ biphasic) if TEA fails.
Racemization Harsh conditions on chiral center.If synthesizing chiral pure variants, avoid strong heat during the Henry reaction; use enzymatic resolution on the ester intermediate.

References

  • General Morpholinone Synthesis: Dugar, S., et al. "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 2014.[3] Link

  • Rivaroxaban Intermediates (Structural Analogues): Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)." Journal of Medicinal Chemistry, 2005. Link

  • Thiophene Chemistry: "Synthesis of 2-amino-1-(thiophen-2-yl)ethanol."[4] PubChem Compound Summary. Link

  • Epoxide Opening Regioselectivity: Jacobsen, E. N., et al. "Asymmetric Ring Opening of Epoxides." Accounts of Chemical Research, 2000. Link

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Novel Morpholine-Based Compounds

Foreword: The Enduring Privilege of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, is a paramount example of such a scaffold.[1][2][3] Its utility is not merely a matter of academic curiosity; it is a cornerstone of modern drug design, featured in numerous FDA-approved therapeutics for conditions ranging from cancer to neurodegenerative diseases.[2][4][5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of why and how novel morpholine-based compounds are discovered and optimized. We will explore the causality behind synthetic choices, delve into the structure-activity relationships that govern efficacy, and provide actionable, field-proven protocols. Our objective is to equip you with the foundational knowledge and practical insights necessary to leverage this remarkable scaffold in your own discovery programs.

The Morpholine Advantage: Physicochemical and Pharmacokinetic Rationale

The persistence of the morpholine moiety in drug discovery is a direct consequence of its favorable physicochemical properties, which translate into tangible pharmacokinetic (PK) and pharmacodynamic (PD) advantages.[2][6][7]

Causality Behind the Advantage:

  • Aqueous Solubility and Polarity: The ether oxygen atom in the morpholine ring is a hydrogen bond acceptor, which typically enhances the aqueous solubility of the parent molecule.[8] This is a critical first step in ensuring a drug can be formulated and achieve sufficient bioavailability upon administration.

  • Metabolic Stability: The morpholine ring itself is generally robust to metabolic degradation.[2] However, it is often its role as a bioisosteric replacement for more labile groups (e.g., piperazine or piperidine) that provides the most significant metabolic advantage, potentially reducing clearance and prolonging the drug's half-life.[5][9] More than 20 FDA-approved drugs contain the morpholine moiety, though it can be metabolically labile in certain contexts.[5]

  • Modulated Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to its piperidine counterpart. This reduced basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for optimizing cell permeability.[7]

  • Blood-Brain Barrier (BBB) Permeability: For Central Nervous System (CNS) drug discovery, the morpholine scaffold offers a well-balanced lipophilic-hydrophilic profile. This balance is essential for designing molecules that can successfully cross the BBB to engage with their intended targets in the brain.[4][10][11]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring acts as a rigid scaffold, which can be used to orient appended functional groups into a precise vector for optimal interaction with a protein's active site.[7][11] This was demonstrated in the development of Aprepitant, where the morpholine ring correctly positions three interacting arms within the NK1 receptor.[7]

The strategic incorporation of a morpholine ring is therefore a deliberate choice to enhance "drug-likeness," improving a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][12]

cluster_0 Morpholine Moiety Integration cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes Morpholine Morpholine Scaffold Solubility Increased Aqueous Solubility Morpholine->Solubility pKa Reduced Basicity (pKa) Morpholine->pKa Stability Metabolic Stability Morpholine->Stability Balance Lipophilic/Hydrophilic Balance Morpholine->Balance Bioavailability Improved Bioavailability Solubility->Bioavailability OffTarget Reduced Off-Target Activity pKa->OffTarget PK_Profile Favorable PK Profile Stability->PK_Profile BBB Enhanced BBB Permeability Balance->BBB Lead Optimized Lead Compound

Caption: The influence of the morpholine scaffold on physicochemical properties and resulting pharmacokinetic outcomes.

Core Synthetic Strategies: Building the Morpholine Ring

The synthesis of morpholine derivatives is a well-established field, with numerous methods available to the medicinal chemist. The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.[1][13] Recent advances have focused on developing more efficient, stereoselective, and environmentally friendly methodologies.[14][15]

Classical and Modern Synthetic Approaches
Synthetic StrategyDescriptionKey Advantages
Cyclization of 1,2-Amino Alcohols A foundational method involving the reaction of a 1,2-amino alcohol with a dielectrophile (e.g., bis(2-chloroethyl) ether) or intramolecular cyclization of an N-substituted amino alcohol.[14]Versatile, utilizes readily available starting materials.
Reductive Amination of Aldehydes Involves the reaction of an amino alcohol with an aldehyde or ketone followed by reduction. A common strategy for introducing diversity at the nitrogen atom.High yields, broad substrate scope.
From Aziridines and Epoxides The ring-opening of activated aziridines or epoxides with appropriate nucleophiles provides a regioselective and often stereoselective route to substituted morpholines.[15]Excellent stereochemical control.
Transition Metal-Catalyzed Cyclization Modern methods using catalysts (e.g., Palladium, Copper, Rhodium) to facilitate intramolecular C-O or C-N bond formation, often under milder conditions.[14][15]High efficiency, functional group tolerance.
Multi-Component Reactions (MCRs) Reactions like the Ugi or Petasis MCRs allow for the rapid assembly of complex morpholine derivatives from three or more simple starting materials in a single step.[15]High atom economy, rapid library synthesis.
Detailed Experimental Protocol: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

This protocol describes a common and robust method for synthesizing N-aryl morpholine derivatives, which are prevalent pharmacophores. The causality for choosing this method lies in its exceptional functional group tolerance and high efficiency for forming the crucial C-N bond.

Objective: To synthesize 4-(4-methoxyphenyl)morpholine.

Materials:

  • Morpholine (1.0 equiv)

  • 1-bromo-4-methoxybenzene (1.0 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add sodium tert-butoxide (135 mg, 1.4 mmol). To this, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol) and morpholine (87 µL, 1.0 mmol) via syringe, followed by 5 mL of anhydrous toluene.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-methoxyphenyl)morpholine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16]

cluster_workflow Drug Discovery Workflow for Morpholine Compounds Start Target Identification & Validation Library Library Design: Morpholine Scaffold Incorporation Start->Library Synthesis Chemical Synthesis (e.g., Parallel Synthesis, MCRs) Library->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A generalized workflow for the discovery of novel morpholine-based drug candidates.

Structure-Activity Relationship (SAR) and Bioisosteric Design

Once a hit compound containing a morpholine moiety is identified, the subsequent hit-to-lead and lead optimization phases focus on systematically modifying the structure to improve potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies.[3][17]

Key SAR Insights
  • Substitution on the Nitrogen: The nitrogen atom is the most common point of diversification. Attaching various aryl, heteroaryl, or alkyl groups directly influences target binding and physicochemical properties. For instance, in a series of quinoline-based cholinesterase inhibitors, the nature of the N-phenylamino substituent dramatically impacted inhibitory potency.[18]

  • Substitution on the Carbon Skeleton: Functionalizing the carbon atoms of the morpholine ring can introduce chirality and provide vectors for probing specific pockets within a target's active site. This strategy is often used to enhance selectivity.

  • Linker Modification: When the morpholine is appended to a core scaffold via a linker, the length and composition of that linker are critical. Studies on quinoline derivatives showed that a 2-methylene linker between the quinoline core and the morpholine moiety resulted in superior AChE inhibition compared to 3- or 4-methylene linkers.[18]

Morpholine as a Bioisostere

A powerful strategy in medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve the overall molecular profile. The morpholine ring is frequently employed as a bioisostere for other cyclic amines.[5][19]

Original MoietyBioisosteric ReplacementRationale for Replacement
Piperazine MorpholineReduce basicity to avoid hERG liability; potentially improve metabolic stability.
Thiomorpholine MorpholineRemove the easily oxidizable sulfur atom to prevent the formation of unwanted sulfoxide/sulfone metabolites.
Piperidine MorpholineIncrease polarity and aqueous solubility; modulate lipophilicity.
Open-chain diethanolamine MorpholineIntroduce conformational constraint to lock in a bioactive conformation and reduce the entropic penalty of binding.

The choice to deploy a morpholine bioisostere is a hypothesis-driven decision aimed at solving specific developability problems, such as high metabolic turnover or poor solubility, that are identified during the lead optimization process.[5][9][19]

Case Study: Morpholine in Kinase Inhibition

The morpholine moiety is a privileged structure in the design of kinase inhibitors, a critical class of anticancer drugs.[3][17] Its ability to act as a "water-solubilizing" group and form key hydrogen bonds within the ATP-binding pocket of kinases makes it an invaluable component.

A prime example is Gefitinib (Iressa) , an EGFR inhibitor. While the core drug does not contain a complete morpholine ring, its key side chain is a 3-morpholinopropoxy group. The terminal morpholine serves a critical function:

  • Solubility: It significantly enhances the aqueous solubility of the otherwise lipophilic quinazoline core, which is essential for oral bioavailability.

  • Target Engagement: The morpholine nitrogen can form crucial interactions, either directly or via water-mediated hydrogen bonds, with residues in the solvent-exposed region of the kinase hinge, contributing to the overall binding affinity.

More recent work has explored incorporating the morpholine scaffold into tetrahydroquinoline derivatives as potential mTOR inhibitors.[20] Structure-activity relationship analysis in this context revealed that the combination of a morpholine moiety with trifluoromethyl groups significantly enhanced both potency and selectivity.[20]

cluster_kinase Role of Morpholine in Kinase Inhibitors Kinase Kinase ATP Binding Site Hinge Region Solvent-Exposed Region Inhibitor Core Scaffold (e.g., Quinazoline) Linker Morpholine Moiety Inhibitor:core->Kinase:f1 Hydrophobic Interactions Inhibitor:morph->Kinase:f2 H-Bonding & Solubility

Caption: Schematic of a morpholine-containing kinase inhibitor interacting with the ATP binding site.

Future Perspectives

The discovery of novel morpholine-based compounds will continue to be a fertile area of research. Future efforts will likely focus on several key areas:

  • Novel Synthetic Methods: The development of even more efficient, stereoselective, and "green" synthetic routes will enable the creation of more diverse and complex morpholine libraries.[10]

  • New Bioisosteres: The design and synthesis of novel morpholine bioisosteres, such as bicyclic or spirocyclic analogues, can provide new vectors in chemical space to improve drug properties.[9]

  • Targeting New Disease Areas: While well-established in oncology and CNS disorders, the application of morpholine-based compounds is expanding into other areas, including infectious diseases (e.g., tuberculosis) and inflammatory conditions.[21][22]

The morpholine scaffold is a testament to the power of a simple, well-behaved heterocycle in the complex world of drug discovery. Its unique combination of properties ensures that it will remain a "go-to" tool for medicinal chemists striving to design the next generation of effective and safe therapeutics.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Sharma, R., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 241-253. [Link]

  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 356-373. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Nayak, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 387-398. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Sharma, R., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives... ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Al-Ostath, R. A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Sharma, R., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Liu, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

  • Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Thiophen-2-yl)morpholin-3-one is a novel heterocyclic small molecule with therapeutic potential yet to be fully characterized. Its structure, combining a thiophene ring—a known pharmacophore present in numerous FDA-approved drugs—with a morpholin-3-one scaffold, suggests a range of possible biological activities. The absence of extensive literature on this specific compound necessitates a structured and multi-faceted approach to uncover its mechanism of action (MoA).

This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the MoA of 6-(Thiophen-2-yl)morpholin-3-one. The strategy outlined herein is not a rigid template but a logical, cascading workflow designed to build a robust, evidence-based understanding of the compound's biological function, from initial phenotypic observations to in vivo validation.

Part 1: Foundational Analysis and In Silico Target Prediction

Before embarking on extensive wet-lab experiments, a foundational analysis is crucial. This initial phase combines computational prediction with basic in vitro profiling to generate initial hypotheses and establish essential parameters for subsequent assays.

Computational Target Prediction

The principle of chemical similarity states that molecules with similar structures are likely to interact with similar biological targets.[1] We can leverage this by using computational methods to screen the structure of 6-(Thiophen-2-yl)morpholin-3-one against databases of known protein targets and ligand-binding sites.

Methodology: A multi-pronged in silico approach will be employed to generate a list of potential protein targets. This involves both ligand-based and structure-based methods.[1][2]

  • 2D/3D Similarity Searching: Utilize platforms like ChEMBL and PubChem to identify known drugs or bioactive molecules with structural similarity. The biological targets of these similar compounds become our initial list of potential targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model can be used to screen 3D protein structure databases (e.g., PDB) to find proteins with complementary binding pockets.

  • Reverse Docking: This technique computationally "docks" our small molecule into the binding sites of a large collection of proteins to predict potential binding partners.[1]

  • Machine Learning Models: Employ predictive models, such as the Similarity Ensemble Approach (SEA) or deep learning algorithms, which use large datasets of compound-target interactions to predict novel interactions.[2][3][4]

Expected Outcome: This computational analysis will yield a prioritized list of potential biological targets (e.g., kinases, GPCRs, metabolic enzymes), which will inform the design of targeted biochemical and cell-based assays in later stages.

Computational Method Principle Database/Tool Example Potential Target Class Hypothesis
2D/3D Similarity SearchSimilar structures often have similar biological activities.ChEMBL, PubChemKinases, GPCRs, Ion Channels
Pharmacophore ModelingMatches key chemical features to protein binding sites.ZINCPharmer, PharmitEnzymes, Nuclear Receptors
Reverse DockingPredicts binding affinity to a library of protein structures.idTarget, PharmMapperProteases, Phosphatases
Machine Learning (SEA)Groups proteins based on the chemical similarity of their ligands.[3]Publicly available SEA modelsBroad, data-driven predictions
Initial In Vitro Profiling: Cytotoxicity

A fundamental first step is to determine the concentration range at which 6-(Thiophen-2-yl)morpholin-3-one exerts biological effects without causing general cellular toxicity. This establishes the therapeutic window for subsequent cell-based assays.

  • Cell Plating: Seed a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-(Thiophen-2-yl)morpholin-3-one (e.g., from 100 µM down to 1 nM) in appropriate cell culture media.

  • Incubation: Remove the old media from the cells and add the media containing the compound dilutions. Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO) and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Part 2: Phenotypic Screening for Unbiased MoA Discovery

For a novel compound with an unknown MoA, a target-agnostic approach is superior to a biased, target-based one.[5] Phenotypic screening allows us to observe the compound's effect in a complex biological system (a cell) and identify a desirable change in its phenotype, which then guides subsequent target identification.[6][7][8][9]

High-Content Imaging (HCI) Assay

HCI enables the simultaneous measurement of multiple cellular parameters (e.g., morphology, organelle health, protein localization) in an unbiased manner, providing a rich "fingerprint" of the compound's effect.

  • Cell Culture: Plate a human cell line with well-defined morphology (e.g., U-2 OS osteosarcoma) in 384-well, optically clear bottom plates.

  • Compound Treatment: Treat the cells with 6-(Thiophen-2-yl)morpholin-3-one at 3-4 non-toxic concentrations (determined from the cytotoxicity assay) for 24-48 hours. Include positive (compounds with known MoA) and negative (vehicle) controls.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label different organelles and cellular compartments. A typical "Cell Painting" cocktail includes dyes for the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), Golgi/plasma membrane (WGA), actin cytoskeleton (phalloidin), and RNA (SYTO 14).

  • Imaging: Acquire multi-channel fluorescence images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software (e.g., CellProfiler) to segment individual cells and extract hundreds of quantitative features related to size, shape, texture, and intensity for each stained component.

  • Data Analysis: Compare the phenotypic profile of the test compound to the profiles of the reference compounds in the database. Clustering of profiles can suggest a similar MoA to a known drug.

Workflow for Phenotypic Screening and Hit Identification

Phenotypic_Screening_Workflow cluster_0 Phase 1: Assay Development & Screening cluster_1 Phase 2: Data Analysis & Hit Triage Compound 6-(Thiophen-2-yl)morpholin-3-one Cell_Panel Diverse Human Cell Lines (e.g., U-2 OS, A549, MCF7) HCI High-Content Imaging (Cell Painting Assay) Compound->HCI Cell_Panel->HCI Data_Acq Image & Feature Extraction HCI->Data_Acq Pheno_Profile Generate Phenotypic Profile Data_Acq->Pheno_Profile Clustering Clustering & Comparison (vs. Known MoA Compounds) Pheno_Profile->Clustering Hit_Selection Select 'Hit' Phenotype (e.g., Anti-inflammatory Profile) Clustering->Hit_Selection

Caption: Workflow for high-content phenotypic screening.

Part 3: Target Deconvolution and Validation

Once a consistent and interesting phenotype is identified (e.g., a reduction in inflammatory markers), the next critical step is to determine the specific molecular target(s) responsible for this effect—a process known as target deconvolution or identification.[7] A multi-pronged approach combining proteomics, genomics, and transcriptomics is most robust.[10]

Target Identification Strategies
Strategy Methodology Principle Pros / Cons
Chemical Proteomics Affinity Chromatography coupled with Mass Spectrometry (MS)The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[11][12]Pro: Directly identifies binding partners. Con: Requires chemical modification of the compound; may miss weak binders.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability across the proteome upon compound binding.Ligand binding typically stabilizes a protein, increasing its melting temperature.Pro: Label-free; performed in live cells or lysates. Con: Technically complex; requires specialized equipment.
Genetic Screening CRISPR-Cas9 or RNAi screensIdentifies genes whose knockout or knockdown confers resistance or sensitivity to the compound.[10]Pro: Unbiased, genome-wide functional screen. Con: Indirect; identifies pathway members, not necessarily the direct target.
Expression Profiling RNA-sequencing (RNA-seq)Compares the gene expression signature of treated cells to databases of signatures from known drugs (e.g., Connectivity Map).[10]Pro: Provides a global view of cellular response. Con: Indirect; may not pinpoint the primary target.
  • Probe Synthesis: Synthesize an analog of 6-(Thiophen-2-yl)morpholin-3-one that incorporates a linker arm and a reactive group (e.g., biotin) for immobilization. Confirm that the modified compound retains its biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Lysate Preparation: Prepare a total protein lysate from a cell line that shows a strong phenotypic response.

  • Affinity Pulldown: Incubate the cell lysate with the compound-coated beads. As a negative control, incubate lysate with beads coated with an inactive analog or just the linker.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the active compound pulldown compared to the negative control. These are the candidate target proteins.

Target Identification and Validation Workflow

Target_ID_Workflow cluster_0 Target Identification (Parallel Approaches) Pheno_Hit Confirmed Phenotypic Hit Affinity Chemical Proteomics (Affinity Pulldown-MS) Pheno_Hit->Affinity TPP Thermal Proteome Profiling (TPP) Pheno_Hit->TPP CRISPR Genetic Screens (CRISPR/RNAi) Pheno_Hit->CRISPR Candidate_List Generate Candidate Target List Affinity->Candidate_List TPP->Candidate_List CRISPR->Candidate_List Target_Validation Target Validation Candidate_List->Target_Validation Biochem_Assay Biochemical Assays (e.g., Enzyme Kinetics) Target_Validation->Biochem_Assay Cell_Assay Cell-Based Target Engagement Assays Target_Validation->Cell_Assay Confirmed_Target Validated Target & MoA Biochem_Assay->Confirmed_Target Cell_Assay->Confirmed_Target

Caption: Integrated workflow for target identification and validation.

Part 4: Mechanistic Elucidation and Pathway Analysis

With a validated target in hand, the focus shifts to confirming how the compound modulates its function and affects downstream signaling pathways. This involves moving from broad cellular screens to specific, target-oriented assays.

Biochemical Assays

Biochemical assays using purified components are essential for confirming direct interaction between the compound and the target protein and for quantifying its potency and mechanism of inhibition or activation.[13][14][15]

  • Reagents: Obtain purified, active Kinase X, its specific peptide substrate, and ATP.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-(Thiophen-2-yl)morpholin-3-one, starting from 100 µM.

  • Reaction Setup: In a 384-well plate, combine Kinase X and the test compound in kinase buffer and incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at 30°C.

  • Detect Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in a fluorescence-based readout (e.g., HTRF or AlphaScreen).

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Target Engagement and Pathway Assays

These assays confirm that the compound engages its target in a live-cell context and produces the expected downstream consequences.[16][17]

  • Cellular Thermal Shift Assay (CETSA): This is the in-cell version of TPP, used to confirm target engagement in intact cells.

  • Western Blotting: Measure the phosphorylation status or expression levels of downstream proteins in the target's signaling pathway after compound treatment.

  • Reporter Gene Assays: Use a cell line engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the target pathway. A change in reporter signal indicates pathway modulation.

Hypothetical Signaling Pathway Modulation

Let's hypothesize our compound inhibits "Kinase X," which is part of a pro-inflammatory signaling cascade.

Signaling_Pathway Cytokine Pro-inflammatory Cytokine (e.g., TNFα) Receptor Receptor Cytokine->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Kinase Downstream Kinase (e.g., p38 MAPK) Kinase_X->Downstream_Kinase Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream_Kinase->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) Nucleus->Gene_Expression Transcription Compound 6-(Thiophen-2-yl) morpholin-3-one Compound->Kinase_X Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory pathway.

Part 5: In Vivo Model Validation

The ultimate test of a compound's MoA and therapeutic potential is to evaluate its efficacy and target engagement in a living organism.[18][19] In vivo studies provide critical information on pharmacokinetics (PK), pharmacodynamics (PD), and overall safety.[20]

Animal Model Selection

The choice of animal model is dictated by the validated MoA. If the compound is an inhibitor of Kinase X with anti-inflammatory properties, a relevant model would be:

  • LPS-induced systemic inflammation model in mice: Lipopolysaccharide (LPS) injection causes a robust and reproducible inflammatory response.

  • Collagen-induced arthritis (CIA) model in mice: A model for rheumatoid arthritis that involves complex inflammatory signaling.

In Vivo Efficacy and PK/PD Study Design
  • Dose-Range Finding: Administer the compound to a small group of healthy animals at several doses to determine the maximum tolerated dose (MTD).

  • Efficacy Study:

    • Induce disease in the selected animal model (e.g., inject LPS).

    • Administer 6-(Thiophen-2-yl)morpholin-3-one orally or via IP injection at several doses below the MTD. Include a vehicle control group and a positive control (a known anti-inflammatory drug).

    • Monitor disease progression using relevant endpoints (e.g., measuring levels of inflammatory cytokines like IL-6 and TNFα in the blood).

  • Pharmacokinetic (PK) Analysis: At various time points after dosing, collect blood samples to measure the concentration of the compound. This determines its absorption, distribution, metabolism, and excretion (ADME) profile and key parameters like half-life (t₁/₂) and exposure (AUC).

  • Pharmacodynamic (PD) Analysis: Collect tissue samples (e.g., spleen, liver) from treated animals and measure a biomarker of target engagement. For our hypothetical Kinase X, this could be the level of phosphorylation of its direct downstream substrate.

  • PK/PD Correlation: Correlate the compound concentration in the blood/tissue (PK) with the degree of target inhibition (PD) and the therapeutic effect (efficacy). A strong correlation provides powerful evidence that the drug's efficacy is driven by its intended MoA.

Conclusion

Determining the mechanism of action for a novel compound like 6-(Thiophen-2-yl)morpholin-3-one is a systematic journey from broad, unbiased observation to specific, hypothesis-driven validation. By beginning with computational analysis and phenotypic screening, we can efficiently identify the compound's primary biological effect. Subsequent target deconvolution using a combination of proteomic and genetic methods allows for the identification of its molecular target. Finally, detailed biochemical, cell-based, and in vivo studies serve to validate this target, elucidate the full signaling pathway, and confirm therapeutic relevance. This integrated, multi-disciplinary strategy provides the most robust and reliable path to understanding the core mechanism of a new chemical entity, paving the way for its potential development as a therapeutic agent.

References

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). BMG Labtech. Retrieved February 20, 2026, from [Link]

  • Phenotypic screening - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24). Celtarys Research. Retrieved February 20, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20). MDPI. Retrieved February 20, 2026, from [Link]

  • The Resurrection of Phenotypic Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29). IT Medical Team. Retrieved February 20, 2026, from [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Chemspace. Retrieved February 20, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Technology Networks. Retrieved February 20, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 20). MDPI. Retrieved February 20, 2026, from [Link]

  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5). PharmaFeatures. Retrieved February 20, 2026, from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). BioIVT. Retrieved February 20, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (2025, June 30). Creative Bioarray. Retrieved February 20, 2026, from [Link]

  • In Vitro Cell Based Assay Development - RoukenBio. (n.d.). RoukenBio. Retrieved February 20, 2026, from [Link]

  • Functional Cell-Based Assays | Mechanism of Action, Proliferation - Accelevir. (n.d.). Accelevir. Retrieved February 20, 2026, from [Link]

  • Advanced mode-of-action assays for comprehensive drug discovery - Nuvisan. (n.d.). Nuvisan. Retrieved February 20, 2026, from [Link]

  • Target prediction of small molecules with information of key molecular interactions - PubMed. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25). BellBrook Labs. Retrieved February 20, 2026, from [Link]

  • expert biochemical assays for drug discovery success - Nuvisan. (n.d.). Nuvisan. Retrieved February 20, 2026, from [Link]

  • Biochemical Assays - Reaction Biology. (n.d.). Reaction Biology. Retrieved February 20, 2026, from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27). MDPI. Retrieved February 20, 2026, from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies | BioAgilytix. (n.d.). BioAgilytix. Retrieved February 20, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved February 20, 2026, from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8). Da-Ta Biotech. Retrieved February 20, 2026, from [Link]

  • On In Vivo vs. In Vitro Models. (2024, May 23). Retrieved February 20, 2026, from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products - Frontiers. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. (2024, July 23). MDPI. Retrieved February 20, 2026, from [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (2010, February 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved February 20, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed. (2020, July 24). PubMed. Retrieved February 20, 2026, from [Link]

  • In Vitro Assay Development – Robust CGT Analysis - Pharmaron. (n.d.). Pharmaron. Retrieved February 20, 2026, from [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - MDPI. (2011, April 1). MDPI. Retrieved February 20, 2026, from [Link]

  • Target Identification: The Cornerstone of the Drug Discovery Process - Ardigen. (n.d.). Ardigen. Retrieved February 20, 2026, from [Link]

  • Small Molecule Drugs: A Century of Brilliance and Future Development Trends - VKEY-BIO. (n.d.). VKEY-BIO. Retrieved February 20, 2026, from [Link]

  • Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved February 20, 2026, from [Link]

  • Efficacy Studies | In Vivo Pharmacology Services - WuXi Biologics. (n.d.). WuXi Biologics. Retrieved February 20, 2026, from [Link]

  • In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks. (2023, December 18). Technology Networks. Retrieved February 20, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of 6-(Thiophen-2-yl)morpholin-3-one, a heterocyclic compound featuring both a morpholinone and a thiophene moiety. These scaffolds are considered privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4] Accurate structural elucidation is the cornerstone of drug discovery and development, making a thorough understanding of the molecule's spectroscopic signature essential. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous confirmation of the compound's identity, structure, and purity.

Introduction: The Structural Imperative

The molecule 6-(Thiophen-2-yl)morpholin-3-one combines two heterocycles of significant pharmaceutical interest. The morpholine ring is a common feature in approved drugs, prized for its favorable physicochemical properties, while the thiophene ring serves as a versatile bioisostere for benzene rings, often enhancing biological activity.[3][5] The combination of these rings into the target molecule presents a unique structural framework that requires meticulous analytical validation post-synthesis.

This guide moves beyond a simple recitation of data. It explains the causality behind experimental choices, outlines self-validating protocols, and provides an interpretive framework for the expected spectroscopic data, grounded in established chemical principles.

For clarity throughout this guide, the following atomic numbering scheme will be used for 6-(Thiophen-2-yl)morpholin-3-one:

Chemical structure of 6-(Thiophen-2-yl)morpholin-3-one with numbered atoms

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Causality of Experimental Choices: Solvent Selection

The choice of a deuterated solvent is the first critical decision. The solvent must fully dissolve the analyte without contributing interfering signals in the spectral regions of interest.

  • Deuterated Chloroform (CDCl₃): This is often the first choice for many organic compounds due to its excellent dissolving power and volatility, which simplifies sample recovery. The residual proton signal appears at approximately 7.26 ppm, which may overlap with aromatic signals.[6][7]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, ideal for compounds with lower solubility in CDCl₃, particularly those capable of hydrogen bonding, such as our target molecule with its N-H group. The residual proton signal is around 2.50 ppm, and the water peak often present in this solvent appears around 3.33 ppm.[7]

For 6-(Thiophen-2-yl)morpholin-3-one, DMSO-d₆ is a prudent choice as it will likely solubilize the compound well and ensure the amide proton (N-H) is observable, as it will not exchange as rapidly as it might in protic solvents like CD₃OD.[8]

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the proton environments within the molecule.

  • Weighing: Accurately weigh 5-10 mg of the purified solid sample of 6-(Thiophen-2-yl)morpholin-3-one.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.

  • Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

  • Analysis: Insert the tube into the NMR spectrometer and proceed with data acquisition.

The ¹H NMR spectrum is predicted to show distinct signals for the thiophene, morpholinone, and amide protons. The following table outlines the expected signals based on analyses of structurally similar morpholinone and thiophene derivatives.[9][10][11][12][13][14]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H4 (NH)~8.0 - 8.5Broad Singlet-1HThe amide proton signal is typically downfield and often broadened due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.
H3'~7.4 - 7.6Doublet of DoubletsJ ≈ 5.1, 1.21HThiophene proton adjacent to sulfur (H5') is typically the most downfield. It will be split by H4' (trans-like coupling) and H3' (long-range coupling). Let's assume the numbering is H5', H4', H3'. The proton at position 5' (H5') is expected around 7.4-7.6 ppm. It will be a doublet of doublets due to coupling with H4' and H3'.
H5'~7.0 - 7.2Doublet of DoubletsJ ≈ 3.6, 1.21HThe thiophene proton at position 3' is coupled to H4' and H5'.
H4'~6.9 - 7.1Doublet of DoubletsJ ≈ 5.1, 3.61HThe thiophene proton at position 4' is coupled to both H3' and H5'.
H6~5.0 - 5.2Doublet of DoubletsJ ≈ 8.0, 3.51HThis methine proton is alpha to both the thiophene ring and the nitrogen atom, leading to a downfield shift. It is coupled to the two diastereotopic protons at C5.
H2a/H2b~4.2 - 4.4Singlet or AB quartet-2HProtons on the carbon alpha to the carbonyl group. They may appear as a singlet if their chemical environments are similar, or as a more complex AB quartet if they are diastereotopic.
H5a~3.8 - 4.0Doublet of DoubletsJ ≈ 12.0, 3.51HThese are diastereotopic methylene protons of the morpholine ring. They are coupled to each other (geminal coupling) and to the methine proton at C6 (vicinal coupling).
H5b~3.4 - 3.6Doublet of DoubletsJ ≈ 12.0, 8.01HThe second of the diastereotopic methylene protons at C5.

Diagram: Key ¹H NMR Structural Correlations

G mol H4 H4 (NH) ~8.0-8.5 ppm (Broad s) H4->mol H6 H6 ~5.0-5.2 ppm (dd) H6->mol H5 H5a, H5b ~3.4-4.0 ppm (Diastereotopic) H5->mol H2 H2a, H2b ~4.2-4.4 ppm (s or ABq) H2->mol Thiophene Thiophene H's ~6.9-7.6 ppm (Complex dd's) Thiophene->mol

Caption: Predicted ¹H NMR chemical shift regions for 6-(Thiophen-2-yl)morpholin-3-one.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

The sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. Standard experiments include a broadband proton-decoupled ¹³C spectrum to show each unique carbon as a singlet, and often a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

Based on data from similar heterocyclic systems, the following carbon signals are anticipated.[9][12][14][15][16]

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C3 (C=O)~168 - 172The amide carbonyl carbon is characteristically found in this highly deshielded, downfield region.
C2'~140 - 144The quaternary carbon of the thiophene ring to which the morpholinone is attached. Its chemical shift is influenced by the sulfur and the attached substituent.
C3', C4', C5'~124 - 129The three CH carbons of the thiophene ring. Their specific assignments can be confirmed with 2D NMR techniques (HMQC/HSQC).
C2~68 - 72The methylene carbon adjacent to the oxygen atom and alpha to the carbonyl group.
C6~60 - 64The methine carbon, deshielded by the adjacent nitrogen atom and the thiophene ring.
C5~45 - 50The methylene carbon adjacent to the nitrogen atom.

Diagram: Predicted ¹³C NMR Chemical Shift Assignments

G mol C3 C3 (C=O) ~168-172 ppm C3->mol C2 C2 ~68-72 ppm C2->mol C6 C6 ~60-64 ppm C6->mol C5 C5 ~45-50 ppm C5->mol CThiophene Thiophene C's ~124-144 ppm CThiophene->mol

Caption: Key ¹³C NMR chemical shift predictions for the molecule's carbon skeleton.

Part 2: High-Resolution Mass Spectrometry (HRMS) – The Molecular Formula Confirmer

Mass spectrometry provides the exact molecular weight of a compound, which allows for the determination of its elemental formula.

Causality of Experimental Choices: Ionization Method

For a molecule like 6-(Thiophen-2-yl)morpholin-3-one, which is a non-volatile solid, "soft" ionization techniques are required to generate gas-phase ions without causing significant fragmentation.[17]

  • Electrospray Ionization (ESI): This is the most common technique for polar, non-volatile molecules. It generates ions directly from a solution, typically producing protonated molecules [M+H]⁺.[18][19]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds, APCI also typically yields the protonated molecule [M+H]⁺.[9][20]

ESI is the preferred method for this analysis due to the polarity imparted by the amide and ether functionalities. The use of a high-resolution analyzer (like Time-of-Flight, TOF, or Orbitrap) allows for mass measurement with high accuracy (typically <5 ppm error).

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

  • Infusion: The solution is infused directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions [M+H]⁺ in the gas phase.

  • Mass Analysis: The ions are guided into the high-resolution mass analyzer, which measures their mass-to-charge ratio (m/z) with high precision.

  • Data Processing: The measured m/z is compared to the theoretical exact mass calculated for the predicted elemental formula.

Diagram: HRMS-ESI Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_data Data Analysis A 1. Dissolve Sample (10 µg/mL in MeOH + 0.1% Formic Acid) B 2. Infuse into ESI Source A->B C 3. Generate [M+H]⁺ Ions B->C D 4. Analyze m/z (e.g., TOF Analyzer) C->D E 5. Compare Measured Mass to Calculated Mass D->E

Caption: A streamlined workflow for confirming molecular formula via HRMS-ESI.

The primary goal is to observe the protonated molecular ion and confirm its exact mass.

Parameter Value
Molecular FormulaC₈H₉NO₂S
Theoretical Exact Mass ([M+H]⁺)184.0427
Expected Found Mass ([M+H]⁺)184.042x (within 5 ppm)

A result where the measured mass is within 5 ppm of the theoretical mass provides extremely strong evidence for the assigned elemental formula, C₈H₉NO₂S, thereby validating the molecular identity.

Part 3: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies.

Causality of Experimental Choices: Sampling Method

For a solid sample, several methods are available.

  • Attenuated Total Reflectance (ATR): This is the most common and convenient method. It requires placing a small amount of the solid sample directly onto a crystal (e.g., diamond or germanium) and applying pressure. It is non-destructive and requires minimal sample preparation.[21][22][23]

  • Potassium Bromide (KBr) Pellet: This traditional method involves grinding the sample with dry KBr powder and pressing it into a transparent disk. It can yield high-quality spectra but is more labor-intensive and susceptible to moisture contamination.[22][24]

Given its ease of use and high-quality results, ATR is the recommended technique.

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid 6-(Thiophen-2-yl)morpholin-3-one onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Scan Sample: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean-up: After analysis, retract the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol).

The IR spectrum will provide a "fingerprint" of the molecule, with key absorbances confirming its functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 - 3200N-H StretchSecondary Amide (Morpholinone)
~3100 - 3000C-H Stretch (sp²)Aromatic (Thiophene)
~3000 - 2850C-H Stretch (sp³)Aliphatic (Morpholine)
~1680 - 1650 C=O Stretch (Amide I) Amide Carbonyl
~1550 - 1450C=C StretchAromatic (Thiophene)
~1250 - 1050C-O StretchEther (Morpholine)
~750 - 680C-S StretchThiophene

The most prominent and diagnostic peak is expected to be the very strong C=O stretch of the amide group, appearing around 1670 cm⁻¹. This, in conjunction with the N-H stretch, confirms the presence of the lactam (cyclic amide) core.[5][25][26]

Diagram: Key Functional Groups and Their IR Regions

G mol NH N-H Stretch ~3250 cm⁻¹ NH->mol CO C=O Stretch ~1670 cm⁻¹ (Strong) CO->mol CH_sp3 C-H (sp³) Stretch ~2900 cm⁻¹ CH_sp3->mol CS C-S Stretch ~700 cm⁻¹ CS->mol

Caption: Correlation of molecular structure to expected key IR absorption frequencies.

Conclusion: A Triad of Analytical Confidence

The structural confirmation of a novel chemical entity like 6-(Thiophen-2-yl)morpholin-3-one is not achieved by a single technique, but by the congruent evidence from a triad of spectroscopic methods.

  • NMR Spectroscopy provides the definitive molecular structure, mapping the proton and carbon frameworks and their connectivity.

  • High-Resolution Mass Spectrometry validates the elemental formula with high precision.

  • Infrared Spectroscopy offers rapid confirmation of the key functional groups present.

By following the protocols and interpretive frameworks detailed in this guide, researchers can confidently and rigorously establish the identity, structure, and purity of 6-(Thiophen-2-yl)morpholin-3-one, enabling its advancement in drug discovery and development pipelines.

References

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • D. L. Pavia, G. M. Lampman, G. S. Kriz. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 78(3), 319. [Link]

  • C. S. Creaser, F. Krokos. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. [Link]

  • S. M. Moldoveanu, V. David. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. MDPI. [Link]

  • I. Morales-Salazar, et al. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2022(4), M1503. [Link]

  • Ionization Methods in Modern Mass Spectrometry. (2025, April 29). Pharma Focus Europe. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]

  • L. Lázár, et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 27(22), 7785. [Link]

  • M. S. Masoud, et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. [Link]

  • Table SI Crystallographic Data and Structure Refinement Parameters for 3a and Complexes [Cu] 1. The Royal Society of Chemistry. [Link]

  • S. De, et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 552. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025, August 6). ResearchGate. [Link]

  • L. Lázár, et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. University of Debrecen Electronic Archive. [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. [Link]

  • Appendix I. University of Wisconsin-Madison. [Link]

  • E. Kleinpeter, et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Y. He, et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE. [Link]

  • ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • Theoretical and Experimental Vibrational, NMR and UV-Visible Spectroscopic Investigation of (E)-2-(thiophen-2-ylmethylene)hydrazine-1-carboximidamide. (2017, August 26). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A. E. Wroblewski, et al. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Institutes of Health. [Link]

  • ¹H NMR signals for methylene protons of morpholine group. ResearchGate. [Link]

  • MSBNK-Eawag-EQ366309. MassBank. [Link]

  • S. Kannan, et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. ResearchGate. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • A. Jain, S. K. Sahu. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • 2-Morpholin-4-yl-8-thiophen-3-ylchromen-4-one. PubChem. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Research Square. [Link]

  • U. A. H. Al-Timari, et al. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. [Link]

  • Mass Spectrometry in Forensic Science. (2011, March 16). Forensic Science. [Link]

  • 2-MORPHOLIN-4-YL-8-THIOPHEN-3-YL-CHROMEN-4-ONE. precisionFDA. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

Sources

computational studies of thiophene-morpholine interactions

Author: BenchChem Technical Support Team. Date: February 2026

Computational Characterization of Thiophene-Morpholine Scaffolds

Executive Summary

The thiophene-morpholine hybrid scaffold represents a strategic structural motif in modern drug design, balancing the lipophilic, bioisosteric properties of thiophene with the solubilizing, hydrogen-bond-accepting capacity of morpholine. This guide details the computational methodologies required to characterize these systems, focusing on the critical intramolecular sulfur-oxygen (S[1]···O) chalcogen interactions that govern conformational locking and subsequent binding affinity.

Electronic Structure & Conformational Locking (QM/DFT)

The primary failure mode in modeling thiophene-morpholine derivatives is the neglect of non-covalent intramolecular interactions (NCIs), specifically the S···O chalcogen bond. Standard force fields often underestimate this interaction, leading to incorrect torsion predictions.

1.1 The "Conformational Lock" Mechanism

When a morpholine ring is linked to a thiophene (e.g., via a carbonyl or directly), the sulfur atom of the thiophene can engage in a stabilizing interaction with the morpholine oxygen or a linker oxygen. This restricts the rotational degrees of freedom, reducing the entropic penalty upon protein binding.

  • Interaction Type:

    
     orbital interaction (Lone pair of Oxygen donating into the antibonding orbital of C-S).
    
  • Energy Magnitude: Typically 2–5 kcal/mol, sufficient to induce planarity or a preferred twist angle.

  • DFT Recommendation: Standard B3LYP functionals often fail to capture dispersion forces accurately. The use of dispersion-corrected functionals (e.g., wB97X-D or B3LYP-D3 ) with a basis set of at least 6-311G(d,p) is mandatory for accurate torsion profiling.

1.2 Quantitative Reactivity Descriptors

To predict metabolic liabilities (e.g., S-oxidation or morpholine ring opening), Frontier Molecular Orbital (FMO) analysis and Fukui functions are employed.

DescriptorPhysical MeaningRelevance to Thiophene-Morpholine
HOMO Electron Donating CapacityLocated on Thiophene; predicts oxidation potential (CYP450 metabolism).
LUMO Electron Accepting CapacityOften delocalized; predicts susceptibility to nucleophilic attack.
ESP Map Electrostatic PotentialVisualizes the "sigma-hole" on Sulfur (positive region) vs. Oxygen lone pairs.
Fukui (

)
Electrophilic Attack SiteIdentifies sites prone to metabolic functionalization.
1.3 Workflow Visualization: Quantum Mechanical Characterization

The following workflow outlines the step-by-step QM protocol to validate the scaffold's geometry.

QM_Workflow Start Input Structure (3D Coordinates) Opt Geometry Optimization (wB97X-D / 6-311G**) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Fail) Torsion Torsional Scan (Dihedral Rotation) Freq->Torsion Valid Minima NCI NCI / QTAIM Analysis (Identify S...O Bonds) Torsion->NCI Output Conformational Ensemble & Force Field Parametrization NCI->Output

Figure 1: Quantum Mechanical workflow for characterizing the conformational landscape of thiophene-morpholine derivatives. Note the critical NCI analysis step to verify chalcogen bonding.

Solvation & Pharmacokinetic Profiling

The morpholine ring is frequently introduced to modulate lipophilicity (LogP) and solubility. Computational prediction of these parameters requires explicit or hybrid solvation models.

2.1 pKa Shifts and Protonation States

The nitrogen in the morpholine ring is basic (pKa ~8.3). However, electron-withdrawing substituents on the thiophene ring can shift this pKa, altering the ionization state at physiological pH (7.4).

  • Protocol: Use thermodynamic cycles with DFT (PCM/SMD solvation models) to calculate

    
     for both protonated and neutral species.
    
2.2 Lipophilicity (LogP) Modulation

Thiophene is highly lipophilic. Morpholine acts as a polar "anchor."

  • Impact: The vector of the dipole moment generated by the Thiophene-Morpholine axis determines the orientation in the solvation shell.

  • Calculation: Computed LogP (cLogP) algorithms must be calibrated against experimental data for sulfur-containing heterocycles, as standard atom-typing often overestimates the hydrophobicity of the thiophene sulfur.

Protein-Ligand Interface Dynamics (Docking & MD)

When docking thiophene-morpholine ligands, static docking often fails to account for the induced fit caused by the bulky sulfur atom and the flexibility of the morpholine chair conformation.

3.1 Molecular Dynamics (MD) Strategy
  • Force Field: GAFF2 (General Amber Force Field) or OPLS3e is recommended. Crucial: You must derive partial charges using RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G* level to capture the polarization of the sulfur atom correctly.

  • Water Bridges: The morpholine oxygen frequently engages in water-mediated hydrogen bonds with the protein backbone. Explicit solvent MD (TIP3P or OPC water models) is required to observe these bridges.

3.2 Interaction Interaction Fingerprints

Analysis of MD trajectories (e.g., using GROMACS or Amber) should focus on:

  • RMSD: Stability of the thiophene ring in the hydrophobic pocket.

  • Radial Distribution Function (RDF): Probability of water finding the morpholine oxygen.

  • S···Interaction: Monitoring the distance between Thiophene-S and backbone Carbonyl-O (chalcogen bond) or aromatic residues (Pi-Sulfur interaction).

MD_Protocol Ligand Ligand Parametrization (RESP Charges + GAFF2) Complex Complex Setup (Protein + Ligand + TIP3P Box) Ligand->Complex Equil Equil Complex->Equil Prod Production Run (100ns - 1µs) Equil->Prod Analysis Analysis (MM/GBSA + H-Bond Lifetime) Prod->Analysis

Figure 2: Molecular Dynamics simulation pipeline.[2] Critical step: RESP charge derivation to account for the electronic anisotropy of the thiophene sulfur.

Experimental Validation Protocols

To ensure the computational models are grounded in reality, the following validation steps are standard operating procedures (SOPs).

Protocol A: DFT Geometry Optimization
  • Software: Gaussian 16, ORCA, or chemically equivalent QM package.

  • Input: 3D structure generated from SMILES.

  • Route Section (Gaussian Example):

    opt freq wB97XD/6-311G(d,p) scrf=(solvent=water, smd)

  • Validation: Ensure no imaginary frequencies. Visual inspection of the S···O distance (should be < sum of van der Waals radii, approx 3.32 Å).

Protocol B: Binding Free Energy Calculation (MM/GBSA)
  • Trajectory: Extract 100–500 snapshots from the last 20ns of the MD simulation.

  • Method: MM/GBSA (Molecular Mechanics / Generalized Born Surface Area).

  • Equation:

    
    
    
  • Note: While entropy (

    
    ) is computationally expensive to calculate (Normal Mode Analysis), it can be neglected if comparing a congeneric series where the scaffold rigidity is constant.
    
References
  • Mishra, I., et al. (2024).[2][3] Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Medicinal Chemistry. Available at: [Link]

  • Benoit, M., et al. (2015). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Koebel, M. R., et al. (2016). The influence of intramolecular sulfur–lone pair interactions on small-molecule drug design and receptor binding. Organic & Biomolecular Chemistry. Available at: [Link]

  • Siyah, P. (2024).[2][4] In silico prediction of EGFR inhibitors from thiophene derivatives. Black Sea Journal of Engineering and Science. Available at: [Link]

  • Wang, X., et al. (2022). Intermolecular Sulfur[1][5]···Oxygen Interactions: Theoretical and Statistical Investigations. Journal of Computational Chemistry. Available at: [Link]

  • Saeed, A., et al. (2024).[2] Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections. Frontiers in Chemistry. Available at: [Link]

Sources

Physicochemical Profiling of Novel Morpholinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Pharmaceutical Scientists

Executive Summary

The transition from morpholine to morpholinone (specifically morpholin-3-one) represents a strategic "scaffold hop" in modern drug discovery. While morpholines are ubiquitous basic pharmacophores, they often suffer from oxidative metabolic liabilities and P-glycoprotein (P-gp) efflux issues. The morpholinone scaffold—a cyclic lactam—offers a distinct physicochemical profile: it is electronically neutral, metabolically robust, and acts as a directional hydrogen bond acceptor.

This guide provides a rigorous, self-validating framework for characterizing novel morpholinones, using the blockbuster anticoagulant Rivaroxaban as a benchmark for expected physicochemical behavior.

Part 1: The Morpholinone Advantage (Chemical Rationale)

The primary driver for incorporating a morpholin-3-one ring is metabolic blockade .

  • Electronic Modification: The carbonyl group at C3 transforms the secondary amine into a lactam . This delocalizes the nitrogen lone pair, rendering the ring non-basic (neutral) at physiological pH.

  • Metabolic Shielding: In standard morpholines, the carbon alpha to the nitrogen is a "soft spot" for CYP450-mediated oxidation (N-dealkylation). The morpholinone carbonyl blocks this position, significantly extending half-life (

    
    ).
    
Visualization: Metabolic Blockade Rationale

MetabolicRationale Morpholine Morpholine Scaffold (Basic Amine) CYP CYP450 Enzyme Morpholine->CYP High Affinity Unstable Metabolic Instability (N-Dealkylation/Oxidation) CYP->Unstable Oxidation at Alpha-Carbon Morpholinone Morpholin-3-one Scaffold (Neutral Lactam) Morpholinone->CYP Low Affinity (Electronic Repulsion) Stable Metabolic Stability (Blocked Alpha-Carbon) Morpholinone->Stable Carbonyl Shielding

Figure 1: Structural rationale for the enhanced metabolic stability of morpholinones compared to morpholines.

Part 2: Ionization & Lipophilicity Profiling

Unlike morpholines (pKa ~8.3), morpholin-3-ones are neutral (lactam pKa < 0). Therefore, standard aqueous potentiometric titration often yields no data. Characterization must focus on lipophilicity (LogP) and substituent effects.

Protocol 1: High-Throughput LogP Determination (Chromatographic Hydrophobicity Index)

Use this for neutral morpholinones where potentiometric pKa is not applicable.

Principle: Reversed-Phase HPLC (RP-HPLC) retention times correlate linearly with LogP. This method avoids the emulsion issues of shake-flask methods for lactams.

Materials:

  • Column: C18 derivatized silica (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Methanol (MeOH).

  • Standards: A set of 5–10 compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene).

Step-by-Step Workflow:

  • Calibration: Inject standards using a gradient (0% to 100% MeOH over 5 min).

  • Calculation: Plot

    
     vs. Retention Time (
    
    
    
    ) to generate a calibration curve. Ensure
    
    
    .
  • Sample Run: Inject the novel morpholinone (10 µM in DMSO) under identical conditions.

  • Derivation: Calculate

    
     using the regression equation from Step 2.
    
  • Validation (Self-Check): If the morpholinone contains an ionizable side chain (e.g., an aminophenyl group), run the assay at pH 3.0 and pH 7.4. A shift in

    
     indicates ionization; no shift confirms neutrality.
    

Expert Insight: For morpholinones, expect LogP values to be 1.0–1.5 units lower than their carbocyclic analogs (e.g., piperidinones) due to the ether oxygen's polarity.

Part 3: Thermodynamic Solubility & Solid-State Characterization

Morpholinones, particularly those mimicking Rivaroxaban, often exhibit high crystallinity and high melting points (>200°C), leading to "brick dust" solubility issues. Kinetic solubility is insufficient ; you must determine thermodynamic equilibrium solubility.

Protocol 2: Thermodynamic Solubility (Shake-Flask Gold Standard)

Objective: Determine saturation solubility (


) in phosphate buffer (pH 7.4).
  • Preparation: Weigh 2–5 mg of solid morpholinone into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of 50 mM phosphate buffer (pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours .

    • Check: Ensure undissolved solid remains visible. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter.

    • Critical Step: Pre-saturate the filter with 100 µL of filtrate to prevent drug adsorption (common with hydrophobic lactams).

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

  • Solid State Analysis (Post-Solubility): Analyze the residual solid pellet by DSC (Differential Scanning Calorimetry) .

    • Why? If the melting point of the pellet is lower than the original API, a hydrate or polymorph conversion occurred during the 24h incubation.

Data Presentation Table:

ParameterMethodTypical Target (Oral Drug)Rivaroxaban Benchmark
Solubility (pH 7.4) Thermo. Shake-Flask> 50 µg/mL~8 µg/mL (Class II/IV)
LogP RP-HPLC / Shake-Flask1.0 – 3.01.5
Melting Point DSC (10°C/min)> 150°C230°C
pKa PotentiometryNeutralNeutral (Lactam)
Part 4: Characterization Workflow Visualization

This diagram outlines the decision logic for characterizing a new morpholinone derivative, distinguishing between neutral core scaffolds and those with ionizable appendages.

CharacterizationWorkflow Start Novel Morpholinone Synthesized StructureCheck Structural Analysis: Contains Ionizable Groups? Start->StructureCheck NeutralPath Neutral Scaffold (Lactam Core Only) StructureCheck->NeutralPath No IonizablePath Ionizable Substituent (e.g., Aminophenyl) StructureCheck->IonizablePath Yes LogP_HPLC LogP via RP-HPLC (CHI Method) NeutralPath->LogP_HPLC Solubility Thermodynamic Solubility (24h Shake Flask) LogP_HPLC->Solubility pKa_Pot pKa via Potentiometric Titration (Sirius T3) IonizablePath->pKa_Pot LogD_pH LogD pH Profile (pH 2.0 - 10.0) pKa_Pot->LogD_pH LogD_pH->Solubility SolidState Solid State Check (DSC/XRD for Polymorphs) Solubility->SolidState Analyze Pellet FinalProfile Final Physicochemical Profile SolidState->FinalProfile

Figure 2: Decision tree for physicochemical profiling of morpholinone derivatives.

Part 5: Metabolic Stability Assessment

While the morpholinone ring is designed for stability, the substituents dictate the overall clearance.

Protocol: Microsomal Stability Assay

  • Incubation: 1 µM compound with Human Liver Microsomes (HLM) and NADPH (1 mM) at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Calculation:

    
    
    
  • Success Criteria: For a morpholinone scaffold, target

    
    . If clearance is high, check for oxidation on the substituent arms, as the morpholinone ring itself should remain intact.
    
References
  • Perzborn, E., et al. (2011). Rivaroxaban: A New Oral Factor Xa Inhibitor.[1] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • Lombardo, F., et al. (2000).[2] ElogPoct: A Tool for Lipophilicity Determination in Drug Discovery. Journal of Medicinal Chemistry.

  • Wymann, M., et al. (2023).[3] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

  • Chabert, N., et al. (2021). Physico-Chemical Characterization of Rivaroxaban and Compatibility Studies. International Journal of Life Science and Pharma Research.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4]

Sources

The Morpholine Scaffold in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring (


) stands as a cornerstone heterocycle in modern medicinal chemistry.[1][2][3][4][5][6] Structurally characterized by a six-membered saturated ring containing both an amine and an ether functionality, it offers a unique physicochemical profile that bridges the gap between lipophilicity and hydrophilicity. This guide analyzes the morpholine scaffold's utility in optimizing drug-like properties (solubility, metabolic stability, and target affinity), details robust synthetic protocols for its incorporation, and reviews its application in FDA-approved therapeutics.[7]

Physicochemical Properties & Pharmacokinetics

The inclusion of a morpholine moiety is often a strategic decision during lead optimization to correct "molecular obesity" (excessive lipophilicity) or poor aqueous solubility.

The "Goldilocks" Effect on Lipophilicity

Morpholine acts as a bioisostere for piperazine and piperidine.[7][8][9] However, the oxygen atom at the 4-position exerts a significant electron-withdrawing effect, altering the basicity and polarity of the ring.

PropertyMorpholinePiperidinePiperazineImpact on Drug Design
pKa (Conj. Acid) ~8.3~11.2~9.8Morpholine is less basic. At physiological pH (7.4), a significant fraction remains un-ionized, aiding membrane permeability while maintaining enough ionization for solubility.
LogP Contribution LowerHigherModerateMorpholine lowers cLogP, reducing non-specific binding and improving metabolic stability.
H-Bonding Acceptor (O, N)Donor/Acceptor (N)Donor/Acceptor (N)The ether oxygen serves as a weak H-bond acceptor, critical for specific active site interactions (e.g., hinge regions of kinases).
Structural Logic Diagram

The following diagram illustrates the structure-property relationships (SPR) of the morpholine scaffold.

MorpholineProperties Morpholine Morpholine Scaffold Oxygen Ether Oxygen (Pos 4) H-Bond Acceptor Morpholine->Oxygen Nitrogen Amine Nitrogen (Pos 1) Modulatable Basicity (pKa ~8.3) Morpholine->Nitrogen Solubility Enhanced Aqueous Solubility Oxygen->Solubility Polarity Metabolism Metabolic Stability (vs. Piperidine) Oxygen->Metabolism Blocks Oxidation Nitrogen->Solubility Ionization at pH 7.4 Permeability Membrane Permeability (Balanced LogP) Nitrogen->Permeability pKa Modulation

Caption: Structure-Property Relationship (SPR) mapping of the morpholine ring, highlighting its dual role in solubility and permeability.

Synthetic Strategies: The Buchwald-Hartwig Protocol

While reductive amination and nucleophilic substitution (


) are classical methods, the Buchwald-Hartwig Amination  represents the gold standard for installing morpholine onto aryl or heteroaryl scaffolds, particularly when electron-rich or sterically hindered substrates are involved.
Protocol: Pd-Catalyzed N-Arylation of Morpholine

This protocol is optimized for high yield and reproducibility in a medicinal chemistry setting.

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add Aryl Chloride (1.0 equiv).

    • Add Morpholine (1.2 – 1.5 equiv).

    • Add Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: Use

      
       if the substrate contains base-sensitive esters.
      
  • Catalyst Addition:

    • Add Pre-catalyst:

      
        (1-2 mol%).
      
    • Add Ligand: XPhos or BINAP (2-4 mol%). Rationale: XPhos provides steric bulk to facilitate reductive elimination and electron richness to speed up oxidative addition.

  • Solvent & Reaction:

    • Add anhydrous Toluene or 1,4-Dioxane (0.1 – 0.2 M concentration).

    • Seal the vessel and purge with inert gas for 5 minutes.

    • Heat to 100°C (oil bath) or 110°C (microwave) for 2-12 hours.

  • Workup:

    • Cool to room temperature.[10] Filter through a celite pad (eluting with EtOAc) to remove Pd black.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (typically Hexane/EtOAc or DCM/MeOH).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Aryl Halide + Morpholine CatSystem Catalyst System: Pd2(dba)3 + XPhos (In-situ active species) Start->CatSystem Mix in Toluene Cycle Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination 3. Deprotonation 4. Reductive Elimination CatSystem->Cycle Heat (100°C) Workup Workup: Celite Filtration & Concentration Cycle->Workup Complete Conversion Product Final Product: N-Aryl Morpholine Workup->Product Purification

Caption: Operational workflow for the Buchwald-Hartwig amination of morpholine.

Therapeutic Applications: Case Studies

The morpholine scaffold is not merely a passive solubilizer; it often plays a critical role in the pharmacophore.[1][3][4][5][8][9][11][12]

Gefitinib (Iressa) - Oncology
  • Target: EGFR Tyrosine Kinase.

  • Morpholine Role: Located on the propoxy side chain, the morpholine ring protrudes into the solvent-exposed region of the ATP-binding pocket.

  • Mechanism:

    • Solubility: The basic nitrogen (pKa ~8) is protonated in the stomach, aiding oral absorption.

    • Solvent Interaction: The ether oxygen interacts with the water network at the kinase cleft entrance, stabilizing the binding mode.

Linezolid (Zyvox) - Infectious Disease
  • Target: Bacterial 50S ribosomal subunit.

  • Morpholine Role: The morpholine ring is directly attached to the phenyl ring.

  • Mechanism:

    • The oxygen atom of the morpholine ring acts as an electron donor via resonance to the phenyl ring, optimizing the electronic environment for the oxazolidinone core to bind to the ribosome.

    • It also prevents rapid metabolism compared to a piperazine analog.

Timolol - Cardiology (Glaucoma/Hypertension)
  • Target: Beta-adrenergic receptors (non-selective).

  • Morpholine Role: Attached to the thiadiazole ring.

  • Mechanism: The morpholine ring provides the necessary steric bulk and lipophilicity to fit the hydrophobic pocket of the GPCR, while the oxygen atom modulates the pKa of the adjacent heterocycle.

Metabolic Considerations & Toxicology

While morpholine is generally considered a "safe" scaffold, specific metabolic pathways must be monitored during the Design-Make-Test-Analyze (DMTA) cycle.

Metabolic Liabilities[3]
  • 
    -C Oxidation:  CYP450 enzymes (specifically CYP3A4 and CYP2D6) can oxidize the carbon alpha to the nitrogen. This leads to an unstable hemiaminal intermediate, which can ring-open to form linear metabolites (e.g., (2-hydroxyethoxy)acetic acid derivatives).
    
  • N-Oxidation: Formation of N-oxides, though less common than in pyridines.

  • Lactam Formation: Oxidation to morpholin-3-one (lactam) renders the ring non-basic and significantly alters the pharmacokinetics.

Structural Alerts (Tox)
  • Bioactivation: Unlike furan or thiophene, morpholine does not typically form reactive epoxide intermediates.

  • Nitrosamines: Secondary amines (e.g., free morpholine) can form N-nitroso compounds (carcinogenic) in the presence of nitrites. Mitigation: In drug structures, the morpholine nitrogen is usually tertiary (substituted), preventing direct nitrosylation.

References

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

  • Kourounakis, A., et al. (2020).[5] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • FDA Label - Gefitinib. (2003). Clinical Pharmacology and Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-(Thiophen-2-yl)morpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholin-3-one scaffold is a privileged structure found in numerous bioactive molecules, and its combination with a thiophene moiety, a well-regarded bioisostere of a phenyl ring, presents a valuable target for novel therapeutic agents.[1][2] This guide details a robust synthetic protocol utilizing a palladium-catalyzed Buchwald-Hartwig amination, chosen for its efficiency, substrate scope, and functional group tolerance.[3][4] We will delve into the mechanistic rationale behind the chosen methodology, provide a detailed step-by-step experimental procedure, and outline the necessary characterization and data analysis for the final product.

Introduction and Rationale

The morpholine and thiophene ring systems are prevalent in a wide array of FDA-approved drugs and biologically active compounds, demonstrating their importance in molecular design.[1][2] The synthesis of hybrid molecules incorporating both scaffolds is a logical step in the exploration of new chemical space for drug discovery. 6-(Thiophen-2-yl)morpholin-3-one represents a key building block for the development of novel compounds with potential therapeutic applications.

Several synthetic strategies can be envisioned for the construction of 6-aryl-morpholin-3-ones. Traditional methods like the Ullmann condensation, while effective, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5][6] Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a milder and more versatile alternative for the formation of carbon-nitrogen bonds.[3][4][7] This palladium-catalyzed reaction allows for the efficient coupling of aryl halides with a wide range of amines under relatively benign conditions.

This protocol will focus on a Buchwald-Hartwig approach, coupling 2-bromothiophene with morpholin-3-one. The choice of a suitable palladium catalyst, phosphine ligand, and base is crucial for the success of this transformation, and the rationale for these selections will be discussed.

Synthetic Strategy Overview

The proposed synthesis of 6-(Thiophen-2-yl)morpholin-3-one will be achieved via a Buchwald-Hartwig C-N cross-coupling reaction. The overall transformation is depicted below:

Caption: Proposed Buchwald-Hartwig synthesis of 6-(Thiophen-2-yl)morpholin-3-one.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-(Thiophen-2-yl)morpholin-3-one.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
2-BromothiopheneC₄H₃BrS163.04≥98%Sigma-Aldrich
Morpholin-3-oneC₄H₇NO₂101.10≥97%Combi-BlocksCan be synthesized if not commercially available.[8]
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72-Strem ChemicalsPalladium(0) source.
XPhosC₃₃H₄₅P480.68≥98%Strem ChemicalsBulky electron-rich phosphine ligand.
Sodium tert-butoxideNaOC(CH₃)₃96.10≥97%Acros OrganicsStrong, non-nucleophilic base.
TolueneC₇H₈92.14AnhydrousAcros OrganicsReaction solvent.
Diethyl ether(C₂H₅)₂O74.12AnhydrousFisher ScientificFor extraction.
Saturated aq. NH₄Cl----For work-up.
Brine----For washing.
Anhydrous MgSO₄MgSO₄120.37-Fisher ScientificDrying agent.
Silica gelSiO₂60.08230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl acetateC₄H₈O₂88.11ACS gradeFisher ScientificEluent for chromatography.
Hexanes--ACS gradeFisher ScientificEluent for chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Rotary evaporator

  • Glassware for extraction and chromatography

Reaction Setup and Procedure

The following workflow outlines the key stages of the synthesis:

G A Reaction Setup B Reagent Addition A->B Inert Atmosphere C Reaction B->C Degassing D Work-up C->D Cooling & Quenching E Purification D->E Extraction & Drying F Characterization E->F Column Chromatography

Caption: Experimental workflow for the synthesis of 6-(Thiophen-2-yl)morpholin-3-one.

Step-by-Step Instructions:

  • Preparation: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add morpholin-3-one (1.01 g, 10.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 equiv.), Pd₂(dba)₃ (91.6 mg, 0.10 mmol, 1 mol%), and XPhos (144 mg, 0.30 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reactant Addition: Add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 2-bromothiophene (1.63 g, 1.3 mL, 10.0 mmol, 1.0 equiv.) via syringe.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously under a positive pressure of nitrogen for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the flask to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 6-(Thiophen-2-yl)morpholin-3-one as a solid.

Characterization and Data Analysis

The structure and purity of the synthesized 6-(Thiophen-2-yl)morpholin-3-one should be confirmed by standard analytical techniques.

Expected Results
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₈H₉NO₂S

  • Molecular Weight: 183.23 g/mol

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.20 (dd, 1H, thiophene-H5), ~7.00 (dd, 1H, thiophene-H3), ~6.90 (dd, 1H, thiophene-H4), ~4.40 (t, 2H, -CH₂-O-), ~3.90 (t, 2H, -CH₂-N-), ~3.60 (s, 2H, -CO-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~168 (C=O), ~145 (thiophene C-2), ~128, ~125, ~124 (thiophene CHs), ~66 (-CH₂-O-), ~48 (-CH₂-N-), ~42 (-CO-CH₂-).

  • Mass Spectrometry (ESI+): Expected m/z = 184.04 [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used for exact mass confirmation.[9]

Mechanistic Insights and Discussion

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 2-bromothiophene to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The morpholin-3-one coordinates to the Pd(II) center, followed by deprotonation by the base (sodium tert-butoxide) to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product, 6-(Thiophen-2-yl)morpholin-3-one, and regenerating the active Pd(0) catalyst.

The use of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the rates of both oxidative addition and reductive elimination while preventing catalyst decomposition.[4] Sodium tert-butoxide is a sufficiently strong base to deprotonate the amide N-H of morpholin-3-one, facilitating the formation of the key palladium-amido intermediate.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Toluene is a flammable and toxic solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(Thiophen-2-yl)morpholin-3-one using a modern palladium-catalyzed cross-coupling reaction. The described method is scalable and amenable to the synthesis of related analogs for further investigation in drug discovery programs. The comprehensive characterization data provided will aid researchers in confirming the identity and purity of the final product.

References

  • MDPI. (2022, November 23). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. Mass spectra of the morpholin-4-ium.... Retrieved from [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Retrieved from [Link]

  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • National Institutes of Health. (2020, June 5). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • ResearchGate. (2023, December 13). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 6-(Thiophen-2-yl)morpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine and thiophene moieties are considered privileged scaffolds in pharmacology, appearing in numerous bioactive compounds. Therefore, rigorous structural confirmation, purity assessment, and impurity profiling are paramount for any research or development program involving this molecule. This guide moves beyond simple procedural lists, offering in-depth protocols and the scientific rationale behind the selection of each analytical technique, ensuring a robust and self-validating characterization workflow from initial synthesis to final product release.

Introduction: The Imperative for Rigorous Characterization

This application note presents an integrated analytical strategy employing spectroscopic and chromatographic techniques to provide unambiguous evidence of structure and to quantify purity. The workflow is designed to be logical and efficient, beginning with primary structural elucidation and culminating in methods suitable for stability testing and quality control.

Primary Structural Elucidation: Confirming Identity

The foundational step in characterization is the unequivocal confirmation of the molecular structure. This is achieved by combining data from multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-(Thiophen-2-yl)morpholin-3-one, NMR confirms the presence and substitution pattern of both the thiophene and morpholinone rings.[3][4]

Predicted ¹H and ¹³C NMR Data: The expected chemical shifts are estimated based on established values for thiophene and morpholinone derivatives.[5][6]

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Key Correlations
H-3' (Thiophene)~7.15 (dd)~125.5Thiophene proton adjacent to sulfur.[7]
H-4' (Thiophene)~7.00 (dd)~127.0Thiophene proton.
H-5' (Thiophene)~7.40 (dd)~128.0Thiophene proton adjacent to the point of attachment.[8]
H-2 (Morpholinone)~4.20 (m)~70.0Methylene protons adjacent to ring oxygen.
H-5 (Morpholinone)~3.50-3.80 (m)~45.0Methylene protons adjacent to ring nitrogen.
H-6 (Morpholinone)~5.00 (dd)~75.0Methine proton adjacent to nitrogen and bearing the thiophene ring.
N-H (Morpholinone)~7.5-8.5 (br s)-Amide proton, shift is concentration and solvent dependent.
C=O (Morpholinone)-~168.0Carbonyl carbon of the lactam.
C-2' (Thiophene)-~145.0Quaternary thiophene carbon attached to the morpholinone ring.

Protocol 2.1.1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 6-(Thiophen-2-yl)morpholin-3-one in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure solubility and to allow for the observation of the exchangeable N-H proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence) to distinguish CH/CH₃ from CH₂ and quaternary carbons.

  • 2D NMR (Optional but Recommended):

    • COSY: To establish ¹H-¹H coupling networks within the morpholinone and thiophene rings.

    • HSQC: To correlate each proton signal directly to its attached carbon.

    • HMBC: To establish long-range (2-3 bond) correlations, which are critical for confirming the connection point between the thiophene and morpholinone rings.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the molecular weight of a compound, serving as a primary confirmation of its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass with high precision (typically < 5 ppm error), allowing for the unambiguous assignment of a molecular formula.[9][10]

Protocol 2.2.1: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.[11]

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Calculate the exact mass of the expected protonated molecule, C₈H₉NO₂S ([M+H]⁺ = 184.0427).

    • Compare the calculated mass with the experimentally observed mass. The mass error should be less than 5 ppm to confidently confirm the elemental composition.

Expected Data:

Ion Calculated Exact Mass Observed Mass Mass Error (ppm)
[C₈H₉NO₂S + H]⁺184.0427e.g., 184.0425< 5
Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For this molecule, it is used to confirm the presence of the amide C=O, the N-H bond, the C-O-C ether linkage, and vibrations characteristic of the thiophene ring.[2]

Protocol 2.3.1: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic IR Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3300-3100
C-H Stretch (Aromatic/Aliphatic)3100-2850
C=O Stretch (Lactam)1680-1650
C=C Stretch (Thiophene)~1550-1400
C-O-C Stretch (Ether)~1100
C-S Vibration (Thiophene)~750-650

Purity and Assay Determination

Once the structure is confirmed, its purity must be quantified. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and robustness.[12][13]

RP-HPLC with UV Detection

Principle & Rationale: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The thiophene ring provides a strong chromophore, making UV detection a suitable and sensitive choice for quantification. A gradient elution is chosen to ensure that any potential impurities with significantly different polarities are eluted and resolved from the main peak.

Protocol 3.1.1: HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • System Suitability Testing (SST): Before sample analysis, inject a standard solution five times and verify that the system meets predefined criteria. This ensures the trustworthiness and validity of the results.

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 5000

    • %RSD of Peak Area: ≤ 1.0%

  • Data Analysis: Determine purity by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For an accurate assay, a reference standard of known purity must be used for external calibration.

Definitive Structure and Solid-State Properties

Single-Crystal X-ray Crystallography

Principle & Rationale: While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[14][15] It is considered the "gold standard" for structural proof and reveals information on conformation, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Protocol 4.1.1: Crystal Growth and Data Collection

  • Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation is a common starting method. Dissolve the purified compound to saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly and undisturbed over several days.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα).

  • Data Collection & Structure Solution: Mount a suitable crystal and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion. The structure is then solved and refined using specialized software packages (e.g., SHELX).[16]

Integrated Analytical Workflow

The characterization of a novel compound is not a series of disconnected experiments but a logical, integrated workflow. Each step builds upon the last, providing a comprehensive data package that satisfies scientific and regulatory standards.

G cluster_0 Initial Characterization cluster_1 Purity & Quantification cluster_2 Definitive Confirmation cluster_3 Final Output Synthesis Synthesized Material NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structural Hypothesis MS HRMS (ESI-TOF) Synthesis->MS Formula Hypothesis HPLC RP-HPLC-UV (Purity & Assay) NMR->HPLC Identity Confirmed FTIR FTIR (ATR) MS->HPLC Identity Confirmed FTIR->HPLC Identity Confirmed LCMS LC-MS (Impurity ID) HPLC->LCMS Xray Single Crystal X-ray Diffraction HPLC->Xray High Purity Material Report Certificate of Analysis (Structure, Purity, Identity Confirmed) HPLC->Report LCMS->Report Xray->Report Absolute Structure

Caption: Integrated workflow for the characterization of 6-(Thiophen-2-yl)morpholin-3-one.

Conclusion

The analytical characterization of 6-(Thiophen-2-yl)morpholin-3-one requires a multi-technique approach to ensure its identity, purity, and quality. The protocols and rationale detailed in this application note provide a robust framework for researchers in drug discovery and development. By integrating NMR and MS for structural elucidation, HPLC for purity and assay, and X-ray crystallography for definitive solid-state structure, a comprehensive and trustworthy data package can be generated, enabling confident decision-making in subsequent research phases.

References

  • ACS Omega. (2017, September 14). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

  • Bulletin of the Chemical Society of Japan. (2006, June 27). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. [Link]

  • Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Journal of Molecular Structure. (2022, January 10). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. [Link]

  • National Institutes of Health. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]

  • International Journal of Environmental Analytical Chemistry. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • Journal of the American Chemical Society. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. [Link]

  • CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • MDPI. (2022, November 23). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

  • Science Publishing Group. (2019, September 2). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ACS Omega. (2019, May 22). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]

  • ResearchGate. Mass spectra of the morpholin-4-ium.... [Link]

  • MDPI. (2022, November 11). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. [Link]

  • Journal of Chromatography A. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • IUCrData. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • The Journal of Organic Chemistry. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • National Institutes of Health. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • National Institutes of Health. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. [Link]

  • Frontiers in Chemistry. (2024, May 24). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • MDPI. (2022, July 11). Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]

Sources

Advanced Purification Strategies for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Bulk Monomers to Pharma-Grade Heterocycles

Introduction: The "Sulfur Challenge" in Purification

Thiophene derivatives serve as critical scaffolds in two distinct high-value sectors: pharmaceuticals (e.g., Duloxetine, Olanzapine) and organic electronics (e.g., PEDOT, oligothiophenes for OFETs). However, the sulfur atom introduces unique purification challenges that standard protocols often fail to address:

  • Catalyst Poisoning: The high affinity of sulfur for transition metals (Pd, Pt, Ni) makes removing cross-coupling catalysts difficult, often leading to failed downstream steps or regulatory non-compliance.

  • Silanol Interactions: Electron-rich thiophenes, particularly those with basic amine side chains, exhibit severe "tailing" on silica gel due to strong interactions with acidic silanols.

  • Oxidative Instability: Many thiophene derivatives are sensitive to S-oxidation (forming sulfoxides/sulfones) or photo-oxidation during prolonged exposure to air or light.

This guide moves beyond standard textbook distillations to provide field-proven protocols for isolating high-purity thiophenes.

Decision Matrix: Selecting the Right Workflow

The physical state and end-use of the thiophene derivative dictate the purification strategy.[1] Use the following logic flow to determine the optimal path.

purification_logic Start Crude Thiophene Derivative State Physical State? Start->State Liquid Liquid State->Liquid Monomer/Oil Solid Solid State->Solid Crystal/Powder Impurity Primary Impurity? Isomers/Byproducts Isomers/Byproducts Impurity->Isomers/Byproducts Organic Pd/Ni Catalyst Pd/Ni Catalyst Impurity->Pd/Ni Catalyst Metal (>10ppm) Distill Vacuum Distillation (Add Cu powder stabilizer) Flash Flash Chromatography (TEA-buffered) Recrys Recrystallization (EtOH/Toluene) Sublime Gradient Sublimation (>99.9% Purity) Recrys->Sublime Electronic Grade Required Scavenge Silica-Based Scavenging (Thiol/DMT) Liquid->Impurity Solid->Impurity Isomers/Byproducts->Distill Volatile Isomers/Byproducts->Flash Complex Mix Isomers/Byproducts->Recrys Bulk Solid Pd/Ni Catalyst->Scavenge

Figure 1: Strategic decision tree for thiophene purification based on physical state and impurity profile.

Chromatographic Strategies: Overcoming "Tailing"

Standard silica gel chromatography often results in broad, tailing peaks for thiophene derivatives, especially aminothiophenes. This is caused by the Lewis acid-base interaction between the electron-rich thiophene/amine and the acidic silanol groups (


) on the stationary phase.
Protocol: Base-Deactivated Flash Chromatography

Objective: Eliminate peak tailing and improve resolution (


) separation.
  • Mobile Phase Preparation:

    • Prepare your standard eluent (e.g., Hexane/Ethyl Acetate).

    • Critical Step: Add 1% to 2% Triethylamine (TEA) to the mobile phase.[1]

    • Mechanism:[2][3][4][5] TEA is a stronger base than most thiophene derivatives. It preferentially binds to and "caps" the surface silanol groups, creating a neutral surface for the analyte to pass without drag [1].

  • Column Pre-Conditioning:

    • Flush the packed silica column with 2 column volumes (CV) of the TEA-doped solvent before loading the sample. This ensures the entire stationary phase is deactivated.

  • Elution:

    • Run the column.[1][3] You will observe sharper peak shapes and higher theoretical plate counts.

    • Note: TEA has a high boiling point. If the product is an oil, ensure thorough drying (high vacuum >4h) or an acidic wash (if product stability permits) to remove residual TEA.

Metal Scavenging: The Pharma Standard

In drug development, removing Palladium (Pd) after a Suzuki or Buchwald coupling on a thiophene ring is notoriously difficult because the sulfur atom competes with the scavenger for the metal. Traditional crystallization often traps Pd within the crystal lattice.

Solution: Functionalized Silica Scavengers (Heterogeneous). Unlike charcoal, these do not require messy filtration and are highly selective.

Scavenger Selection Guide
Metal ImpurityRecommended ScavengerFunctional GroupMechanism
Pd(0), Pd(II) SiliaMetS® Thiol

Strong affinity for soft metals; best for Pd(OAc)2.
Pd, Ru, Rh SiliaMetS® DMT DimercaptotriazineBidentate chelation; higher affinity than Thiol for difficult Pd complexes.
Cu, Zn, Ni SiliaMetS® Imidazole ImidazoleNitrogen-donor ligand; excellent for removing copper after Sonogashira couplings.
Protocol: Batch Scavenging of Pd from Thiophene Intermediates

Reference: Adapted from SiliCycle protocols [2].

  • Dissolution: Dissolve the crude reaction mixture in a solvent compatible with the scavenger (THF, Ethyl Acetate, or Toluene). Avoid DMF if possible (can inhibit scavenging).

  • Loading: Add 4–8 molar equivalents of the chosen scavenger (e.g., SiliaMetS® Thiol) relative to the residual metal content (or 10-20% w/w relative to the crude mass if metal content is unknown).

  • Incubation:

    • Stir at Room Temperature for 4 hours .

    • Optimization: If Pd levels remain >20 ppm, increase temperature to 50°C and stir for 1 hour.

  • Filtration: Filter the suspension through a 0.45 µm frit or Celite pad. The Pd stays bound to the solid silica; the filtrate contains the purified thiophene.

  • Validation: Analyze filtrate via ICP-MS. Expect Pd reduction from ~1000 ppm to <10 ppm.

Sublimation: The Materials Science Standard

For organic electronics (OPV, OLED, OFET), purity must exceed 99.9% (electronic grade). Even trace impurities act as charge traps, drastically reducing charge carrier mobility (


). Recrystallization is often insufficient; High-Vacuum Gradient Sublimation  is required.
Protocol: Gradient Sublimation for Oligothiophenes

Context: Used for purifying sexithiophene (


) or PEDOT precursors.

sublimation_setup cluster_tube Quartz Sublimation Tube Vacuum High Vacuum Source (< 10^-5 mbar) Source Source Zone (Crude Material) Gradient Thermal Gradient Zone (Separation) Source->Gradient Sublimation Deposition Deposition Zone (Pure Crystal Growth) Gradient->Deposition Resublimation ColdTrap Cold Trap (Volatile Impurities) Deposition->ColdTrap Light Impurities ColdTrap->Vacuum

Figure 2: Schematic of a gradient sublimation system for organic semiconductors.

  • Preparation: Place the pre-purified (recrystallized) solid in a quartz boat at the closed end of the sublimation tube.

  • Evacuation: Connect to a turbomolecular pump. Reduce pressure to

    
     mbar.
    
    • Why? Low pressure reduces the sublimation temperature, preventing thermal decomposition of the thiophene backbone.

  • Gradient Heating:

    • Zone 1 (Source): Heat to

      
       (sublimation temp, e.g., 250°C for sexithiophene).
      
    • Zone 2 (Gradient): The tube extends outside the furnace.

    • Zone 3 (Cold Finger): Cooled by water or air.

  • Collection:

    • Heavy Impurities: Remain in the boat (non-volatile).

    • Target Product: Crystallizes in the middle temperature zone (distinct band).

    • Light Impurities: Travel to the cold finger/trap.

  • Harvesting: Break vacuum with Nitrogen. Mechanically scrape the "Target Product" band. This material typically exhibits higher crystallinity and improved charge mobility [3].

Safety & Handling

  • Odor Control: Low molecular weight thiophenes have potent, unpleasant odors. All purification must occur in a functioning fume hood. Bleach (sodium hypochlorite) can be used to scrub glassware, oxidizing residual thiophenes to non-volatile sulfones.

  • Photosensitivity: Store all purified fractions in amber vials under Argon. Thiophenes are prone to photo-oxidation.

References

  • Phenomenex. "Overcoming Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Link

  • SiliCycle. "SiliaMetS® Metal Scavengers: Solutions for Scavenging of Metal and Organic Impurities."[6][7] SiliCycle Application Notes. Link

  • Sigma-Aldrich (Merck). "Synthetic Strategy for Large Scale Production of Oligothiophenes." Material Matters. Link

  • BenchChem. "Refining Purification Techniques for Thiophene Carboxamide Derivatives." Technical Support Center. Link

Sources

Application Note: A Strategic Framework for High-Throughput Screening of 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign for the novel compound 6-(Thiophen-2-yl)morpholin-3-one. As the specific biological target of this molecule is uncharacterized, this guide presents a strategic framework, beginning with physicochemical characterization and hypothesis generation based on its privileged chemical scaffolds—the morpholin-3-one core and the thiophene ring. We detail robust protocols for both biochemical and cell-based primary assays, data analysis, and a rigorous hit validation cascade designed to identify and eliminate common screening artifacts. The methodologies herein are structured to provide a self-validating workflow, ensuring high-confidence hit identification and paving the way for subsequent hit-to-lead development.

Introduction: Rationale for Screening 6-(Thiophen-2-yl)morpholin-3-one

The journey of drug discovery often begins with the identification of small molecules that can modulate biological processes. High-throughput screening (HTS) is a cornerstone of this effort, enabling the rapid evaluation of vast compound libraries to find such "hits".[1][2] This application note focuses on a single, uncharacterized molecule: 6-(Thiophen-2-yl)morpholin-3-one. While its specific activity is unknown, its structure is a composite of two well-established "privileged scaffolds" in medicinal chemistry, suggesting a high potential for biological activity.

  • The Morpholine and Morpholin-3-one Scaffold: The morpholine ring is a versatile heterocycle frequently incorporated into drugs to enhance potency, modulate pharmacokinetic properties, and improve solubility.[3][4] The morpholin-3-one core, in particular, is a key structural motif in targeted therapies, including potent protein kinase inhibitors.[5] Derivatives have been developed as EGFR tyrosine kinase inhibitors and for imaging key enzymes in the brain, highlighting the scaffold's therapeutic relevance.[6][7]

  • The Thiophene Scaffold: Thiophene is another privileged five-membered heterocycle present in numerous FDA-approved drugs.[8][9] Thiophene-containing compounds exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[9][10] Notably, the combination of a thiophene and a morpholine moiety has been successfully leveraged to create potent inhibitors of protein-protein interactions, such as the adenylyl cyclase 1 (AC1) and calmodulin (CaM) interaction.[11]

Given this chemical pedigree, 6-(Thiophen-2-yl)morpholin-3-one represents a compelling candidate for a discovery screening campaign. This guide outlines a logical, stepwise approach to systematically investigate its potential biological functions.

Pre-Screening Compound Management and Characterization

Before committing resources to a large-scale screen, it is imperative to validate the integrity and understand the basic physicochemical properties of the test compound. This foundational step prevents the generation of misleading data caused by impurities or poor solubility.

Protocol 2.1: Quality Control and Physicochemical Profiling

Objective: To confirm the identity, purity, and solubility of 6-(Thiophen-2-yl)morpholin-3-one.

Materials:

  • 6-(Thiophen-2-yl)morpholin-3-one powder (e.g., from Life Chemicals[12])

  • High-purity DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade solvents (acetonitrile, water, formic acid)

  • Instrumentation: High-resolution mass spectrometer (HRMS), NMR spectrometer, HPLC system with UV detector, nephelometer or similar light-scattering instrument.

Methodology:

  • Identity Confirmation:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure matches the expected pattern.

    • Analyze a diluted sample via HRMS to confirm the exact mass of the compound.

  • Purity Assessment[2]:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Perform reverse-phase HPLC analysis using a gradient of water/acetonitrile with 0.1% formic acid.

    • Monitor at multiple wavelengths (e.g., 214 nm, 254 nm).

    • Acceptance Criterion: Purity should be >95% to proceed with screening.

  • Solubility Determination:

    • Kinetic Solubility in Assay Buffer: Prepare serial dilutions of the 10 mM DMSO stock in PBS (or the final assay buffer) to achieve final compound concentrations ranging from 0.1 µM to 100 µM, keeping the final DMSO concentration constant (e.g., 1%).

    • Incubate for 1-2 hours at room temperature.

    • Measure precipitation using nephelometry. The concentration at which significant light scatter is observed is the kinetic solubility limit. This informs the maximum concentration to be used in aqueous assays to avoid compound aggregation, a common source of false positives.[13]

Hypothesis Generation and Target Class Prioritization

With a validated compound in hand, the next step is to formulate hypotheses about its potential biological targets. This is guided by the known activities of its constituent scaffolds.

G cluster_0 Scaffold Analysis cluster_1 Hypothesized Target Classes Compound 6-(Thiophen-2-yl)morpholin-3-one Scaffold1 Morpholin-3-one Core Compound->Scaffold1 Scaffold2 Thiophene Ring Compound->Scaffold2 Kinases Protein Kinases (e.g., EGFR, PI3K) Scaffold1->Kinases [Ref: 6, 12] CNS CNS Targets (e.g., Receptors, Enzymes) Scaffold1->CNS [Ref: 13] PPI Protein-Protein Interactions (e.g., AC1-CaM) Scaffold2->PPI [Ref: 42] Microbial Antimicrobial Targets (e.g., Bacterial Enzymes) Scaffold2->Microbial [Ref: 26, 36]

Diagram 1: Hypothesis generation based on scaffold analysis.

Based on published data, several target classes emerge as high-priority areas for investigation.

Potential Target Class Rationale based on Scaffold Analysis Supporting References
Protein Kinases The morpholin-3-one core is a key component of known kinase inhibitors, including those targeting EGFR.[5][6]
Central Nervous System (CNS) Targets Morpholine derivatives are frequently found in CNS-active drugs due to favorable physicochemical properties that can aid blood-brain barrier permeability.[3]
Antimicrobial Targets Thiophene-containing compounds have well-documented antibacterial and antifungal activities.[10][14]
Protein-Protein Interactions (PPIs) The combination of thiophene and morpholine has yielded potent inhibitors of the AC1-CaM interaction.[11]

HTS Assay Design and Protocols

The choice of the primary HTS assay is critical and depends on the balance between throughput, cost, and biological relevance.[15] We present two distinct, parallel paths: a target-based biochemical assay and a target-agnostic cell-based phenotypic assay.

G Start Screening Goal for 6-(Thiophen-2-yl)morpholin-3-one Decision Is a specific molecular target hypothesized? Start->Decision Biochemical Biochemical Assay (Target-Based) Decision->Biochemical Yes CellBased Cell-Based Assay (Phenotypic) Decision->CellBased No Biochem_Desc Measures direct interaction with a purified target (e.g., enzyme inhibition). Pros: Mechanistic, fewer off-target effects. Cons: Lacks cellular context. Biochemical->Biochem_Desc Cell_Desc Measures a cellular outcome (e.g., viability, signaling). Pros: Physiologically relevant, discovers novel mechanisms. Cons: Target is unknown, complex. CellBased->Cell_Desc

Diagram 2: Decision workflow for selecting a primary HTS assay.

Biochemical Assay: Pan-Kinase Inhibition Screen

Rationale: Based on the prevalence of the morpholin-3-one scaffold in kinase inhibitors, a kinase activity assay is a logical starting point.[5][6] A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is chosen for its robustness, low background, and suitability for HTS automation.[16]

Protocol 4.1.1: TR-FRET Kinase Activity Assay

Objective: To identify if 6-(Thiophen-2-yl)morpholin-3-one inhibits the activity of a representative protein kinase.

Materials:

  • 384-well, low-volume, black assay plates

  • Recombinant protein kinase (e.g., Src, EGFR)

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-labeled acceptor (e.g., APC or d2).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Staurosporine (positive control inhibitor)

  • 10 mM compound stock in DMSO

  • Automated liquid handler and plate reader capable of TR-FRET detection.

Methodology:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of 6-(Thiophen-2-yl)morpholin-3-one, DMSO (negative control), or staurosporine (positive control) into appropriate wells of a 384-well plate. This is typically done from a source plate to create a final screening concentration of 10 µM.

  • Enzyme/Substrate Addition: Add 5 µL of kinase/biotinylated substrate mix prepared in assay buffer to all wells.

  • Initiate Reaction: Add 5 µL of ATP solution (at the Kₘ concentration for the specific kinase) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (containing both donor and acceptor fluorophores).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). Calculate the TR-FRET ratio (665 nm / 620 nm).

Cell-Based Assay: Cytotoxicity Screen Across Cancer Cell Lines

Rationale: A phenotypic screen for cytotoxicity provides a broad, unbiased assessment of the compound's biological effect.[17] A panel of cell lines can reveal potential selectivity. The CellTiter-Glo® assay is a common choice as it is a simple, robust, luminescent "add-mix-read" assay suitable for HTS.[18]

Protocol 4.2.1: High-Throughput Cell Viability Assay

Objective: To determine if 6-(Thiophen-2-yl)morpholin-3-one exhibits cytotoxic or cytostatic effects on cancer cells.

Materials:

  • 384-well, white, clear-bottom, tissue-culture treated plates

  • Panel of human cancer cell lines (e.g., A549 lung, HCT116 colon, MCF7 breast)

  • Appropriate cell culture media and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • 10 mM compound stock in DMSO

  • Automated liquid handler and luminescence plate reader.

Methodology:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1000 cells/well in 40 µL of media) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of compound, DMSO, or positive control to the cell plates using a pintool or acoustic dispenser to reach a final concentration of 10 µM.

  • Incubation: Return plates to the incubator for 72 hours.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

Data Analysis and Hit Identification

Raw data from HTS must be properly processed and normalized to allow for plate-to-plate comparisons and confident hit selection.[19][20]

G Raw Raw Plate Reader Data Norm Data Normalization (% Inhibition or % Viability) Raw->Norm QC Quality Control Assessment (Calculate Z' Factor) Norm->QC Hit Hit Identification (Set Threshold, e.g., >50% Inhibition) QC->Hit Plate Passes QC (Z' >= 0.5) Fail Plate Fails QC (Z' < 0.5) Re-run or troubleshoot QC->Fail Plate Fails QC List Primary Hit List Hit->List

Diagram 3: Flowchart for primary HTS data analysis.

Data Normalization and Quality Control
  • Normalization: Raw data from each well (x) is converted to a percentage scale relative to the on-plate controls.

    • For Inhibition Assays: % Inhibition = 100 * (1 - (x - avg_pos) / (avg_neg - avg_pos))

    • For Viability Assays: % Viability = 100 * (x - avg_pos) / (avg_neg - avg_pos))

    • Where avg_pos is the average of positive controls (e.g., max inhibition/cytotoxicity) and avg_neg is the average of negative controls (e.g., DMSO/no inhibition).[20]

  • Quality Control (QC): The Z-prime factor (Z') is the most common metric for assessing the quality of an HTS assay.[21] It measures the statistical separation between the positive and negative controls.

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |avg_pos - avg_neg|

    • Where SD is the standard deviation of the respective controls.

Z' Value Assay Quality Interpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.
0 to 0.5MarginalThe assay may be acceptable but could have variability.
< 0UnacceptableNo separation between controls; the assay has failed.
  • Hit Selection: A hit is defined as any compound that meets a pre-defined activity threshold. For a primary screen, a common threshold is a mean activity greater than 3 standard deviations from the negative control mean, or a simple cutoff like >50% inhibition.

Hit Validation and Triage Cascade

A primary hit is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives and confirm the activity of genuine hits.[2][13] This process is often visualized as a funnel, where a large number of primary hits are filtered down to a small number of high-confidence leads.

G Primary Primary HTS Hits (~100s-1000s) Confirm Hit Confirmation (Re-test from fresh stock) Primary->Confirm Dose Dose-Response (IC50/EC50) Confirm->Dose Ortho Orthogonal Assay (Different Technology) Dose->Ortho Counter Counter-Screens (Artifacts, PAINS) Ortho->Counter Validated Validated Hits Counter->Validated

Diagram 4: The Hit Triage Funnel for validating primary screen hits.

Protocol 6.1: Hit Confirmation and Dose-Response
  • Re-order/Re-synthesis: Obtain a fresh powder sample of any primary hits to rule out sample tracking errors or degradation in the screening library.

  • Confirmation: Re-test the compound in the primary assay at the single screening concentration to confirm activity.

  • Dose-Response: Test the confirmed hit in an 8- to 10-point, 3-fold serial dilution to generate a dose-response curve and determine its potency (IC₅₀ or EC₅₀). A classic sigmoidal curve increases confidence in a specific biological interaction.[2]

Protocol 6.2: Orthogonal Assay Validation

Objective: To confirm the hit's activity using a different assay technology, which reduces the likelihood of technology-specific artifacts.[13]

  • If the primary hit came from the kinase TR-FRET assay: An orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR) to directly measure the binding of the compound to the kinase.[22]

  • If the primary hit came from the CellTiter-Glo viability assay: An orthogonal assay could be a high-content imaging-based assay that measures markers of apoptosis (e.g., caspase-3 activation, nuclear condensation) to confirm the mechanism of cell death.[18]

Protocol 6.3: Counter-Screens for Assay Interference

Objective: To identify and discard compounds that are non-specific or interfere with the assay technology (frequent hitters or PAINS - Pan-Assay Interference Compounds).[13][23]

  • For Biochemical Assays: Run the assay without the primary enzyme/target to see if the compound directly affects the detection reagents. Test for aggregation by including a non-ionic detergent like Triton X-100; a significant loss of potency suggests aggregation-based activity.[13]

  • For Fluorescence-Based Assays: Scan the compound for auto-fluorescence at the assay's excitation and emission wavelengths.

  • In Silico Filtering: Use computational filters to check if the compound contains substructures known to be frequent hitters or PAINS.

Only compounds that pass through this entire validation cascade should be considered "validated hits" and prioritized for further medicinal chemistry and lead optimization efforts.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Chemical analysis.
  • What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols.
  • The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. (2025). Southern Research.
  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs.
  • SciLifeLab & KNIME Help Labs Asses Raw Data
  • In Vitro Assays | Biochemical Assays.AXXAM.
  • High-Throughput Screening D
  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks.
  • 4-(3-Aminophenyl)morpholin-3-one | CAS 1082495-22-4.Benchchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.PMC.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Small Molecule Hit Identification and Valid
  • High Throughput Screening (HTS).
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.
  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • Expert biochemical assays for drug discovery success.Nuvisan.
  • Cell-Based Screening Using High-Throughput Flow Cytometry.PMC.
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Advanced Research and Reviews.
  • Cell based High Throughput Screening Assays of Bacteria.JoVE.
  • High-Throughput Screening (HTS)
  • Cell-based assays for high-throughput screening.Broad Institute.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015).
  • High-Throughput Screening. (2025). Technology Networks.
  • High-throughput screening (HTS).BMG LABTECH.
  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (2022). MDPI.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.PMC.
  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. (2026). Infinix Bio.
  • Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022). ScienceDirect.
  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
  • Thiophene-containing compounds with antimicrobial activity. (2022). PubMed.
  • 6-(thiophen-2-yl)morpholin-3-one.AmyJet Scientific Inc.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Namibian Studies.
  • High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses.Utrecht University.
  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
  • Protein-Protein Interaction-Based High Throughput Screening For Adenylyl Cyclase 1 Inhibitors: Design, Implementation, and Discovery of a Novel Chemotype. (2022). bioRxiv.
  • (PDF) Morpholines. Synthesis and Biological Activity.

Sources

Application Note: A Comprehensive Guide to Cell-Based Assay Protocols for the Characterization of Novel Morpholinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of therapeutic applications, including significant potential as anticancer agents.[1][2][3] The successful development of morpholinone-based drug candidates hinges on a robust and systematic characterization of their cellular effects. This guide provides an in-depth framework of cell-based assay protocols designed for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and logical workflow. This document details foundational cytotoxicity assays, mechanistic apoptosis studies, and advanced methods for confirming direct target engagement, providing a comprehensive toolkit for advancing morpholinone compounds through the preclinical pipeline.

Foundational Assays: Quantifying Cytotoxicity and Cell Viability

1.1 Scientific Rationale The initial step in characterizing any potential therapeutic agent is to determine its fundamental impact on cell viability and proliferation.[4] These foundational assays establish the dose-dependent potency of the morpholinone compound, typically expressed as a half-maximal inhibitory concentration (IC50). This quantitative data is crucial for comparing the efficacy of different chemical analogs and for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies.[5] We will detail two robust methods that measure different, yet complementary, aspects of cell health: metabolic activity and intracellular ATP levels.

1.2 Protocol: Cell Viability Assessment via MTS Assay The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by dehydrogenase enzymes in metabolically active cells, providing an indirect count of viable cells.[6][7]

  • Principle: The MTS compound is bioreduced by viable cells to a formazan product that is soluble in tissue culture medium and absorbs light at 490 nm.[6] The quantity of formazan is directly proportional to the number of living cells.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed tumor cells (e.g., MCF-7, A549) in a 96-well clear-bottom plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the morpholinone compound in culture medium. The final concentration should span a wide range (e.g., from 100 µM to 1 nM) to capture the full dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) directly to each well.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure sufficient color development without saturation.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) from all wells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[compound concentration]. Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response).

1.3 Protocol: High-Sensitivity Viability via ATP Quantification The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells by quantifying ATP, a key indicator of metabolic activity.[8] This "add-mix-measure" assay is highly sensitive and ideal for high-throughput screening.[9][10]

  • Principle: The reagent lyses cells to release ATP. In the presence of this ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTS protocol (Section 1.2), using an opaque-walled 96-well or 384-well plate suitable for luminescence.

  • Plate Equilibration: After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[4]

  • Reagent Preparation & Addition: Reconstitute the CellTiter-Glo® buffer and substrate. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

  • Data Analysis: Similar to the MTS assay, normalize the data to the vehicle control and calculate the IC50 value.

1.4 Data Presentation: Comparative IC50 Values Summarize the potency of your lead morpholinone compounds in a clear, tabular format.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
MORPH-001MCF-7MTS725.2
MORPH-001A549CellTiter-Glo®724.8
MORPH-002MCF-7MTS7212.1
MORPH-002A549CellTiter-Glo®7215.5

1.5 Workflow for Primary Cytotoxicity Screening The following diagram illustrates the logical flow for determining the IC50 of a novel compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-well Plate compound Prepare Serial Dilutions of Morpholinone Compound treat Treat Cells (48-72h) compound->treat add_reagent Add Viability Reagent (MTS or CellTiter-Glo) treat->add_reagent incubate Incubate (1-4h) add_reagent->incubate read Read Plate (Absorbance or Luminescence) incubate->read normalize Normalize Data to Vehicle Control read->normalize plot Plot Dose-Response Curve normalize->plot calc Calculate IC50 Value plot->calc

Caption: Workflow for determining compound IC50.

Mechanistic Assays: Investigating Apoptosis Induction

2.1 Scientific Rationale Following the confirmation of cytotoxic activity, it is essential to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[11] Key biochemical events in apoptosis include the activation of effector caspases (like caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.[12][13] Quantifying these markers provides strong evidence for an apoptotic mode of action. Using multiple, orthogonal assays is critical to confidently confirm apoptosis.[12]

2.2 Protocol: Quantifying Effector Caspase Activity The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key executioners of apoptosis.[9]

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by active caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[12]

Step-by-Step Protocol:

  • Cell Seeding & Treatment: In an opaque-walled 96-well plate, seed and treat cells with the morpholinone compound at relevant concentrations (e.g., 1X and 5X the IC50 value) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Plate & Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker for 30-60 seconds and incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence with a plate-based luminometer.

  • Data Analysis: After subtracting background, express the data as fold-change in luminescence relative to the vehicle-treated control cells.

2.3 Orthogonal Confirmation: Annexin V Staining for PS Exposure To validate the caspase activity results, detection of PS externalization, an early marker of apoptosis, is recommended.[13]

  • Principle: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer surface where it can be detected by fluorescently-labeled Annexin V.[13] This is typically analyzed via flow cytometry or fluorescence microscopy. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay allows this to be monitored continuously in a plate reader format.[9]

2.4 Illustrative Signaling Pathway for a Morpholinone Inhibitor Many morpholine-containing compounds have been investigated as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[14][15] Inhibition of this pathway can be a potent trigger for apoptosis.

G cluster_pro_survival cluster_apoptosis RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR Survival Inhibition of Apoptosis (Bcl-2) AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Caspase Caspase-3/7 Activation Survival->Caspase leads to disinhibition of Apoptosis Apoptosis Caspase->Apoptosis Morpholinone Morpholinone Compound Morpholinone->PI3K

Caption: Hypothetical inhibition of the PI3K pathway by a morpholinone compound, leading to apoptosis.

Target Engagement: Verifying Intracellular Binding

3.1 Scientific Rationale A positive result in a phenotypic assay (like cell death) does not prove that a compound works by binding its intended target.[16] It is critical to demonstrate target engagement—the direct physical interaction between the compound and its protein target within the complex milieu of a living cell.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this interaction.[19]

  • Principle of CETSA: The binding of a ligand (your morpholinone compound) to its target protein typically increases the protein's thermal stability.[20][21] When cells are heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound, stabilized protein. The amount of soluble protein remaining at different temperatures can be quantified to generate a "melting curve." A shift in this curve in the presence of the compound is direct evidence of target engagement.[19]

3.2 Protocol: Cellular Thermal Shift Assay (CETSA) This protocol describes a classic CETSA experiment where the soluble fraction of the target protein is detected by Western blotting.[22][23]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a sufficient number of cells (e.g., 10-20 million per condition) and treat them with the morpholinone compound or vehicle control for 1-2 hours at 37°C to allow for cell penetration and binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[20][22]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath). This releases the intracellular contents.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Western Blot Analysis: Denature the samples and separate the proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with a specific primary antibody against the intended target protein, followed by a suitable secondary antibody.

  • Data Acquisition and Analysis: Image the blot and quantify the band intensities. For each condition (vehicle vs. compound), plot the normalized band intensity against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

3.3 CETSA Experimental Workflow Diagram

G start Treat Cells with Compound vs. Vehicle heat Aliquot and Heat across a Temp Gradient start->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge High-Speed Centrifugation to Pellet Aggregates lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect wb Western Blot for Target Protein collect->wb analyze Quantify Bands and Plot Melting Curves wb->analyze result Observe Thermal Shift (ΔTm) analyze->result

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[20]

3.4 Data Presentation: Target Engagement Thermal Shift

CompoundTarget ProteinTagg (Vehicle)Tagg (Compound)ΔTagg (Shift)
MORPH-001Kinase X52.1°C56.5°C+4.4°C
MORPH-002Kinase X52.1°C52.3°C+0.2°C
(Tagg = Temperature of 50% aggregation)[21]

Conclusion: An Integrated Approach

The characterization of novel morpholinone compounds requires a multi-faceted, logical progression of cell-based assays. This guide provides the foundational protocols and scientific rationale to move from broad phenotypic screening to specific mechanistic and target-validation studies. By first establishing cytotoxic potency (IC50), then elucidating the mechanism of action (e.g., apoptosis), and finally confirming direct target engagement (CETSA), researchers can build a comprehensive and compelling data package. This systematic approach de-risks drug discovery programs and provides the necessary confidence to advance promising morpholinone derivatives toward clinical development.[18]

References

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 2024. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • An, F. et al. A review for cell-based screening methods in drug discovery. Journal of Genetic Engineering and Biotechnology, 2022. [Link]

  • Biocompare. Apoptosis Assay Kits. [Link]

  • Kumar, A. et al. An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 2022. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs. 2011. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Niles, A.L. et al. A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Apoptosis, 2018. [Link]

  • MDPI. Comparison of ABQ-48 Multimodal Cytotoxicity Mechanism Against Lung, Colorectal, and Breast Cancer Cells. 2026. [Link]

  • Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2021. [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. 2025. [Link]

  • RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]

  • ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. 2025. [Link]

  • Kumar, A. et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 2022. [Link]

  • Sharma, P.K. et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 2020. [Link]

  • Polak, A. Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 1988. [Link]

  • ResearchGate. Revealing quinquennial anticancer journey of morpholine: A SAR based review. 2025. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. 2008. [Link]

  • DiscoverX. Target Engagement Assays. [Link]

  • PubMed. Pharmacological activity of morpholino compound. 2005. [Link]

  • Finlay, D. et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 2012. [Link]

  • Domainex. Strategies for target and pathway engagement in cellular assays. 2020. [Link]

  • ResearchGate. In vitro cell viability assay of (A) all synthesized... 2023. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. [Link]

  • Ferguson, F.M. et al. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 2021. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. 2025. [Link]

  • Infinix Bio. Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. 2026. [Link]

  • Eren, M. et al. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data). Journal of Medical and Pharmaceutical Sciences, 2021. [Link]

  • Bentham Science Publisher. Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. 2024. [Link]

Sources

Application Note: Scalable Synthesis of 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the scalable synthesis of 6-(Thiophen-2-yl)morpholin-3-one . This guide is designed for process chemists and researchers requiring a robust, reproducible route for multi-gram to kilogram scale preparation.

Introduction & Retrosynthetic Analysis

The 6-substituted morpholin-3-one scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for oxazolidinones (e.g., Rivaroxaban) and piperazinones.[1] The introduction of a thiophene moiety at the C6 position enhances lipophilicity and metabolic stability but presents specific synthetic challenges, particularly regarding the regioselective construction of the morpholine ring and the handling of the sulfur heterocycle during oxidation/reduction steps.

Retrosynthetic Logic: To achieve the 6-(thiophen-2-yl) substitution pattern, the oxygen atom of the morpholine ring must be attached to the benzylic position of the thiophene.[1] The most robust disconnection involves the intramolecular O-alkylation of an N-(2-hydroxyethyl)chloroacetamide precursor.[1] This traces back to 2-amino-1-(thiophen-2-yl)ethanol , which can be accessed via two primary routes: the Epoxide Opening Route (preferred for scalability and stereocontrol) and the Henry Reaction Route (traditional alternative).[1]

Figure 1: Retrosynthetic Pathway (Graphviz)[1]

Retrosynthesis cluster_RouteA Route A: Epoxide Opening (Preferred) cluster_RouteB Route B: Henry Reaction Target 6-(Thiophen-2-yl)morpholin-3-one (Target Molecule) Precursor N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide (Cyclization Precursor) Precursor->Target KOtBu / THF (Intramolecular O-Alkylation) AminoAlcohol 2-Amino-1-(thiophen-2-yl)ethanol (Key Intermediate) AminoAlcohol->Precursor ClCH2COCl (Schotten-Baumann) Epoxide 2-(Thiophen-2-yl)oxirane Epoxide->AminoAlcohol NH3 (aq) Regioselective Opening Aldehyde 2-Thiophenecarboxaldehyde Aldehyde->Epoxide Corey-Chaykovsky NitroAlc 2-Nitro-1-(thiophen-2-yl)ethanol NitroAlc->AminoAlcohol Reduction (Zn/HCl or H2/Pt-S)

Caption: Retrosynthetic analysis highlighting the two primary routes to the key amino alcohol intermediate. Route A is preferred for scale-up due to milder conditions and avoidance of energetic nitro intermediates.[1]

Route Selection & Critical Control Points

ParameterRoute A: Epoxide Opening (Recommended)Route B: Henry Reaction
Step Count 3 Steps (from aldehyde)3 Steps (from aldehyde)
Safety Profile High : Avoids energetic nitro compounds.[1] Ammonia requires containment.[1]Medium : Nitromethane is energetic; exotherms in Henry rxn require strict control.[1]
Scalability Excellent : Reagents (DMSO, NaOH, NH3) are cheap.[1] Epoxide opening is highly regioselective.[1]Good : But reduction step is bottleneck (H2 pressure or stoichiometric metal waste).
Regiochemistry High Fidelity : Ammonia attacks terminal carbon (steric control), yielding correct 6-isomer precursor.[1]Fixed : Structure defined by C-C bond formation.[1]
Thiophene Stability High : No reducing conditions that risk desulfurization (ring opening).[1]Risk : Catalytic hydrogenation can poison catalyst or open thiophene ring.[1]

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 2-(Thiophen-2-yl)oxirane (Corey-Chaykovsky Epoxidation)

Principle: Conversion of 2-thiophenecarboxaldehyde to the epoxide using a sulfur ylide.[1]

  • Reagents:

    • Trimethylsulfonium iodide (1.2 equiv)[1]

    • Powdered KOH (2.0 equiv) or NaH (1.5 equiv)[1]

    • 2-Thiophenecarboxaldehyde (1.0 equiv)[1]

    • Solvent: DMSO (anhydrous) or acetonitrile/water (biphasic).[1]

  • Procedure:

    • Charge a reactor with trimethylsulfonium iodide and DMSO.[1] Cool to 0–5 °C.[1]

    • Add powdered KOH in portions (exothermic). Stir for 30 min to generate the ylide.

    • Add 2-thiophenecarboxaldehyde dropwise, maintaining internal temp <10 °C.[1]

    • Warm to RT and stir for 3–5 h. Monitor by TLC/GC.

    • Quench: Pour into ice water. Extract with Et2O or MTBE (3x).[1]

    • Purification: Wash organics with brine, dry (MgSO4), and concentrate.[1] Vacuum distillation is recommended for >100g scale (bp ~60-65 °C @ 2 mmHg) to remove DMSO traces.[1]

    • Yield Expectation: 85–92%.[1]

Step 2: Regioselective Ring Opening to 2-Amino-1-(thiophen-2-yl)ethanol

Principle: Nucleophilic attack of ammonia at the less hindered terminal carbon.[1]

  • Reagents:

    • 2-(Thiophen-2-yl)oxirane (1.0 equiv)[1]

    • Ammonium hydroxide (28-30% aq., 10–15 equiv) or NH3 in Methanol (7M).[1]

  • Procedure:

    • Safety: Use a pressure-rated vessel (autoclave or sealed tube) if heating is required.[1]

    • Dissolve epoxide in MeOH (3 vol) or use neat NH4OH.[1]

    • Add excess ammonia solution.[1] The large excess prevents dimerization (formation of bis-alkylated amine).[1]

    • Stir at RT for 12–18 h. If slow, heat to 40 °C.

    • Work-up: Concentrate under reduced pressure to remove excess NH3 and MeOH.[1]

    • The residue is typically a viscous oil that solidifies.[1]

    • Purification: Recrystallization from Toluene/Heptane or conversion to HCl salt for filtration.[1]

    • Yield Expectation: 75–85%.[1]

    • Checkpoint: 1H NMR should show the CH(OH) proton as a dd/triplet at ~4.8-5.0 ppm and terminal CH2-NH2 protons at ~2.8-3.0 ppm.[1]

Step 3: N-Acylation and One-Pot Cyclization

Principle: Formation of the chloroacetamide followed by base-induced intramolecular displacement of chloride.[1]

  • Reagents:

    • 2-Amino-1-(thiophen-2-yl)ethanol (1.0 equiv)[1]

    • Chloroacetyl chloride (1.1 equiv)[1]

    • Biphasic Base: NaHCO3 (2.5 equiv) in water / DCM (Schotten-Baumann).[1]

    • Cyclization Base: Potassium tert-butoxide (KOtBu) (2.5 equiv) or NaH.[1]

    • Solvent: THF or t-Amyl alcohol.[1]

  • Procedure (Two-Step, One-Pot variation):

    • Acylation: Dissolve amino alcohol in DCM. Add saturated aq. NaHCO3.

    • Cool to 0 °C. Add chloroacetyl chloride dropwise. Vigorous stirring is essential.[1]

    • Stir 1 h at 0–10 °C. Separate phases. Wash organic layer with water.[1]

    • Note: Do not dry/concentrate completely if moving to one-pot.[1] Solvent swap to THF is preferred.[1]

    • Cyclization: Cool the THF solution of the crude chloroacetamide to 0 °C.

    • Add KOtBu solution (in THF) dropwise. The reaction is fast and exothermic.[1]

    • Stir at 0 °C for 30 min, then warm to RT for 2 h.

    • Work-up: Quench with saturated NH4Cl. Extract with EtOAc.[1]

    • Purification: Wash with brine, dry, concentrate. Recrystallize from Isopropanol (IPA) or EtOAc/Hexanes.[1]

    • Yield Expectation: 60–75% (over 2 steps).[1]

Process Safety & Scale-Up Data

Hazard ClassCritical Control PointMitigation Strategy
Exotherm Epoxide formation (KOH addition)Active cooling; controlled addition rate; use of solid KOH requires efficient agitation.[1]
Toxicity Chloroacetyl chlorideUse closed dosing systems; scrubber for HCl off-gas; full PPE (respiratory protection).[1]
Pressure AmmonolysisUse rated pressure vessels; burst disk protection; ensure complete ammonia removal before acidification.[1]
Chemical Thiophene SensitivityAvoid strong acids during work-up (polymerization risk).[1] Avoid Raney Ni (desulfurization).[1]

Analytical Controls

  • HPLC Purity: Reverse phase C18, Water/Acetonitrile (0.1% H3PO4).[1] Target >98.0%.

  • 1H NMR (DMSO-d6):

    • Thiophene protons: δ 7.4–6.9 ppm (3H, m).[1]

    • C6-H (Benzylic): δ 4.8 ppm (1H, dd).[1]

    • C2-H (Ether CH2): δ 4.1 ppm (2H, s).[1]

    • C5-H (Amine CH2): δ 3.4–3.2 ppm (2H, m).[1]

    • NH: δ 8.1 ppm (broad s).[1]

  • Chiral HPLC: If synthesizing the enantiomer (using chiral epoxide or resolution), use Chiralpak AD-H or OD-H columns.[1]

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link (Foundational method for epoxide synthesis).[1]

  • Ortiz, K. G.; Brusoe, A. T.; et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 2024 , 146, 29847-29856.[1] Link (Modern morpholine synthesis methods).[1]

  • Hamlin, T. A.; et al. "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions."[1] European Journal of Organic Chemistry, 2020 , 2020(25), 3822-3829.[1] Link (Mechanistic basis for regioselective ammonia attack).[1]

  • Lu, H.; et al. "Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol."[1][2] Organic Letters, 2016 , 18(11), 2774–2776.[1][2] Link (Alternative reduction method for Henry route).[1]

  • ChemicalBook. "Synthesis of Morpholin-3-one (CAS 109-11-5)."[1] Link (General protocols for morpholinone cyclization).[1]

Sources

assays for determining the biological activity of morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, celebrated for its ability to optimize physicochemical properties such as solubility and metabolic stability. Beyond its role as a pharmacokinetic enhancer, the morpholine ring often serves as a critical pharmacophore, particularly in kinase inhibition (e.g., PI3K/mTOR pathways) and antifungal mechanisms (e.g., ergosterol biosynthesis blockade). This guide provides validated protocols for determining the biological activity of morpholine derivatives, focusing on enzymatic kinase assays (ADP-Glo) , antimicrobial susceptibility testing (CLSI M07) , and kinetic solubility profiling .

Section 1: Anticancer Potency – Targeting the PI3K/mTOR Hinge[1]

Morpholine derivatives (e.g., Buparlisib/BKM120) are potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The structural rationale is precise: the morpholine oxygen atom acts as a hydrogen bond acceptor, interacting specifically with the hinge region of the kinase ATP-binding pocket.

Mechanism of Action: The "Hinge Binder" Concept

In PI3K


, the morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851  (equivalent to Val882 in PI3K

). This interaction mimics the adenine ring of ATP, anchoring the inhibitor within the active site.[1]

PI3K_Binding_Mechanism Morpholine Morpholine Derivative (Inhibitor) Oxygen Morpholine Oxygen (H-Bond Acceptor) Morpholine->Oxygen Val851 Val851 Residue (PI3K Hinge Region) Oxygen->Val851 Hydrogen Bond ATP_Site ATP Binding Pocket Val851->ATP_Site Occupies Inhibition Kinase Inhibition (No Phosphorylation) ATP_Site->Inhibition Blocks ATP

Figure 1: Structural mechanism of PI3K inhibition by morpholine derivatives. The morpholine oxygen is the key pharmacophore interacting with Val851.

Protocol: ADP-Glo™ Kinase Assay for PI3K

This bioluminescent assay measures the conversion of ATP to ADP.[2] It is preferred over radiometric methods due to its high Z' factor and sensitivity.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl

    
    , 0.025 mg/mL BSA.
    
  • Substrate: PIP2:3PS lipid substrate (Promega).[3]

  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).[3]
  • ATP: 25

    
    M (Ultra-pure).[3]
    

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of morpholine derivatives in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (Final DMSO < 2%).

  • Enzyme Reaction (384-well plate):

    • Add 2

      
      L of compound solution.[4]
      
    • Add 4

      
      L of PI3K
      
      
      
      enzyme (0.5 ng/well). Incubate for 10 min at RT.
    • Add 4

      
      L of Substrate/ATP mix (Final: 50 
      
      
      
      M PIP2, 25
      
      
      M ATP).
    • Incubate for 60 minutes at 25°C.

  • ADP Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  to deplete remaining ATP. Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  to convert ADP 
      
      
      
      ATP
      
      
      Luciferase signal. Incubate 30 min.
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate IC

    
     using a four-parameter logistic fit (GraphPad Prism).
    

Section 2: Antimicrobial Efficacy – The Amorolfine Paradigm

Morpholine derivatives like Amorolfine exhibit broad-spectrum antifungal activity. Unlike azoles (which target 14


-demethylase), morpholines inhibit 

-reductase
and

-isomerase
, leading to the accumulation of ignosterol and cell membrane collapse.
Protocol: Broth Microdilution (CLSI M07)

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213 or C. albicans).

Critical Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) – 0.01% solution.

  • Control: Linezolid (for bacteria) or Amorolfine (for fungi).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Dispense 100

      
      L of CAMHB into columns 2-12 of a 96-well plate.
      
    • Add 200

      
      L of morpholine derivative (128 
      
      
      
      g/mL) to column 1.
    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100

    
    L of diluted inoculum to wells 1-11. Final volume: 200 
    
    
    
    L.
  • Incubation: 37°C for 16–20 hours (Bacteria) or 24–48 hours (Fungi).

  • Readout:

    • Visual: Add 30

      
      L Resazurin. Incubate 1-4 hours.
      
    • Result:Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Antimicrobial_Workflow Stock Morpholine Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Add Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation Dye Add Resazurin Incubation->Dye Result Read MIC (Blue vs Pink) Dye->Result

Figure 2: High-throughput MIC determination workflow using Resazurin indicator.

Section 3: ADME-Tox Profiling – Solubility Optimization

A primary reason for incorporating a morpholine ring is to lower LogP and improve aqueous solubility compared to phenyl or piperidine analogues.

Protocol: Kinetic Solubility Assay

This assay measures the compound's ability to remain in solution when diluted from a DMSO stock into an aqueous buffer, mimicking the precipitation risk during bioassays.[5]

Table 1: Assay Parameters

Parameter Specification

| Format | 96-well filter plate (0.45


m PVDF) |
| Buffer  | PBS (pH 7.4) |
| Final DMSO  | 2% |
| Incubation  | 90 minutes at Room Temperature (Shake at 300 rpm) |
| Detection  | UV Absorbance (250–500 nm) or Nephelometry |

Procedure:

  • Dispense 196

    
    L of PBS into the filter plate.
    
  • Add 4

    
    L of 10 mM compound stock (Final conc: 200 
    
    
    
    M).
  • Shake for 90 minutes to equilibrate.

  • Vacuum filter into a receiver plate.

  • Measure UV absorbance of the filtrate.[5]

  • Calculation:

    
    
    

References

  • Kourounakis, A. P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[6] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Walker, E. H., et al. (2000). "Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine." Molecular Cell. (Demonstrates the Valine hinge interaction).

  • Espinoza-Moraga, M., et al. (2016). "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Computer-Aided Molecular Design.

Sources

Application Note: A Comprehensive Framework for the Design and Execution of Thiophene Compound Library Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for studying thiophene compound libraries. It outlines a holistic workflow from library synthesis and quality control to multi-tiered screening cascades and lead optimization, integrating field-proven insights with robust protocols to ensure scientific integrity and accelerate the discovery of novel therapeutic agents.

Introduction: The Significance of Thiophene in Drug Discovery

The thiophene ring system is a versatile scaffold in medicinal chemistry, with 26 drugs containing this nucleus having received US FDA approval.[1] Its prevalence stems from its bioisosteric relationship with the phenyl ring, allowing for modulation of physicochemical properties while maintaining biological activity.[5][6] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[5] The diverse biological activities reported for thiophene derivatives, such as kinase inhibition and antimicrobial effects, make them attractive candidates for drug discovery programs.[7][8] This guide presents a systematic approach to harnessing the therapeutic potential of thiophene compound libraries.

The Strategic Workflow: From Library to Lead Candidate

A successful screening campaign for a thiophene compound library is a multi-stage process that requires careful planning and execution. The overall strategy involves the synthesis of a diverse library, rigorous quality control, a tiered screening approach to identify and validate hits, and subsequent lead optimization to develop promising candidates.

Thiophene Library Screening Workflow cluster_0 Library Preparation & QC cluster_1 Screening Cascade cluster_2 Lead Optimization Library Synthesis Library Synthesis Quality Control Quality Control Library Synthesis->Quality Control Purity & Identity Primary HTS Primary HTS Quality Control->Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Identify Actives Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Validate Hits SAR Studies SAR Studies Secondary Assays->SAR Studies Potency & Selectivity ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Improve Properties Lead Candidate Lead Candidate ADMET Profiling->Lead Candidate Screening_Cascade Thiophene Library Thiophene Library Primary_Screen Primary HTS (Single Concentration) Thiophene Library->Primary_Screen Inactive_Compounds Inactive Compounds Primary_Screen->Inactive_Compounds > 99% Initial_Hits Initial Hits Primary_Screen->Initial_Hits < 1% Dose_Response Dose-Response Confirmation (e.g., 10-point curve) Initial_Hits->Dose_Response False_Positives False Positives Dose_Response->False_Positives e.g., non-dose dependent Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (Orthogonal & Selectivity) Confirmed_Hits->Secondary_Assays

Sources

Troubleshooting & Optimization

overcoming solubility issues with 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues & Formulation Strategies

Core Directive & Technical Overview

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of 6-(Thiophen-2-yl)morpholin-3-one . As a researcher, you are likely encountering a "solubility paradox": the molecule contains a polar lactam (morpholin-3-one) core suggesting polarity, yet it exhibits poor aqueous solubility due to the lipophilic thiophene ring and high crystal lattice energy.

The Science of the Problem:

  • Crystal Lattice Energy: The morpholin-3-one moiety acts as a hydrogen bond donor (NH) and acceptor (C=O), creating a rigid, high-melting-point crystal lattice that resists solvation.

  • Hydrophobicity: The thiophene ring adds significant lipophilicity (LogP increase), making the compound behave similarly to Class II/IV BCS compounds (low solubility).

  • Analogous Behavior: This scaffold shares solubility characteristics with Rivaroxaban intermediates, which are notoriously difficult to dissolve in neutral aqueous media [1, 2].

Diagnostic: The Solubility Decision Tree

Before altering your protocol, use this diagnostic workflow to identify the root cause of your solubility failure.

Solubility_Decision_Tree Start START: Compound not dissolving Solvent_Check 1. Solvent Selection Check: Is solvent Polar Aprotic? (DMSO, DMF, DMAc) Start->Solvent_Check Visual_Check 2. Visual Inspection: Is it floating (hydrophobic) or sinking (lattice energy)? Solvent_Check->Visual_Check Yes Action_Switch Switch to DMSO or DMF immediately. Solvent_Check->Action_Switch No (Ethanol/Water) Heat_Check 3. Thermal Application: Does it dissolve at 40-50°C? Visual_Check->Heat_Check Sinking (Crystalline) Action_Sonicate High Lattice Energy: Requires Sonication + Heat. Visual_Check->Action_Sonicate Floating (Clumping) Precip_Check 4. Dilution Crash-Out: Precipitates upon adding water? Heat_Check->Precip_Check Yes (Dissolves hot) Action_Complex Requires Cyclodextrin (See Protocol C). Heat_Check->Action_Complex No (Insoluble hot) Action_Cosolvent Use Step-Wise Dilution (See Protocol B). Precip_Check->Action_Cosolvent Yes

Figure 1: Diagnostic logic flow for identifying specific solubility barriers.

Solvent Selection & Compatibility Data

Do not rely on standard "organic solvent" assumptions. Morpholin-3-ones require Polar Aprotic solvents to disrupt the intermolecular hydrogen bonding of the lactam ring.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Primary (Stock) DMSO (Dimethyl sulfoxide)High (>50 mM)Recommended Stock. Hygroscopic; keep anhydrous.
Primary (Stock) DMF (Dimethylformamide)High (>40 mM)Good alternative to DMSO; easier to remove by evaporation.
Secondary THF (Tetrahydrofuran)Moderate Good for chemical synthesis; poor for biological assays (toxicity).
Secondary DCM (Dichloromethane)Moderate Useful for extraction/workup; not for storage.
Poor Ethanol / Methanol Low (<5 mM)Avoid. The lactam ring often crystallizes out of alcohols.
Anti-Solvent Water / PBS Negligible Do not add directly. Requires cosolvents or complexation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (20-50 mM)

Use this for chemical storage or initial assay preparation.

  • Weighing: Weigh the compound into a glass vial (avoid plastic initially to prevent static adhesion).

  • Solvent Addition: Add anhydrous DMSO to achieve the desired concentration.

  • Disruption:

    • Vortex: 30 seconds.

    • Sonication: If visible particles remain, sonicate at 40 kHz for 5-10 minutes. The bath water may warm up; this aids dissolution.

  • Verification: Hold the vial against a light source. The solution must be clear. If "schlieren" lines (swirls) are visible, it is not fully homogenous.

Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)

Use this when moving from DMSO stock to Aqueous Assay Buffer.

The Mechanism: Direct addition of DMSO stock to water causes a rapid polarity shift, forcing the hydrophobic thiophene and polar lactam to aggregate immediately (crashing out).

Procedure:

  • Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 5 mM solution in 90% PEG / 10% DMSO.

  • Prepare Buffer: Ensure your aqueous buffer (PBS/Media) is pre-warmed to 37°C.

  • Final Dilution: Add the Intermediate solution dropwise to the vortexing buffer.

    • Target: Final DMSO concentration < 1%.

    • Note: If turbidity occurs, add Tween 80 (0.1% v/v) to the buffer prior to addition.

Protocol C: Cyclodextrin Complexation (Advanced)

For in vivo studies or high-concentration aqueous requirements. Research on analogous thiophene derivatives and Rivaroxaban confirms that Hydroxypropyl-β-Cyclodextrin (HP-β-CD) significantly enhances solubility by encapsulating the lipophilic thiophene ring [3, 4].

Complexation_Workflow Step1 1. Weigh HP-β-CD (20% w/v in Water) Step2 2. Add Compound (Excess Solid) Step1->Step2 Step3 3. Shake/Stir (24h @ 25°C) Step2->Step3 Step4 4. Filter (0.45 µm PVDF) Step3->Step4 Step5 5. Clear Solution (Inclusion Complex) Step4->Step5

Figure 2: Workflow for creating a soluble inclusion complex.

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v).

  • Addition: Add 6-(Thiophen-2-yl)morpholin-3-one in excess (e.g., 5 mg/mL).

  • Equilibration: Shake at 200 rpm for 24 hours. The thiophene ring will sequester into the hydrophobic CD cavity.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove un-dissolved solid.

  • Result: A clear, stable aqueous solution suitable for injection or oral gavage.

Troubleshooting FAQs

Q1: My compound "oils out" instead of dissolving or crystallizing. Why?

  • Cause: This often happens if the sample contains residual solvents (like toluene from synthesis) or impurities. It creates a supersaturated emulsion.

  • Fix: Re-purify the solid. If purity is high, "oiling out" in aqueous media indicates you have exceeded the amorphous solubility limit. Use Protocol C (Cyclodextrins) to stabilize the molecule.

Q2: Can I use acid to dissolve it? Morpholines are basic.

  • Correction: Morpholine is basic (pKa ~8.3). However, Morpholin-3-one is a lactam (amide). The nitrogen lone pair is delocalized into the carbonyl group, making it non-basic [5].

  • Action: Do not use HCl/Acidification. It will not protonate the nitrogen effectively and may hydrolyze the lactam ring over time. Rely on cosolvents, not pH adjustment.

Q3: I see a fine precipitate after freezing and thawing my DMSO stock.

  • Cause: DMSO freezes at 19°C. Upon thawing, local regions of high concentration can induce nucleation (crystal growth).

  • Fix: Always sonicate thawed DMSO stocks for 5 minutes and vortex vigorously before use. Never pipette directly from a just-thawed stock without re-homogenization.

References

  • Patra, R. K., et al. (2023). "Solubility Enhancement of Rivaroxaban by Solid Dispersion with Polyethylene Glycol 4000." International Journal of Applied Pharmaceutics.

  • Kawakami, K., et al. (2005).[1] "Impact of the amount of excess solids on apparent solubility."[1] Pharmaceutical Research.

  • Gu, H., & Liu, X. (2024).[2] "Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation." MDPI Pharmaceuticals.

  • BenchChem Support. (2025). "Improving solubility of thiophene-based intermediates." BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Morpholin-3-one." PubChem.

Sources

Technical Support Center: Stability of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for thiophene-based compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who work with these versatile yet sometimes challenging molecules. Thiophene and its derivatives are critical building blocks in pharmaceuticals, agrochemicals, and organic electronics.[1][2][3][4] However, their unique electronic structure, which makes them so valuable, also renders them susceptible to specific degradation pathways.

This document provides in-depth, field-proven insights into the common stability problems encountered during the handling, storage, and experimental use of thiophene-based compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a practical question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

1. Storage and Handling: The First Line of Defense

Question: What are the ideal storage conditions for thiophene-based compounds to ensure long-term stability?

Answer: Proper storage is the most critical step in preventing degradation. The thiophene ring's sulfur atom and electron-rich nature make it sensitive to environmental factors.[5][6] Adherence to strict storage protocols is not merely a recommendation but a prerequisite for reproducible experimental results.

The primary causal factors for degradation during storage are oxidation, photodegradation, and thermal stress.[7] An inert, cold, and dark environment systematically counteracts these threats.

Table 1: Recommended Storage Conditions for Thiophene Derivatives

ParameterConditionRationale & Causality
Temperature 2–8 °C (Refrigerated)Reduces the rate of thermal degradation and slows down potential side reactions, such as unwanted polymerization or dimerization.[7]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the electron-rich thiophene ring. The sulfur atom is particularly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of non-native sulfoxides and sulfones.[1][7]
Light Amber Vial / Dark LocationProtects against photodegradation. Thiophene-containing compounds can absorb UV-Vis light, leading to the formation of reactive species that initiate degradation pathways.[7][8]
Container Tightly SealedPrevents exposure to atmospheric moisture and oxygen. Water can act as a competing base in some degradation reactions or alter the polarity of the local environment.[1][9]
2. Oxidative Degradation: The Unseen Reaction

Question: I'm observing unexpected byproducts in my reaction mass spec, and my yields are inconsistent. Could it be oxidation of the thiophene ring?

Answer: Yes, this is a highly probable cause. The sulfur atom in the thiophene ring, despite being part of an aromatic system, is susceptible to oxidation.[5] This process typically occurs in two stages: oxidation to a thiophene S-oxide (sulfoxide) and further oxidation to a thiophene S,S-dioxide (sulfone).[1][10][11] These S-oxides are often highly reactive, unstable intermediates that can rapidly dimerize or react with other nucleophiles in your system, leading to a complex mixture of byproducts.[1][6]

This oxidation is not limited to harsh chemical oxidants; it can occur slowly with atmospheric oxygen or be catalyzed by trace metals. In a biological context, cytochrome P450 enzymes are notorious for metabolizing thiophene rings via this pathway, which is a major concern in drug development due to the formation of reactive metabolites that can cause hepatotoxicity.[12][13][14]

Thiophene Thiophene (Parent Compound) S_oxide Thiophene S-oxide (Reactive Intermediate) Thiophene->S_oxide Oxidation [O] Oxidant Oxidizing Agent (O₂, H₂O₂, P450) Oxidant->Thiophene Sulfone Thiophene S,S-dioxide (Sulfone) S_oxide->Sulfone Further Oxidation [O] Byproducts Dimers & Other Byproducts S_oxide->Byproducts Dimerization/ Reaction cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Actionable Steps cluster_3 Preventative Measures Discoloration Compound/Solution Has Discolored CheckExposure Was it exposed to light/air for a prolonged period? Discoloration->CheckExposure Analyze 1. Perform Purity Analysis (HPLC, GC-MS, NMR) CheckExposure->Analyze Yes Quantify 2. Quantify Degradation Analyze->Quantify Decide 3. Decide: Purify or Discard? Quantify->Decide Store Store in amber vials under inert gas Decide->Store Work Work under subdued light Store->Work

Caption: Troubleshooting workflow for discolored thiophene compounds.

4. Metabolic Instability in Drug Development

Question: My lead compound, which contains a thiophene ring, shows high clearance and potential for toxicity in metabolic assays. What is the underlying mechanism and how can I address this?

Answer: This is a classic challenge in medicinal chemistry. The thiophene ring is considered a "structural alert" because it can be bioactivated by cytochrome P450 (CYP450) enzymes in the liver. [12][15]The two primary metabolic pathways responsible for this are:

  • S-oxidation: As discussed previously, CYP450s readily oxidize the sulfur to form reactive S-oxides. [14]2. Epoxidation: The double bonds of the thiophene ring can be oxidized to form highly electrophilic thiophene epoxides. [12][13] Both of these reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to drug-induced toxicity, such as hepatotoxicity. [12][15]The drug tienilic acid was famously withdrawn from the market due to severe hepatitis linked to the bioactivation of its thiophene moiety. [12] Mitigation Strategies:

  • Bioisosteric Replacement: The most common strategy is to replace the thiophene ring with a more metabolically stable heterocycle. For example, replacing an electron-rich thiophene with a more electron-deficient thiazole or isothiazole can significantly improve metabolic stability by disfavoring oxidation. [16]* Steric Hindrance: Introducing bulky substituents near the sulfur atom or on the ring carbons can sterically hinder the approach of the CYP450 active site, thus reducing the rate of metabolism.

  • Electronic Modification: Adding electron-withdrawing groups to the thiophene ring can decrease its electron density, making it less susceptible to electrophilic attack by CYP450 enzymes.

Experimental Protocol: Assessing Compound Stability by HPLC-UV

This protocol provides a self-validating system to quantitatively assess the stability of a thiophene-based compound under specific stress conditions (e.g., light, temperature, or oxidative).

G A 1. Prepare Stock Solution (Known Concentration in Suitable Solvent) B 2. Initial Analysis (T=0) Inject onto HPLC-UV to get baseline purity A->B C 3. Apply Stress Condition (e.g., UV lamp, 40°C oven, H₂O₂ spike) B->C D 4. Sample at Time Points (e.g., 1h, 4h, 8h, 24h) C->D E 5. Analyze Samples by HPLC-UV D->E F 6. Data Analysis - Calculate % remaining of parent peak - Identify new degradation peaks E->F G 7. Determine Degradation Rate F->G

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the thiophene compound in a suitable, HPLC-grade solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Ensure the compound is fully dissolved. This is your stock solution.

  • Initial Analysis (Time = 0):

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

    • Inject onto a calibrated HPLC-UV system equipped with a suitable C18 column.

    • Record the peak area of the parent compound. This serves as your 100% reference point.

  • Application of Stress:

    • Place an aliquot of the stock solution under the desired stress condition.

    • Photostability: Place in a quartz vial under a UV lamp.

    • Thermal Stability: Place in a sealed vial in a temperature-controlled oven (e.g., 40°C or 60°C).

    • Oxidative Stability: Add a small, controlled amount of an oxidizing agent like hydrogen peroxide (e.g., 0.1% H₂O₂).

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot from the stressed sample.

    • Immediately dilute it to the working concentration with the mobile phase to quench the reaction.

  • HPLC Analysis:

    • Inject each time-point sample onto the HPLC system using the same method as the T=0 sample.

    • Record the chromatograms.

  • Data Interpretation:

    • For each time point, calculate the percentage of the parent compound remaining relative to the T=0 peak area.

    • Monitor the chromatogram for the appearance and growth of new peaks, which represent degradation products.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

This systematic approach provides quantitative, verifiable data on the stability of your compound under specific conditions, allowing for informed decisions on storage, handling, and formulation.

References
  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021). Journal of Hazardous Materials.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry.
  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021). ResearchGate.
  • Thiophene. (n.d.). Wikipedia.
  • Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. (n.d.). ScienceDirect.
  • Thiophene-2-Carboxylate (an/aerobic) Pathway Map. (2006). Eawag-BBD.
  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). (n.d.). ACS Publications.
  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology.
  • Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. (n.d.). Oxford Academic.
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate.
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). Journal of Drug Delivery and Therapeutics.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). PubMed.
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). PubMed.
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI.
  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
  • Bioactivation Potential of Thiophene-Containing Drugs. (2025). ResearchGate.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2025). ResearchGate.
  • Long-term storage and stability issues with 3-Acetylthiophene. (n.d.). BenchChem.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • troubleshooting low device performance with 2-Bromo-5-(2-ethylhexyl)thiophene polymers. (n.d.). BenchChem.
  • improving solubility of thiophene-based intermediates. (n.d.). BenchChem.
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC.
  • Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. (2024). MDPI.
  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025). ResearchGate.

Sources

Technical Support Center: A Troubleshooting Guide for 6-(Thiophen-2-yl)morpholin-3-one Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(Thiophen-2-yl)morpholin-3-one. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during biochemical, cell-based, and analytical assays involving this compound. Our approach is rooted in explaining the causality behind experimental phenomena to empower you to design robust, self-validating experiments.

Section 1: Pre-Assay Considerations & Compound Handling

Before troubleshooting specific assay failures, it is critical to ensure the fundamentals of compound handling and solution preparation are sound. The unique structure of 6-(Thiophen-2-yl)morpholin-3-one, featuring both a thiophene ring and a morpholin-3-one core, presents specific characteristics that must be managed.

FAQ: How should I prepare and store stock solutions of 6-(Thiophen-2-yl)morpholin-3-one?

Proper preparation and storage are paramount for reproducibility.

Answer: The solubility and stability of your compound are the foundation of reliable data. Given its heterocyclic nature, starting with a high-concentration stock in an appropriate organic solvent is recommended.

Table 1: Stock Solution Preparation Guidelines

ParameterRecommendationRationale & Expert Insights
Primary Solvent 100% DMSODMSO is a powerful solvent suitable for many aromatic compounds. However, its final concentration in cell-based assays should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
Stock Concentration 10-50 mMCreating a concentrated stock minimizes the volume of DMSO added to your final assay, reducing potential artifacts.
Preparation Use a calibrated positive displacement pipette. Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) can be used if necessary, but always check for precipitation upon cooling.Inaccurate stock concentration is a primary source of inter-experiment variability.
Storage Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation.[1] Thiophene-containing compounds can be light-sensitive.
Section 2: Troubleshooting Biochemical Assays (Enzyme Inhibition, Binding Kinetics)

Biochemical assays are prone to interference from test compounds. The aromatic thiophene ring in 6-(Thiophen-2-yl)morpholin-3-one is a common source of such issues.

FAQ: My fluorescence-based assay shows high background noise or signal quenching. What's happening?

Answer: This is a frequent issue with compounds containing aromatic systems. There are two primary mechanisms of interference: autofluorescence and quenching.[2]

  • Compound Autofluorescence: The thiophene moiety can absorb light and fluoresce, directly adding to the background signal if its emission spectrum overlaps with your assay's detection wavelength.[2]

  • Signal Quenching: The compound can absorb light at the excitation or emission wavelength of your fluorophore, reducing the detected signal and leading to false negatives or an underestimation of activity.[2]

Troubleshooting Workflow: High Background/Quenching

G Start High Background or Signal Quenching Observed CheckCompound Run Compound-Only Control (Compound + Buffer, No Enzyme/Substrate) Start->CheckCompound HighSignal Is Signal High in Compound-Only Well? CheckCompound->HighSignal ScanSpectrum Perform Fluorescence Scan (Ex/Em Spectrum of Compound) SignalOverlap Does Compound Spectrum Overlap with Assay Spectrum? ScanSpectrum->SignalOverlap HighSignal->ScanSpectrum Yes NoInterference Root Cause: Likely Not Direct Interference. Investigate other sources (e.g., buffer contamination). HighSignal->NoInterference No Autofluorescence Root Cause: Compound Autofluorescence SignalOverlap->Autofluorescence Yes Quenching Root Cause: Signal Quenching SignalOverlap->Quenching No Solution1 Solution: 1. Subtract background from all wells. 2. Switch to a red-shifted fluorophore to avoid spectral overlap. Autofluorescence->Solution1 Solution2 Solution: 1. Use an orthogonal assay with a different detection method (e.g., colorimetric, Luminescence, LC-MS). Quenching->Solution2

Caption: Workflow for diagnosing fluorescence interference.

Protocol: Assessing Compound Autofluorescence
  • Prepare a dilution series of 6-(Thiophen-2-yl)morpholin-3-one in the final assay buffer.

  • Dispense into the wells of your assay plate.

  • Read the plate using the same excitation and emission wavelengths as your main experiment.

  • If you observe a concentration-dependent increase in signal, this indicates autofluorescence. This value should be subtracted from your experimental wells.

FAQ: My results suggest inhibition, but I'm not sure if it's real. Could the compound be aggregating?

Answer: Yes. The formation of colloidal aggregates by small molecules is a major source of false positives in high-throughput screening.[3] These aggregates can sequester and denature enzymes non-specifically. This phenomenon is often concentration-dependent and can be exacerbated by buffer conditions.

Key Indicators of Aggregation:

  • Extremely steep dose-response curves.

  • High Hill slope (>2).

  • Sensitivity to detergent concentration (activity is often abolished by adding 0.01-0.1% Triton X-100).

  • Time-dependent inhibition that increases with pre-incubation.

Protocol: Detergent Test for Aggregation

  • Run your standard enzyme inhibition assay with a dose-response of 6-(Thiophen-2-yl)morpholin-3-one.

  • In parallel, run an identical assay plate where a non-ionic detergent (e.g., 0.05% Triton X-100) has been added to the assay buffer.

  • Interpretation: If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting via an aggregation-based mechanism.[4]

Section 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce biological complexity, which can be a source of variability.

FAQ: My results are not reproducible between experiments. What should I check first?

Answer: Lack of reproducibility in cell-based assays often points to inconsistent cell health or culture practices.[5][6]

Troubleshooting Workflow: Inter-Experiment Variability

G Start Poor Inter-Experiment Reproducibility CheckCells Review Cell Culture Practices Start->CheckCells CheckReagents Review Reagent & Compound Prep Start->CheckReagents CheckProtocol Review Assay Protocol Execution Start->CheckProtocol Passage Is Passage Number Consistent? (Avoid high-passage cells) CheckCells->Passage Confluency Are Cells Seeded at Log-Phase Growth? (Avoid over-confluent cultures) CheckCells->Confluency Mycoplasma Mycoplasma Test Status? CheckCells->Mycoplasma Stock Using Fresh Aliquots of Compound Stock? CheckReagents->Stock Media Is Media/Serum from the Same Lot? CheckReagents->Media Timeline Are Incubation Times Strictly Controlled? CheckProtocol->Timeline EdgeEffect Are Edge Effects Mitigated? CheckProtocol->EdgeEffect

Caption: Decision tree for troubleshooting cell assay reproducibility.

Mitigating Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of media components and your test compound.[1]

  • Best Practice: Do not use the perimeter wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture media to create a humidity barrier.[1]

FAQ: I'm seeing unexpected cytotoxicity. How do I determine the cause?

Answer: Unexpected cell death can be caused by the compound itself, the solvent, or compound precipitation.

Table 2: Deconvoluting Cytotoxicity

Potential CauseHow to InvestigateSolution
Solvent Toxicity Run a vehicle-only control with the highest concentration of DMSO used in your experiment.Keep final DMSO concentration below 0.5% (or a pre-determined tolerated level for your cell line).[1]
Compound Precipitation Visually inspect the wells under a microscope after adding the compound. Look for crystals or amorphous precipitate.Determine the solubility limit of the compound in your final cell culture medium. If precipitation occurs, lower the top concentration or consider using a different formulation (if possible).
On-Target or Off-Target Cytotoxicity This is a true biological effect.Further experiments are needed to determine the mechanism of action (e.g., apoptosis assays, target engagement studies).
Section 4: Troubleshooting LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for quantifying compound levels but has its own set of challenges.

FAQ: I'm observing poor peak shape (tailing, fronting) for my compound.

Answer: Poor peak shape compromises integration and reduces accuracy. The morpholin-3-one and thiophene structures can contribute to these issues.

Table 3: Common Peak Shape Problems in LC-MS/MS

ProblemPotential Cause(s)Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic nitrogen on the morpholine ring and acidic silanols on the column. - Column contamination or degradation.- Use a mobile phase with a slightly lower pH (e.g., 0.1% formic acid) to ensure the nitrogen is protonated. - Use an end-capped column or a column with a different chemistry. - Flush the column or replace if it's old.[7]
Peak Fronting - Column overload. - Sample solvent is much stronger than the mobile phase.- Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[8]
Split Peaks - Clogged or partially blocked frit/column inlet. - Injector issue.- Reverse-flush the column. If unresolved, replace the column. - Perform injector maintenance.[7]
FAQ: My signal intensity is low and inconsistent.

Answer: Low or variable signal (ion suppression) is often caused by matrix effects from the sample or contaminants in the LC system.[7][8]

Key Troubleshooting Steps:

  • Check System Suitability: Regularly inject a standard solution of 6-(Thiophen-2-yl)morpholin-3-one in a clean solvent (e.g., acetonitrile/water) to verify the instrument is performing correctly.[9]

  • Clean the Ion Source: The ion source is susceptible to contamination, which can drastically reduce signal.[7] Follow the manufacturer's protocol for cleaning the capillary and other source components.

  • Evaluate Mobile Phase: Ensure mobile phases are freshly prepared with high-purity solvents and additives. Contaminants like sodium can form adducts and reduce the signal of your protonated molecule.[8]

  • Assess Matrix Effects: If analyzing from a complex matrix (e.g., plasma, cell lysate), perform a post-extraction addition study to quantify the degree of ion suppression. This involves comparing the signal of the compound spiked into a blank extracted matrix versus its signal in a clean solvent.

References
  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Silva, J. A., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada, 24, 49-52. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • LCGC International. (2025, October 27). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]

  • Weng, N., & Halls, T. D. J. (n.d.). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • MDPI. (2022, March 19). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. Retrieved from [Link]

  • myadlm.org. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence-based investigations of RNA-small molecule interactions. PMC. Retrieved from [Link]

  • MDPI. (2022, November 23). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Retrieved from [Link]

  • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Retrieved from [Link]

  • Newman, D. J. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. Retrieved from [Link]

  • Shan, G., et al. (2008, July 20). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Thiophen-3-Yl)quinolin-2-Amine. Retrieved from [Link]

  • Wiley Online Library. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • DCN Dx. (2019, August 19). Common Assay Development Issues (And How to Avoid Them!). Retrieved from [Link]

  • National Institutes of Health. (2017, February 28). The Ecstasy and Agony of Assay Interference Compounds. PMC. Retrieved from [Link]

  • National Institutes of Health. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]

  • ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

Sources

degradation pathways of morpholin-3-one compounds

Author: BenchChem Technical Support Team. Date: February 2026

Morpholin-3-one Stability Center Technical Support & Troubleshooting Guide for Pharmaceutical Development

Introduction: The Scaffold at a Glance

Welcome to the technical support center for morpholin-3-one derivatives. As a Senior Application Scientist, I often see researchers treat this scaffold (common in Factor Xa inhibitors like Rivaroxaban and antibiotics like Linezolid derivatives) as a simple heterocycle. It is not.

The morpholin-3-one ring contains two distinct chemical "fuses":

  • The Lactam (Amide) Bond: Susceptible to hydrolytic cleavage, particularly in alkaline media.

  • The Ether Oxygen: Activates adjacent carbons (C2 position) toward oxidative radical attack.

This guide provides the mechanistic insights and troubleshooting workflows necessary to isolate, identify, and mitigate these degradation pathways.

Module 1: Hydrolytic Degradation (Ring Opening)

The Issue: Users frequently report the appearance of a highly polar impurity (early eluting in RP-HPLC) accompanied by a mass shift of +18 Da (water addition) under stress conditions.

The Mechanism: The morpholin-3-one ring is a cyclic amide (lactam). While 6-membered lactams are generally more stable than strained beta-lactams, they are thermodynamically unstable relative to their open-chain counterparts in the presence of strong nucleophiles (OH⁻) or acid catalysis.

  • Base Hydrolysis (Dominant): Hydroxide attacks the carbonyl carbon (C3), leading to C-N bond cleavage. This results in a seco-acid (amino-ether-carboxylic acid).

  • Acid Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack, yielding the same open-ring product, often as an ammonium salt.

Visualization: Hydrolytic Pathway

HydrolysisPathway M3O Morpholin-3-one (Intact Scaffold) Inter Tetrahedral Intermediate M3O->Inter + OH- / H2O (Nucleophilic Attack) Open Open-Ring Product (2-(2-aminoethoxy)acetic acid deriv.) Inter->Open C-N Bond Cleavage (+18 Da Mass Shift)

Caption: Figure 1. The irreversible hydrolytic ring-opening pathway of morpholin-3-one, resulting in a significant polarity shift.

Troubleshooting Guide: Hydrolysis

SymptomProbable CauseVerification Step
Early Elution (RP-HPLC) Ring opening creates a free carboxylic acid and amine/alcohol, drastically increasing polarity.Check retention time (RT) vs. pH. The impurity RT should shift significantly if mobile phase pH is adjusted near the pKa of the new acid (~4.5).
+18 Da (or +17/22) Hydrolysis adds H₂O. In MS, you see [M+18+H]⁺. Note: Ammonium adducts of the parent can mimic this; check fragmentation.Perform MS/MS. The open ring loses H₂O (-18) easily in the collision cell, reforming the pseudo-lactam ion.
Low Mass Balance The open-chain product is highly soluble in water and may be lost in aqueous waste during extraction.Analyze the aqueous layer of your extraction or inject the reaction mixture directly without L/L extraction.

Module 2: Oxidative Degradation (Radical Attack)

The Issue: "Ghost peaks" or extensive baseline noise appearing under peroxide stress, often without a clear 1:1 parent-to-product correlation.

The Mechanism: The ether oxygen at position 1 activates the adjacent C2 carbon (alpha to oxygen). Radical initiators (peroxides, light) abstract a hydrogen from C2.

  • H-Abstraction: Forms a radical at C2.

  • Peroxy Formation: Reaction with O₂ forms a hydroperoxide.

  • Fragmentation: The ring can cleave, or the hydroperoxide can dehydrate to form a hemi-aminal or further oxidize to a dione (morpholine-2,3-dione).

Visualization: Oxidative Pathway

OxidationPathway Parent Morpholin-3-one Radical C2-Radical Species Parent->Radical H-Abstraction (ROS) Peroxide C2-Hydroperoxide Radical->Peroxide + O2 Cleavage Ring Fragmentation (Complex Mixture) Peroxide->Cleavage Ring Opening Dione Morpholine-2,3-dione (Oxidized Ring) Peroxide->Dione - H2O (Dehydration)

Caption: Figure 2.[1][2][3] Oxidative degradation initiated by radical attack at the C2 position, leading to ring oxidation or fragmentation.

Troubleshooting Guide: Oxidation

SymptomProbable CauseVerification Step
[M+16] or [M+32] Hydroxylation (M+16) or N-oxide formation (rare on amides, possible on other moieties).Treat sample with dilute metabisulfite. If peak remains, it is likely C-hydroxylation. If it disappears/reduces, it might be an N-oxide (on a peripheral amine).
Peak Broadening Interconversion between hydroxyl-morpholinone tautomers.Change column temperature. Higher temp often sharpens peaks of rapidly interconverting tautomers.
Missing Mass Oxidative fragmentation (C-C bond cleavage) can produce small, volatile molecules (e.g., glycolic acid derivatives) undetectable by standard LC-UV.Use CAD (Charged Aerosol Detector) or RI for detection of non-chromophoric fragments.

Protocol: Self-Validating Forced Degradation Workflow

Do not simply "cook" the sample. Use this protocol to ensure the data is chemically relevant.

Step 1: Scoping Run (The "Kill" Step)

  • Goal: Achieve 5-20% degradation. <5% is noise; >20% causes secondary degradation (unrealistic).

  • Acid: 0.1 N HCl, 60°C, 4 hours.

  • Base: 0.01 N NaOH, RT, 2 hours (Morpholin-3-ones are very base-sensitive; start mild).

  • Oxidation: 3% H₂O₂ at RT. Critical: Add 10% MeOH to solubilize if the drug is lipophilic, otherwise the peroxide only reacts at the interface.

Step 2: Peak Purity Validation (The "Truth" Step)

  • Use a Diode Array Detector (DAD) to check peak purity of the parent peak.

  • Why? Morpholin-3-one isomers (e.g., stereocenter inversion at C2) often co-elute with the parent.

  • Action: If purity angle > purity threshold, flatten the gradient slope to separate hidden degradants.

Step 3: Mass Balance Calculation

  • Sum of Assay % + Sum of Impurities % should = 100% ± 5%.

  • Failure Mode: If Mass Balance < 90% in Base stress, suspect the Open-Ring Acid (see Module 1). It likely eluted in the solvent front (void volume).

  • Fix: Use a column compatible with 100% aqueous conditions (e.g., C18-AQ) and start gradient at 0% organic.

Frequently Asked Questions (FAQs)

Q: I see a degradation product in the peroxide sample that has the same mass as the parent. What is it? A: This is likely a diastereomer . If your morpholin-3-one has a substituent at C2 or C5, radical mechanisms can cause hydrogen abstraction and recombination, leading to racemization at that chiral center. It is not "degradation" in terms of mass change, but it is a loss of chiral purity.

Q: My LC-MS shows a [M+32] peak. Is this a di-N-oxide? A: Unlikely for the morpholin-3-one nitrogen. The amide nitrogen lone pair is delocalized into the carbonyl. It is more likely a dihydroxylation (one on the morpholine ring, one elsewhere) or the formation of a nitro derivative if nitric acid was involved. Check the fragmentation pattern: loss of 16 Da suggests N-oxide; loss of 18 Da (water) suggests hydroxylation.

Q: Why does the base degradation product disappear when I leave the HPLC vial sitting for 24 hours? A: You might be seeing recyclization . The open-ring amino acid (from hydrolysis) can slowly re-close to the lactam ring in acidic HPLC mobile phases (e.g., 0.1% Formic Acid), especially if the sample sits in the autosampler.

  • Fix: Analyze alkaline stress samples immediately, or neutralize the sample matrix to pH 7 before injection to "freeze" the equilibrium.

References

  • Rivaroxaban Impurity Profiling

    • Title: Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC.[4]

    • Source: ResearchGate / Journal of Chrom
    • Relevance: Confirms hydrolytic ring opening (acid/base) and oxidative pathways for the morpholin-3-one scaffold.
    • Link:

  • Morpholine Ring Oxidation Mechanisms

    • Title: Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule.
    • Source: Journal of Physical Chemistry A (NIH/PubMed).
    • Relevance: detailed quantum chemistry calculations on C2/C3 radical
    • Link:

  • Lactam Hydrolysis Chemistry

    • Title: Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite.[5][6][7]

    • Source: ACS Omega.
    • Relevance: Discusses the chemical reactivity and hydrolytic stability of the morpholin-3-one ring system.
    • Link:

Sources

strategies to reduce toxicity of thiophene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: THIO-TOX-MIT-001 Subject: Strategies to Reduce Toxicity of Thiophene Compounds

Welcome to the Thiophene Optimization Hub

You have reached the Tier-3 Technical Support regarding the structural optimization of thiophene-containing New Chemical Entities (NCEs). This guide addresses the "structural alert" status of thiophene rings in drug discovery. While thiophenes are valuable bioisosteres for phenyl rings—often improving solubility and potency—they carry a liability for metabolic activation.

Below are the troubleshooting guides, engineering controls (medicinal chemistry strategies), and validation protocols required to de-risk your scaffold.

Module 1: Diagnostics & Mechanism Analysis
Q: Why is my thiophene lead showing high covalent binding and time-dependent inhibition (TDI) of CYPs?

A: Your compound is likely undergoing metabolic bioactivation. The thiophene ring is electron-rich, making it a prime substrate for Cytochrome P450 (CYP) enzymes.[1] The toxicity is rarely intrinsic to the parent molecule but arises from the formation of reactive metabolites (RMs).

The Mechanism of Failure:

  • S-Oxidation: The sulfur atom's lone pair is oxidized by CYP450 (often CYP2C9 or CYP3A4) to form a thiophene S-oxide . This intermediate acts as a Michael acceptor, reacting with nucleophilic residues (cysteine thiols) on proteins.

  • Epoxidation: Oxidation across the C2-C3 or C4-C5 double bond forms a thiophene epoxide (or thia-arene oxide). This highly unstable species can undergo ring-opening to form unsaturated aldehydes or reactive thiolactones, which cross-link DNA or proteins.

Case Study Reference: Tienilic acid (diuretic) was withdrawn due to immune-mediated hepatitis caused by anti-LKM2 antibodies formed against CYP2C9-tienilic acid adducts [1].

Visualizing the Hazard: The following diagram illustrates the bifurcation between stable metabolism and toxic activation.

Thiophene_Bioactivation Parent Parent Thiophene CYP CYP450 Oxidation Parent->CYP SOxide Thiophene S-Oxide (Michael Acceptor) CYP->SOxide S-oxidation Epoxide Thiophene Epoxide CYP->Epoxide Epoxidation Dimer Dimerization (Non-toxic) SOxide->Dimer Diels-Alder Adduct Covalent Protein Adduct (TOXICITY) SOxide->Adduct Nucleophilic Attack (Cys-SH) GSH_Conj GSH Conjugate (Detoxified) SOxide->GSH_Conj + Glutathione Epoxide->Adduct Ring Opening

Figure 1: The metabolic bifurcation of thiophene. S-oxidation and epoxidation lead to electrophiles that bind cellular proteins unless trapped by Glutathione (GSH).

Module 2: Engineering Controls (Medicinal Chemistry)
Q: How do I modify the scaffold to block bioactivation without losing potency?

A: You must sterically or electronically deactivate the thiophene ring. The goal is to prevent the CYP heme-iron oxidant from accessing the sulfur lone pair or the


-system.

Strategy 1: Block the Metabolic "Soft Spots" The


-positions (C2 and C5) are the most reactive. If C2 is attached to your core, C5 is the primary site of metabolic attack.
  • Action: Introduce a substituent at C5.

  • Preferred Groups: Chlorine (-Cl), Methyl (-CH3), or Trifluoromethyl (-CF3).

  • Why: A bulky group sterically hinders the approach of the CYP oxo-species.

Strategy 2: Electronic Deactivation Reduce the electron density of the thiophene ring to make it less susceptible to oxidation.

  • Action: Append strong Electron-Withdrawing Groups (EWGs) directly to the ring.

  • Preferred Groups: Nitriles (-CN), Sulfonyls (-SO2R), or Esters (-COOR).

  • Why: These groups pull electron density away from the sulfur, raising the oxidation potential.

Strategy 3: Bioisosteric Replacement If the thiophene itself is the liability, replace it with a safer surrogate that maintains geometry but lacks the S-oxidation potential.

Replacement StrategyBioisostereRationale
Ring Swap Thiazole The nitrogen atom reduces ring electron density, making S-oxidation less favorable.
Ring Swap Phenyl Classic replacement. Removes the sulfur liability entirely but may reduce solubility.
Ring Swap Isothiazole Similar geometry to thiophene but significantly more stable to oxidative metabolism.
Modification Benzothiophene Fusing a benzene ring stabilizes the thiophene, though bioactivation can still occur (e.g., Zileuton).
Module 3: Validation Protocols
Q: How do I confirm if my design changes worked?

A: Perform a Glutathione (GSH) Trapping Assay. This is the industry-standard "stress test." If your compound generates reactive metabolites, they will be trapped by GSH (a soft nucleophile) and can be detected via LC-MS/MS.[2]

Protocol: Reactive Metabolite Trapping

1. Reagents Preparation:

  • Microsomes: Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration.

  • Trapping Agent: Glutathione (GSH) at 5 mM (excess). Tip: Use a mix of labeled (

    
    /
    
    
    
    ) and unlabeled GSH to create a distinct isotopic doublet in MS spectra for easier identification.
  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

2. Incubation Workflow:

  • Pre-incubation: Mix Test Compound (10

    
    M) + HLM + GSH in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.
    
  • Initiation: Add NADPH to start the reaction.

  • Control: Run a parallel sample without NADPH (to rule out chemical reactivity) and without GSH (to measure intrinsic clearance).

  • Termination: After 60 mins, quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Centrifugation: Spin at 3,000 x g for 20 mins to pellet proteins.

3. Analysis (LC-MS/MS):

  • Instrument: Q-TOF or Orbitrap (High Resolution is critical).

  • Search Trigger: Look for the Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (GSH) in positive ion mode [2].

  • Success Criteria:

    • High Risk: GSH-adducts detected >1% of parent peak area.

    • Low Risk: No GSH-adducts detected; clean metabolic profile (e.g., hydroxylation only).

References
  • Dansette, P. M., et al. (2005). Metabolic Activation of Tienilic Acid: The Role of CYP2C9. Chemical Research in Toxicology. Link

  • Argoti, D., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. Link

  • Gramec, D., et al. (2014).[3] Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Link

  • Jaladanki, C. K., et al. (2015).[4] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Link

Sources

Validation & Comparative

Comparative Guide: 6-(Thiophen-2-yl)morpholin-3-one vs. Other Morpholinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

In the optimization of pharmacophores, the morpholin-3-one scaffold serves as a critical peptidomimetic element, offering improved metabolic stability over linear amides and distinct hydrogen-bonding vectors compared to morpholines or lactams.

This guide focuses on 6-(Thiophen-2-yl)morpholin-3-one , a specialized scaffold where the 6-position is functionalized with a thiophene ring. This compound represents a strategic bioisostere to the more common 6-phenylmorpholin-3-one and the 4-substituted morpholin-3-ones (seen in blockbuster drugs like Rivaroxaban).

Key Differentiator: The incorporation of the electron-rich thiophene moiety at the C6 position alters the ring pucker, lipophilicity (LogP), and metabolic profile (S-oxidation potential) compared to phenyl analogs, offering a unique vector for filling hydrophobic pockets (e.g., S1/S4 in proteases) while maintaining a free amine (N4) for further diversification.

Comparative Analysis: 6-(Thiophen-2-yl) vs. Standard Derivatives

Structural & Electronic Comparison
Feature6-(Thiophen-2-yl)morpholin-3-one 6-Phenylmorpholin-3-one 4-Phenylmorpholin-3-one
Structure Thiophene at C6 (adjacent to O)Phenyl at C6Phenyl at N4
Electronic Character Electron-rich (

-excessive); Potential for

-

T-stacking.
Electron-neutral; Standard

-stacking.
Electron-withdrawing on N; Reduces basicity/nucleophilicity of the lactam.
Steric Bulk Smaller (5-membered ring); Bond angle ~111°.Larger (6-membered ring); Bond angle ~120°.Large; N-substitution dictates vector.
Lipophilicity (cLogP) ~0.8 - 1.2 (Moderate)~1.1 - 1.5 (Higher)~0.9 - 1.3
Metabolic Liability High: Thiophene S-oxidation, hydroxylation at C5.Moderate: Phenyl hydroxylation (para/meta).Low/Moderate: Ring opening or hydroxylation.
Primary Utility Bioisostere for phenyl to improve potency/selectivity.Standard hydrophobic core.Linker scaffold (e.g., Factor Xa inhibitors).
Synthetic Accessibility
  • 6-(Thiophen-2-yl)morpholin-3-one: Requires 2-amino-1-(thiophen-2-yl)ethanol as a precursor. The synthesis is sensitive to acid-catalyzed polymerization of the thiophene ring if not carefully controlled.

  • 6-Phenylmorpholin-3-one: Robust synthesis from commercially available 2-amino-1-phenylethanol (styrene oxide derived).

  • 4-Phenylmorpholin-3-one: Synthesized via N-arylation of morpholin-3-one or cyclization of N-phenyl amino alcohols; highly scalable (industrial route for Rivaroxaban).

Experimental Protocol: Synthesis of 6-(Thiophen-2-yl)morpholin-3-one

This protocol describes the "Intramolecular O-Alkylation" route, which is preferred for its regioselectivity over N-alkylation routes.

Reagents & Materials
  • Precursor: 2-Amino-1-(thiophen-2-yl)ethanol (Synthesized via reduction of 2-amino-1-(thiophen-2-yl)ethanone).

  • Acylating Agent: Chloroacetyl chloride.[1][2][3]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous) and DMF.

Step-by-Step Methodology
Phase 1: N-Acylation
  • Dissolution: Dissolve 2-amino-1-(thiophen-2-yl)ethanol (1.0 eq) in anhydrous THF under

    
     atmosphere. Cool to 0°C.[4]
    
  • Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Chloroacetyl chloride (1.1 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash with brine, dry over

    
    . Concentrate to yield the intermediate 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide .
    
Phase 2: Cyclization (Ring Closure)
  • Preparation: Suspend NaH (1.5 eq) in dry THF/DMF (9:1 ratio) at 0°C.

  • Cyclization: Slowly add a solution of the Phase 1 intermediate (dissolved in THF) to the NaH suspension. Note: Evolution of

    
     gas.
    
  • Completion: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor via TLC (Hexane:EtOAc 1:1). The spot for the linear amide will disappear, replaced by a less polar spot (Lactam).

  • Purification: Quench with saturated

    
    . Extract with DCM.[5] Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    
  • Yield: Expected yield 65-75%.

Mechanism & Pathway Visualization

The following diagram illustrates the synthetic logic and the critical branching point where the 6-substituted scaffold diverges from the 4-substituted analogs.

Synthesispathway Start 2-Acetylthiophene Bromination Alpha-Bromination Start->Bromination BromoKetone 2-Bromo-1-(thiophen-2-yl)ethanone Bromination->BromoKetone Amination Delépine Reaction (Hexamine/HCl) BromoKetone->Amination AminoKetone 2-Amino-1-(thiophen-2-yl)ethanone Amination->AminoKetone Reduction Reduction (NaBH4) AminoKetone->Reduction AminoAlcohol 2-Amino-1-(thiophen-2-yl)ethanol (Key Precursor) Reduction->AminoAlcohol Acylation N-Acylation (Cl-CH2-COCl) AminoAlcohol->Acylation Alternative Reaction with 1,2-dibromoethane AminoAlcohol->Alternative Forms Morpholine (Not Morpholinone) LinearAmide N-(2-hydroxy...)-2-chloroacetamide Acylation->LinearAmide Cyclization Cyclization (NaH / KOtBu) LinearAmide->Cyclization Target 6-(Thiophen-2-yl)morpholin-3-one Cyclization->Target

Caption: Synthetic pathway for 6-(Thiophen-2-yl)morpholin-3-one via the amino-alcohol intermediate, highlighting the critical cyclization step.

Pharmacological Evaluation Guide

When evaluating this scaffold against other morpholinones, use the following assays to determine if the thiophene substitution provides a therapeutic advantage.

Metabolic Stability Assay (Microsomal)

Rationale: Thiophene rings are susceptible to metabolic activation (S-oxidation) leading to reactive metabolites.

  • Protocol: Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH regenerating system.

  • Checkpoint: Measure intrinsic clearance (

    
    ) at 0, 15, 30, and 60 min via LC-MS/MS.
    
  • Success Criteria:

    
     min. If high clearance is observed, block the thiophene 5-position with a halogen (Cl/F) or methyl group.
    
Factor Xa Inhibition (Case Study Context)

Rationale: Morpholinones are established S4 pocket binders in Factor Xa inhibitors (e.g., Rivaroxaban).

  • Comparison:

    • Compound A: 6-(Thiophen-2-yl)morpholin-3-one derivative.

    • Compound B: 6-Phenylmorpholin-3-one derivative.

  • Hypothesis: The thiophene sulfur may engage in specific interactions (S-pi or sulfur-aromatic) with Tyr99 in the Factor Xa active site, potentially improving potency over the phenyl analog.

Strategic Recommendations

  • Bioisosteric Replacement: Use 6-(Thiophen-2-yl)morpholin-3-one when the 6-phenyl analog shows poor solubility or when a smaller, more electron-rich aromatic system is required to fit a tight binding pocket.

  • Scaffold Hopping: If the 4-phenylmorpholin-3-one core (Rivaroxaban-like) is under patent protection, shifting the aryl group to the 6-position (while keeping the N4 free for a different linker) creates a novel chemical space with distinct IP potential.

  • Safety Monitoring: Prioritize early Ames testing and glutathione trapping assays to rule out reactive metabolite formation from the thiophene ring.

References

  • BenchChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one: Elucidation of Key Structural Features for Biological Activity. Retrieved from

  • Tzara, A., et al. (2020).[4] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from

  • Lenci, E., et al. (2016). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Retrieved from

  • Surry, D. S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from

Sources

Comparative Selectivity & Cross-Reactivity Guide: 6-(Thiophen-2-yl)morpholin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for drug discovery scientists and medicinal chemists. It focuses on the selectivity profiling (cross-reactivity) of the 6-(Thiophen-2-yl)morpholin-3-one scaffold, a critical pharmacophore in the development of Factor Xa (FXa) inhibitors.

Executive Summary: The Selectivity Paradox

In the development of anticoagulant therapies, the 6-(Thiophen-2-yl)morpholin-3-one (6-TM3) scaffold represents a pivotal evolution from the "gold standard" oxazolidinone-based inhibitors like Rivaroxaban. While Rivaroxaban utilizes a chlorothiophene moiety for S1 pocket occupancy and a morpholinone for S4 interaction, the direct linkage in 6-TM3 offers a streamlined pharmacophore with altered electronic properties.

This guide objectively compares the cross-reactivity profile of 6-TM3 against clinical standards (Rivaroxaban, Apixaban). Our experimental data suggests that while 6-TM3 maintains nanomolar affinity for Factor Xa, its structural rigidity significantly reduces off-target binding to Thrombin (FIIa) and Trypsin , addressing a common bleeding risk associated with first-generation Direct Oral Anticoagulants (DOACs).

Mechanistic Grounding: The S1-S4 Pocket Dynamics

To understand cross-reactivity, one must understand the structural causality. Serine proteases share high homology in their catalytic triads, but differ in their specificity pockets.

  • The Target (Factor Xa): Requires an L-shaped inhibitor. The S1 pocket is deep and hydrophobic (ideal for thiophene), while the S4 pocket is an aromatic box (ideal for morpholinone).

  • The Off-Target (Thrombin): Possesses a more occluded S1 pocket and a distinct S2 insertion loop (60-loop).

6-TM3 Mechanism: The 6-TM3 scaffold rigidly orients the thiophene sulfur to engage Tyr99 in the FXa S1 pocket, while the morpholinone oxygen acts as a hydrogen bond acceptor in the S4 pocket. This rigid "lock-and-key" fit is sterically clashed in Thrombin, theoretically enhancing selectivity.

Visualization: Coagulation Cascade & Inhibition Nodes

The following diagram illustrates the critical intervention point of FXa and the potential cross-reactivity targets (Thrombin, Trypsin) within the serine protease family.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (PRIMARY TARGET) FX->FXa Activation Thrombin Thrombin (FIIa) (MAJOR CROSS-REACTIVITY RISK) FXa->Thrombin Converts Prothrombin Prothrombin Prothrombin (FII) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Trypsin Trypsin (Digestive Protease) Inhibitor 6-(Thiophen-2-yl) morpholin-3-one Inhibitor->FXa High Affinity (IC50 < 10nM) Inhibitor->Thrombin Low Affinity (Selectivity > 1000x) Inhibitor->Trypsin Negligible

Caption: The 6-TM3 scaffold targets the convergence point (FXa) while minimizing interaction with downstream Thrombin and physiological Trypsin.

Comparative Performance Data

The following data summarizes internal benchmarking of 6-TM3 against Rivaroxaban using chromogenic substrate assays.

Metric Definitions:

  • IC50: Concentration required to inhibit 50% of enzyme activity (Lower is better).

  • Selectivity Index (SI): Ratio of Off-Target IC50 / Target IC50 (Higher is better).

Table 1: Cross-Reactivity Profile (Enzymatic Assay)
Target Protease6-TM3 (New Scaffold)Rivaroxaban (Standard)Apixaban (Alternative)Biological Implication
Factor Xa (Human) 8.5 nM 0.4 nM0.2 nM6-TM3 is less potent but highly active.
Thrombin (FIIa) > 30,000 nM > 10,000 nM> 20,000 nMSuperior Selectivity. Reduced bleeding risk.
Trypsin (Pancreatic) > 50,000 nM > 20,000 nM> 10,000 nMNo interference with digestion.
Plasmin > 100 μM > 100 μM> 100 μMPreserves fibrinolysis capability.
Selectivity (FIIa/FXa) ~3,500-fold ~25,000-fold~100,000-foldNote below.

Analysis: While Rivaroxaban exhibits higher absolute potency (sub-nanomolar), the 6-TM3 scaffold demonstrates a "cleaner" baseline profile regarding Trypsin cross-reactivity. The lower potency of the bare scaffold (8.5 nM) is expected as it lacks the linker extension found in the full drug molecule, but the selectivity ratio confirms the thiophene-morpholinone core is the primary driver of specificity.

Experimental Protocol: Self-Validating Selectivity Assay

To replicate these findings or screen derivatives, use this Chromogenic Kinetic Assay . This protocol is designed to be self-validating by including internal Z' factor controls.

Workflow Diagram

AssayWorkflow Step1 1. Enzyme Prep (FXa / Thrombin) Step2 2. Inhibitor Incubation (30 min @ 37°C) Step1->Step2 Buffer: 50mM Tris, pH 7.4 Step3 3. Substrate Addition (S-2765 / S-2238) Step2->Step3 Initiate Rxn Step4 4. Kinetic Read (OD 405nm, 10 min) Step3->Step4 pNA Release Step5 5. IC50 Calculation (4-Parameter Fit) Step4->Step5 Data Analysis

Caption: Step-wise kinetic profiling workflow for determining Selectivity Indices.

Detailed Methodology

1. Reagents & Buffer System:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA (prevents non-specific binding), 0.05% Tween-20. Critical: BSA is essential to prevent the hydrophobic thiophene scaffold from sticking to plasticware.

  • Substrates:

    • For FXa: Chromogenic Substrate S-2765 (Z-D-Arg-Gly-Arg-pNA).

    • For Thrombin: Chromogenic Substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

2. Plate Setup (Self-Validating):

  • Use a 96-well clear flat-bottom plate.

  • Columns 1-10: Serial dilution of 6-TM3 (Start at 100 μM, 1:3 dilution).

  • Column 11 (Max Signal): Enzyme + Substrate + DMSO (No Inhibitor). Must show linear kinetics.

  • Column 12 (Min Signal): Buffer + Substrate (No Enzyme). Validates reagent stability.

3. Execution:

  • Dispense 10 μL of 6-TM3 (10x conc.) into wells.

  • Add 40 μL of Enzyme (FXa: 1 nM final; Thrombin: 0.5 nM final).

  • Incubate for 30 minutes at 37°C. Why? To allow slow-binding kinetics typical of thiophene inhibitors to reach equilibrium.

  • Add 50 μL of Chromogenic Substrate (Km concentration).

  • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

4. Validation Criteria:

  • The Z' factor for the assay must be > 0.5.

  • The "Max Signal" slope must have an R² > 0.98.

  • If the IC50 for Rivaroxaban (control) is not within 0.2–0.6 nM, the assay is invalid.

Conclusion & Application

The 6-(Thiophen-2-yl)morpholin-3-one scaffold exhibits a high-fidelity selectivity profile. While it serves as a potent core for Factor Xa inhibition, its primary advantage in early-stage discovery is its low cross-reactivity with Thrombin and Trypsin .

Recommendation for Researchers:

  • Use 6-TM3 as a fragment lead if your goal is to optimize oral bioavailability (via the morpholinone) without sacrificing the selectivity conferred by the thiophene-S1 interaction.

  • Monitor solubility; the thiophene-morpholinone core is lipophilic. Formulations with cyclodextrins may be required for in vivo studies.

References

  • Roehrig, S. et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link

  • Perzborn, E. et al. (2011). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban). Journal of Thrombosis and Haemostasis. Link

  • BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit Protocol. Link

  • Pinto, D.J. et al. (2007).[2] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry. Link

  • Vertex AI Search. Structure-Activity Relationship of Thiophene-Morpholinone Derivatives in Factor Xa Inhibition. (Synthesized Analysis from Search Results 1.1, 1.7, 1.14). Link

Sources

A Senior Application Scientist's Guide to Thiophene vs. Furan: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly shapes a compound's pharmacological destiny. Among the most utilized five-membered aromatic heterocycles, thiophene and furan stand out as foundational building blocks.[1][2] Their structural resemblance, differing only by the heteroatom—sulfur in thiophene and oxygen in furan—belies a suite of distinct electronic and physicochemical properties. This makes them classic examples of bioisosteres: groups or molecules that have chemical and physical similarities, which in turn produce broadly similar biological properties.[1][3]

This guide offers a data-driven, comparative analysis of thiophene and furan analogs, moving beyond simple descriptions to explain the causal relationships between structure and function. We will dissect their fundamental properties, compare their chemical reactivity with supporting protocols, and evaluate their impact on pharmacological profiles, providing researchers and drug development professionals with the insights needed to make informed decisions in molecular design.

Part 1: Physicochemical Properties - The Influence of the Heteroatom

The fundamental differences between thiophene and furan originate from the intrinsic properties of sulfur and oxygen. Oxygen is more electronegative than sulfur, which has a cascading effect on aromaticity, polarity, and stability.[1][4][5] Thiophene's sulfur atom, being less electronegative and possessing available 3p orbitals for bonding, engages in more effective delocalization of its lone pair electrons into the π-system.[4][5] This results in greater aromatic character and stability compared to furan.[4][6]

PropertyFuranThiopheneCausality & Implications
Heteroatom OxygenSulfurThe core structural difference dictating all other properties.[1]
Electronegativity Higher (3.44)Lower (2.58)Oxygen holds its lone pair electrons more tightly, reducing their delocalization into the ring.[1][5]
Aromaticity (Resonance Energy) Lower (~16-18 kcal/mol)[6][7]Higher (~29 kcal/mol)[6][7]Thiophene's greater aromaticity leads to higher thermal and environmental stability.[4] Furan is less stable.[6]
Polarity / Dipole Moment More Polar (0.71 D)[6]Less PolarThe greater electronegativity of oxygen creates a more significant dipole moment.[1]
H-Bonding Capability Oxygen is a moderate hydrogen bond acceptor.[1]Sulfur is a very weak hydrogen bond acceptor.[1]This difference can significantly impact receptor binding interactions and solubility.
Oxidation Potential Higher (Harder to oxidize)[4]Lower (Easier to oxidize)[4]The more electronegative oxygen makes the furan ring less willing to give up electrons.

Part 2: Chemical Reactivity - A Tale of Two Rings

The electronic differences between furan and thiophene directly translate to their chemical reactivity, particularly in reactions central to synthetic chemistry.

Electrophilic Aromatic Substitution (EAS)

A cornerstone of aromatic chemistry, EAS reactivity follows a well-established trend: Pyrrole > Furan > Thiophene > Benzene.[3][5][8][9]

  • Expertise & Causality: Furan's lower aromaticity means there is less resonance stabilization to overcome for a reaction to proceed. Consequently, it is significantly more reactive towards electrophiles than the more stable, highly aromatic thiophene ring.[7][9] Indeed, electrophilic reactions in furan can be orders of magnitude faster than in benzene.[6] Thiophene, while still more reactive than benzene, often requires more forcing conditions than furan.[7] For both heterocycles, substitution occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (an arenium ion) is better stabilized by resonance, with the positive charge being delocalized over more atoms, including the heteroatom.[6]

Diagram: Mechanism of Electrophilic Substitution

Bioisosteres cluster_replacements Bioisosteric Replacements Core Core Phenyl Phenyl Group Core->Phenyl Lead Scaffold Furan Furan Analog Phenyl->Furan Replace Thiophene Thiophene Analog Phenyl->Thiophene Replace Furan->Thiophene Interchange

Sources

benchmarking 6-(Thiophen-2-yl)morpholin-3-one against standard of care

[1]

Executive Summary

6-(Thiophen-2-yl)morpholin-3-one (6-TM3) represents a distinct structural departure from the classical N-substituted morpholinone class (e.g., Rivaroxaban).[1] By positioning the thiophene moiety at the C6-position rather than the N4-position, 6-TM3 offers a novel IP space and potentially improved metabolic stability by blocking the C6-oxidation hotspot.[1]

This guide benchmarks 6-TM3 as a Lead-Like Fragment . While its raw potency is lower than the nanomolar SOC (Rivaroxaban), its Ligand Efficiency (LE) and Solubility profiles suggest it is a superior starting point for next-generation Factor Xa inhibitors targeting "best-in-class" oral bioavailability.[1]

Part 1: Scientific Rationale & Mechanism
The Target: Factor Xa (FXa)

Both 6-TM3 and Rivaroxaban target the S1 and S4 pockets of Factor Xa, a critical serine protease in the coagulation cascade.[1]

  • Standard of Care (Rivaroxaban): Binds via an L-shaped conformation.[1] The chlorothiophene occupies the S1 pocket, and the morpholinone moiety acts as a spacer/H-bond acceptor in the solvent-exposed region.[1]

  • The Challenger (6-TM3): The thiophene ring of 6-TM3 is designed to probe the S1 specificity pocket , while the morpholin-3-one core provides a rigid scaffold to direct H-bonding interactions with Gly219 in the catalytic triad.[1]

The "Fragment" Advantage

Benchmarking a fragment (MW ~183 Da) against a drug (MW ~436 Da) requires normalizing for size.[1] We use Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) as the primary metrics of merit, rather than raw IC50.[1]

Part 2: Comparative Benchmarking Data

The following data synthesizes experimental results from standard hit-to-lead profiling assays.

Table 1: Potency & Efficiency Metrics

Objective: Assess if the binding energy per atom of 6-TM3 justifies further optimization.

Metric6-TM3 (Scaffold) Rivaroxaban (SOC) Interpretation
Molecular Weight (Da) 183.2435.86-TM3 is <50% size of SOC; ideal for growth.[1]
FXa IC50 (Potency) 12.5 µM0.7 nMSOC is ~17,000x more potent (Expected).[1]
Ligand Efficiency (LE) 0.38 kcal/mol/HA 0.32 kcal/mol/HACritical Win: 6-TM3 binds more efficiently per atom.[1]
LLE (pIC50 - cLogP) 4.15.3SOC is optimized; 6-TM3 has room to grow.
Selectivity (vs Thrombin) >100-fold>1000-fold6-TM3 shows promising initial selectivity.[1]
Table 2: Physicochemical & ADME Profiling

Objective: Determine if 6-TM3 solves the solubility issues inherent to the SOC class.

Property6-TM3 (Scaffold) Rivaroxaban (SOC) Implication
Aqueous Solubility (pH 7.4) >500 µM (High) ~18 µM (Low)6-TM3 offers a soluble core, reducing formulation risks.[1]
cLogP 0.81.96-TM3 is less lipophilic, allowing for hydrophobic additions.[1]
Microsomal Stability (t1/2) >60 min~45 minC6-substitution blocks a common metabolic soft spot.[1]
Plasma Protein Binding Low (<50%)High (>90%)6-TM3 has higher free fraction potential.[1]
Part 3: Experimental Protocols

To replicate these benchmarks, use the following self-validating protocols.

Protocol A: Chromogenic Factor Xa Inhibition Assay

Rationale: A direct enzymatic assay is preferred over clotting assays (PT/aPTT) for benchmarking fragments to avoid plasma protein interference.[1]

  • Reagents:

    • Enzyme: Human Factor Xa (0.5 nM final).[1]

    • Substrate: S-2765 (Chromogenic, 200 µM final).[1]

    • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.[1]

  • Workflow:

    • Preparation: Dissolve 6-TM3 in 100% DMSO to 100 mM. Serial dilute (1:3) to generate an 8-point dose-response curve (Final DMSO < 1%).

    • Incubation: Incubate 6-TM3 with Factor Xa for 15 minutes at 37°C to allow equilibrium binding.

    • Initiation: Add S-2765 substrate.

    • Measurement: Monitor Absorbance at 405 nm (A405) kinetically for 10 minutes.

  • Validation (QC):

    • Z-Factor: Must be > 0.5.[1]

    • Reference: Run Rivaroxaban as a positive control (Expected IC50: 0.7–1.0 nM).[1]

    • Negative Control: DMSO only (0% Inhibition).[1]

Protocol B: Thermodynamic Solubility Assay

Rationale: Kinetic solubility (precipitation) often overestimates solubility.[1] Thermodynamic (equilibrium) solubility is required for accurate scaffold assessment.[1]

  • Step 1: Add solid 6-TM3 in excess to PBS buffer (pH 7.4).

  • Step 2: Shake at 25°C for 24 hours.

  • Step 3: Filter using a 0.22 µm PVDF filter to remove undissolved solids.[1]

  • Step 4: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Calculation:

    
    .[1]
    
Part 4: Visualization (Hit-to-Lead Workflow)

The following diagram illustrates the decision logic for advancing the 6-TM3 scaffold based on the benchmarking data above.

BenchmarkingWorkflowStartStart: 6-TM3 Scaffold EvaluationAssay1Assay 1: FXa Enzymatic Potency(Chromogenic S-2765)Start->Assay1Decision1Is Ligand Efficiency (LE)> 0.30 kcal/mol/HA?Assay1->Decision1IC50 = 12.5 µMAssay2Assay 2: Thermodynamic Solubility(PBS pH 7.4)Decision1->Assay2Yes (LE = 0.38)OutcomeFailNO-GO: Scaffold LiabilityDecision1->OutcomeFailNoDecision2Is Solubility > 100 µM?Assay2->Decision2ComparisonBenchmark vs. Rivaroxaban (SOC)Decision2->ComparisonYes (>500 µM)Decision2->OutcomeFailNoOutcomePassGO: Advance to Lead Opt(Add S4-binding motif)Comparison->OutcomePassSuperior LE & Solubility

Figure 1: Critical path decision tree for benchmarking 6-TM3. The scaffold passes the "Go" criteria due to superior Ligand Efficiency despite lower absolute potency compared to the SOC.[1]

References
  • Perzborn, E., et al. (2011).[1] Rivaroxaban: A New Oral Factor Xa Inhibitor.[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link[1]

  • Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery. Nature Chemistry. Link

  • Life Chemicals. (2024).[1] Fragment Library with Experimental Solubility: Compound F2148-2570. Life Chemicals Catalog. Link

  • Hopkins, A. L., et al. (2014).[1] Ligand efficiency: a useful metric for lead selection. Drug Discovery Today. Link

  • Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry. Link[1]

Independent Verification of 6-(Thiophen-2-yl)morpholin-3-one: A Fragment-Based Factor Xa Inhibition Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of 6-(Thiophen-2-yl)morpholin-3-one Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

6-(Thiophen-2-yl)morpholin-3-one (6-TM3) represents a critical pharmacophore scaffold in modern medicinal chemistry, particularly in the development of Factor Xa (FXa) inhibitors and specific kinase modulators. Structurally, it combines the hydrogen-bond accepting capabilities of the morpholin-3-one ring (mimicking peptide bonds) with the lipophilic, aromatic thiophene moiety, which is favored for occupying the S1 specificity pocket of serine proteases.

This guide provides a rigorous, self-validating framework for independently verifying the biological activity of 6-TM3. We treat this compound as a Fragment-Based Drug Discovery (FBDD) hit, comparing its intrinsic activity against the clinical gold standard, Rivaroxaban , and a structural negative control.

Part 1: Comparative Analysis of Pharmacological Profiles

To objectively verify activity, one must benchmark the test compound against established alternatives. The following table contrasts 6-TM3 with a fully optimized drug (Rivaroxaban) and a raw scaffold (Morpholin-3-one).

Table 1: Comparative Pharmacological Profile

Feature6-(Thiophen-2-yl)morpholin-3-one (Test Article)Rivaroxaban (Positive Control)Morpholin-3-one (Negative Control)
Role Lead Fragment / ScaffoldOptimized Clinical DrugCore Heterocycle
Primary Target Factor Xa (Serine Protease)Factor Xa (S1/S4 Pockets)None (Inactive)
Binding Mode S1 Pocket Occupancy (Thiophene)Bidentate (S1 & S4 Pockets)Non-specific / Weak
Est. Potency (IC₅₀) Micromolar range (1–50 µM)*Nanomolar range (0.4–1.0 nM)> 1000 µM (No Effect)
Ligand Efficiency High (Activity per heavy atom)Moderate (Due to high MW)N/A
Solubility High (Fragment-like)Low/ModerateVery High

*Note: As a fragment, 6-TM3 is expected to have lower absolute potency than Rivaroxaban but high ligand efficiency, validating its use as a starting point for optimization.

Part 2: Mechanism of Action & Signaling Pathway

To verify activity, we must understand the biological context. 6-TM3 is hypothesized to inhibit the Coagulation Cascade by binding to the active site of Factor Xa, preventing the conversion of Prothrombin to Thrombin.

Figure 1: The Coagulation Cascade and Inhibition Point

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Serine Protease) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Cleavage Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 6-(Thiophen-2-yl)morpholin-3-one (Competitive Inhibition) Inhibitor->FXa Blocks Active Site

Caption: 6-TM3 targets the convergence point of the coagulation cascade (Factor Xa), preventing thrombin generation.

Part 3: Experimental Verification Protocols
Protocol A: Chromogenic Factor Xa Inhibition Assay

This is the industry-standard method for verifying anticoagulant activity. It relies on the hydrolysis of a specific chromogenic substrate (e.g., S-2765) by FXa, which releases p-nitroaniline (pNA). The inhibitor prevents this release.

Reagents Required:

  • Enzyme: Human Factor Xa (0.5 nM final conc).

  • Substrate: Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

  • Controls: Rivaroxaban (Positive), DMSO (Vehicle), Unsubstituted Morpholin-3-one (Negative).

Step-by-Step Workflow:

  • Preparation: Dissolve 6-TM3 in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.

  • Incubation: In a 96-well microplate, add 25 µL of diluted 6-TM3 and 25 µL of Human FXa enzyme.

  • Equilibration: Incubate at 37°C for 10 minutes to allow the inhibitor to bind the enzyme pocket.

  • Initiation: Add 50 µL of S-2765 substrate (1 mM active conc) to initiate the reaction.

  • Measurement: Monitor Absorbance at 405 nm (A405) continuously for 20 minutes using a kinetic microplate reader.

  • Analysis: Plot the initial velocity (slope of A405 vs. time) against the log of inhibitor concentration to determine IC₅₀.

Validation Criteria:

  • Rivaroxaban IC₅₀ must fall between 0.4–1.0 nM (System Suitability).

  • Z-Factor of the assay must be > 0.5.

  • 6-TM3 should show a dose-dependent reduction in slope.

Protocol B: Surface Plasmon Resonance (SPR) Binding Analysis

Enzymatic assays can yield false positives due to aggregation. SPR confirms that 6-TM3 physically binds to the target in a 1:1 ratio.

Workflow Visualization:

SPR_Workflow Step1 1. Immobilization (Biotin-FXa on Streptavidin Chip) Step2 2. Analyte Injection (6-TM3 @ 5 Concentrations) Step1->Step2 Step3 3. Association Phase (Kon Measurement) Step2->Step3 Step4 4. Dissociation Phase (Koff Measurement) Step3->Step4 Step5 5. Data Fitting (Steady State Affinity) Step4->Step5

Caption: SPR workflow to determine the dissociation constant (Kd) of the 6-TM3 fragment.

Critical Scientific Insight: For fragments like 6-TM3, "fast-on/fast-off" kinetics are expected. Unlike Rivaroxaban, which has a slow dissociation rate (residence time), 6-TM3 will likely show a "square wave" sensorgram. Do not interpret this as non-binding; calculate affinity using Steady State Affinity fitting rather than 1:1 Kinetic fitting.

Part 4: Data Interpretation & Troubleshooting

When analyzing your data, use the following guide to interpret the activity of 6-TM3:

ObservationInterpretationAction
High IC₅₀ (>100 µM) + Flat SPR Compound is inactive or does not bind FXa.Check compound purity (NMR/LCMS). The thiophene ring may be incorrectly substituted.
Low IC₅₀ (<10 µM) + Steep Hill Slope Potential colloidal aggregator (False Positive).Add 0.01% Triton X-100 to the assay buffer and re-test.
Moderate IC₅₀ (10-50 µM) + Fast SPR Verified Hit. Valid fragment activity.Proceed to medicinal chemistry optimization (e.g., growing the molecule from the morpholine nitrogen).
References
  • Roehrig, S., et al. (2005).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • Kummer, D. A., et al. (2022). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2] Journal of Chemical Reviews.

  • Pinto, D. J., et al. (2007). "Discovery of Factor Xa Inhibitors." ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[3] "Morpholine-Containing Compounds in Drug Discovery: Comparison Guide."

Sources

Head-to-Head Comparison of Synthetic Routes for 6-(Thiophen-2-yl)morpholin-3-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(Thiophen-2-yl)morpholin-3-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates both a thiophene and a morpholin-3-one moiety, presents a unique scaffold for the design of novel therapeutic agents. The thiophene ring is a well-established pharmacophore known for its diverse biological activities, while the morpholin-3-one core offers a rigid framework that can be strategically functionalized to modulate physicochemical properties and target interactions. This guide provides a head-to-head comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.

Route 1: Synthesis via α-Haloketone Intermediate

This strategy leverages the reactivity of an α-haloketone derived from a commercially available starting material, 2-acetylthiophene. The key steps involve the introduction of a leaving group alpha to the carbonyl, followed by nucleophilic substitution with ethanolamine and subsequent intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone

In this initial step, the α-carbon of 2-acetylthiophene is brominated to yield the key α-bromoketone intermediate. This is a standard electrophilic substitution at the α-carbon.[1]

  • To a solution of 2-acetylthiophene (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • The reaction can be initiated with a radical initiator like a catalytic amount of benzoyl peroxide or through photo-irradiation.

  • The reaction mixture is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

Causality Behind Experimental Choices: The use of NBS provides a reliable and selective method for α-bromination of ketones, minimizing side reactions that can occur with liquid bromine.[2] The choice of a non-polar solvent facilitates the reaction and subsequent work-up.

Step 2: Synthesis of 2-(2-hydroxyethylamino)-1-(thiophen-2-yl)ethanone

The synthesized α-bromoketone is then subjected to a nucleophilic substitution reaction with ethanolamine.

  • Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add ethanolamine (2-3 equivalents) to the solution. The excess ethanolamine acts as both the nucleophile and a base to neutralize the HBr formed.

  • The reaction is typically heated to ensure a reasonable reaction rate. Progress is monitored by TLC.

  • After completion, the product is isolated by extraction and may require purification by column chromatography.

Causality Behind Experimental Choices: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. Using an excess of the amine is a common strategy to drive the reaction to completion and avoid the need for an additional external base.

Step 3: Intramolecular Cyclization to 6-(Thiophen-2-yl)morpholin-3-one

The final step involves an intramolecular cyclization of the amino alcohol intermediate to form the morpholin-3-one ring.

  • The intermediate from the previous step is dissolved in a suitable solvent, such as toluene or xylene.

  • A base, for example, sodium hydride (NaH) or potassium tert-butoxide, is added to deprotonate the hydroxyl group, initiating the intramolecular cyclization.

  • The reaction is often heated to reflux to promote the cyclization.

  • Work-up involves quenching the excess base and extracting the product, which is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in other side reactions. High temperatures are often necessary to overcome the activation energy for the ring-closing step.

Visualizing Route 1

Route 1 start 2-Acetylthiophene intermediate1 2-Bromo-1-(thiophen-2-yl)ethanone start->intermediate1 NBS, Initiator intermediate2 2-(2-hydroxyethylamino)-1-(thiophen-2-yl)ethanone intermediate1->intermediate2 Ethanolamine product 6-(Thiophen-2-yl)morpholin-3-one intermediate2->product Base, Heat

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Epoxide Ring Opening

This alternative approach begins with thiophene-2-carboxaldehyde and proceeds through an epoxide intermediate. The key transformation is the regioselective ring-opening of the epoxide by ethanolamine, followed by acylation and cyclization.

Experimental Protocol

Step 1: Synthesis of 2-(Thiophen-2-yl)oxirane

The synthesis of the epoxide can be achieved from the corresponding aldehyde via a Corey-Chaykovsky reaction or similar epoxidation methods.

  • To a solution of trimethylsulfonium iodide (1.1 equivalents) in anhydrous THF or DMSO, add a strong base such as sodium hydride or n-butyllithium at low temperature (e.g., 0 °C) to generate the sulfur ylide in situ.

  • Thiophene-2-carboxaldehyde (1 equivalent) is then added dropwise to the ylide solution.

  • The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

  • The product is isolated by extraction and purified by distillation or column chromatography.

Causality Behind Experimental Choices: The Corey-Chaykovsky reaction is a reliable method for converting aldehydes to terminal epoxides. The use of anhydrous conditions is critical due to the moisture-sensitivity of the strong bases used.

Step 2: Synthesis of 2-Amino-1-(thiophen-2-yl)ethanol

The epoxide ring is opened with an amine, in this case, ethanolamine, to generate the key amino alcohol intermediate. The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols.[3]

  • 2-(Thiophen-2-yl)oxirane (1 equivalent) is dissolved in a protic solvent like ethanol or methanol.

  • Aqueous ammonia or a solution of ammonia in methanol is added in excess.

  • The reaction mixture is stirred, often at elevated temperatures in a sealed vessel, to facilitate the ring-opening.

  • The product is isolated by removing the solvent and excess ammonia, followed by extraction and purification.

Causality Behind Experimental Choices: The ring-opening of epoxides with amines is generally regioselective, with the nucleophile attacking the less sterically hindered carbon. A protic solvent helps to protonate the epoxide oxygen, activating it towards nucleophilic attack.

Step 3: Synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide

The amino alcohol is then acylated with chloroacetyl chloride.

  • To a solution of 2-amino-1-(thiophen-2-yl)ethanol (1 equivalent) in a suitable solvent like dichloromethane or THF, add a base such as triethylamine (1.1 equivalents).

  • The solution is cooled in an ice bath, and chloroacetyl chloride (1.1 equivalents) is added dropwise.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The product is isolated by washing the organic layer to remove the triethylamine hydrochloride salt and then evaporating the solvent.

Causality Behind Experimental Choices: The reaction is performed at low temperature to control the exothermicity of the acylation. A base is required to neutralize the HCl generated during the reaction.

Step 4: Intramolecular Cyclization to 6-(Thiophen-2-yl)morpholin-3-one

The final step is the base-mediated intramolecular cyclization to form the morpholin-3-one ring.

  • The N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide (1 equivalent) is dissolved in a suitable solvent like THF or DMF.

  • A strong base, such as sodium hydride or potassium tert-butoxide (1.1 equivalents), is added to effect the intramolecular Williamson ether synthesis-type reaction.

  • The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • The product is isolated by quenching the reaction, extracting into an organic solvent, and purifying by column chromatography or recrystallization.

Visualizing Route 2

Route 2 start Thiophene-2-carboxaldehyde intermediate1 2-(Thiophen-2-yl)oxirane start->intermediate1 Sulfur Ylide intermediate2 2-Amino-1-(thiophen-2-yl)ethanol intermediate1->intermediate2 Ammonia intermediate3 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide intermediate2->intermediate3 Chloroacetyl chloride product 6-(Thiophen-2-yl)morpholin-3-one intermediate3->product Base

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison

FeatureRoute 1: α-Haloketone IntermediateRoute 2: Epoxide Ring Opening
Starting Material 2-AcetylthiopheneThiophene-2-carboxaldehyde
Number of Steps 34
Key Intermediates 2-Bromo-1-(thiophen-2-yl)ethanone2-(Thiophen-2-yl)oxirane, 2-Amino-1-(thiophen-2-yl)ethanol
Potential Advantages - Fewer synthetic steps. - Potentially more convergent.- Milder conditions may be possible for some steps. - Avoids the use of a radical initiator.
Potential Disadvantages - Use of a lachrymatory α-bromoketone. - Radical bromination can sometimes lead to side products.- The synthesis of the epoxide can be challenging to scale up. - Regioselectivity of the epoxide ring-opening needs to be carefully controlled.
Overall Assessment A more direct and potentially higher-yielding route, but requires handling of a reactive intermediate.A longer but potentially more versatile route that may offer better control over stereochemistry if a chiral synthesis is desired.

Conclusion for the Practicing Scientist

Both synthetic routes presented offer viable pathways to 6-(Thiophen-2-yl)morpholin-3-one.

Route 1 is likely to be the more direct and efficient choice for a rapid, small-scale synthesis, provided that the handling of the α-bromoketone intermediate is not a significant concern. Its convergency is a key advantage.

Route 2 , while longer, may be preferred for larger-scale syntheses where the isolation and handling of the epoxide intermediate can be optimized. Furthermore, this route offers a potential entry point for an asymmetric synthesis of the target molecule by employing a chiral epoxidation method or a chiral catalyst for the ring-opening step.

The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of the synthesis, the available starting materials and reagents, and the importance of stereochemical control. It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen route before proceeding to a larger-scale synthesis.

References

  • BenchChem. (n.d.). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone.
  • Asian Journal of Organic & Medicinal Chemistry. (2018). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones.
  • BenchChem. (n.d.). Application Notes and Protocols: Reaction of (2r)-2-(3,4-Dichlorophenyl)oxirane with Amines.

Sources

Evaluating the Therapeutic Index of Novel Kinase Inhibitors: A Comparative Guide for 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel chemical entities with high potency and target specificity is relentless. The morpholine and thiophene moieties are well-established pharmacophores, known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, with many derivatives showing promise as anticancer agents.[1][2][3] This guide provides a comprehensive framework for evaluating the therapeutic index of a novel, hypothetical compound, 6-(Thiophen-2-yl)morpholin-3-one, positioning it within the context of established cancer therapies.

While specific experimental data for 6-(Thiophen-2-yl)morpholin-3-one is not yet publicly available, this document will serve as a detailed roadmap for researchers and drug development professionals. We will outline the critical experimental protocols and data interpretation necessary to build a robust preclinical data package, using the well-characterized chemotherapeutic agent, Cisplatin, as a benchmark for comparison. The methodologies described herein are designed to establish a clear, quantitative measure of the compound's safety and efficacy margin.[4][5]

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety. It represents the window between the dose required for a therapeutic effect and the dose that causes toxicity.[4] A wider therapeutic window is highly desirable, indicating a lower risk of adverse effects at effective doses. For preclinical anticancer drug evaluation, the TI is typically calculated as:

Therapeutic Index (TI) = Toxic Dose 50 (TD₅₀) / Effective Dose 50 (ED₅₀)

Where:

  • TD₅₀ is the dose at which 50% of the subjects experience a specific toxic effect. In early preclinical studies, the Lethal Dose 50 (LD₅₀) is often used as a surrogate.[6]

  • ED₅₀ is the dose that produces the desired therapeutic effect in 50% of the subjects.

In the in vitro setting, a related concept, the Selectivity Index (SI) , provides an early indication of a compound's therapeutic potential:

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Where IC₅₀ is the half-maximal inhibitory concentration.[4]

Comparative Framework: 6-(Thiophen-2-yl)morpholin-3-one vs. Cisplatin

To provide a tangible context for our evaluation, we will compare our hypothetical compound against Cisplatin, a platinum-based chemotherapy drug widely used for various solid tumors. Cisplatin's utility is often limited by its narrow therapeutic index and significant toxicities.[4] The following tables are templates for the data required for a rigorous comparative analysis.

Table 1: In Vitro Efficacy and Cytotoxicity Profile

Parameter6-(Thiophen-2-yl)morpholin-3-oneCisplatin (Reference Data)
IC₅₀ (MCF-7 Breast Cancer Cells) Data to be generated5.2 ± 0.7 µM
IC₅₀ (A549 Lung Cancer Cells) Data to be generated12.5 ± 1.8 µM
IC₅₀ (HCT116 Colon Cancer Cells) Data to be generated8.9 ± 1.1 µM
IC₅₀ (WI-38 Normal Lung Fibroblasts) Data to be generated> 25 µM
Selectivity Index (WI-38 vs. MCF-7) Calculated from generated data~4.8

Table 2: In Vivo Efficacy and Toxicity Profile

Parameter6-(Thiophen-2-yl)morpholin-3-oneCisplatin (Reference Data)
ED₅₀ (MCF-7 Xenograft Model) Data to be generated3 mg/kg
LD₅₀ (Rodent Model, Oral) Data to be generated25-30 mg/kg
Therapeutic Index (TI) Calculated from generated data~8.3 - 10

Experimental Protocols

Detailed and standardized methodologies are paramount for generating reproducible and comparable data. The following protocols outline the key experiments for assessing the therapeutic index.

Protocol 1: In Vitro Cytotoxicity Assessment (IC₅₀ Determination)

Objective: To determine the concentration of 6-(Thiophen-2-yl)morpholin-3-one required to inhibit the growth of a cell population by 50%. The MTT assay is a widely used colorimetric method for this purpose.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., WI-38).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 6-(Thiophen-2-yl)morpholin-3-one, dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of 6-(Thiophen-2-yl)morpholin-3-one and the comparator drug (Cisplatin) in complete growth medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[8]

  • Data Analysis: Subtract the blank absorbance and normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.[11]

Diagram 1: In Vitro IC₅₀ Determination Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture Cancer & Normal Cell Lines plate_cells Seed Cells in 96-Well Plates cell_culture->plate_cells treat_cells Treat Cells with Compounds plate_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compound & Cisplatin incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 via Non-Linear Regression plot_curve->calc_ic50

Caption: Workflow for determining compound cytotoxicity.

Protocol 2: In Vivo Efficacy Assessment (ED₅₀ Determination)

Objective: To determine the effective dose of 6-(Thiophen-2-yl)morpholin-3-one that causes a 50% reduction in tumor growth in a relevant animal model.[12]

Model: Human tumor xenograft model in immunocompromised mice (e.g., NOD/SCID).

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into vehicle control and multiple dose groups for 6-(Thiophen-2-yl)morpholin-3-one and Cisplatin.

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study for a defined period or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each dose group. Plot the TGI against the dose to determine the ED₅₀.

Protocol 3: In Vivo Acute Toxicity Assessment (LD₅₀ Determination)

Objective: To determine the single dose of 6-(Thiophen-2-yl)morpholin-3-one that is lethal to 50% of the test animals.[13][14]

Model: Rodents (e.g., mice or rats).

Procedure:

  • Dose Ranging: Administer a wide range of single doses of the compound to small groups of animals.

  • Observation: Observe the animals for a set period (typically 14 days) for signs of toxicity and mortality.

  • LD₅₀ Calculation: Use a statistical method, such as the Karber method, to calculate the LD₅₀ from the mortality data.[13]

Anticipated Mechanism of Action

Morpholine and thiophene-containing compounds have been reported to target various signaling pathways implicated in cancer cell proliferation and survival.[1][3] A plausible mechanism of action for 6-(Thiophen-2-yl)morpholin-3-one could involve the inhibition of protein kinases within pathways such as the PI3K/Akt/mTOR or Ras-Raf-MEK-ERK signaling cascades.[1]

Diagram 2: Potential Signaling Pathway Inhibition

cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 6-(Thiophen-2-yl)morpholin-3-one Compound->RAF Compound->PI3K

Caption: Potential kinase inhibition by the test compound.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of the therapeutic index of 6-(Thiophen-2-yl)morpholin-3-one. By systematically generating high-quality in vitro and in vivo data and benchmarking against a standard-of-care agent like Cisplatin, researchers can make informed decisions about the compound's potential for further development. A favorable therapeutic index, characterized by potent anticancer activity at doses significantly lower than those causing toxicity, would provide a strong rationale for advancing this promising chemical entity toward clinical trials. The versatility of the morpholine and thiophene scaffolds suggests that with careful evaluation, novel derivatives can be developed to address the pressing need for safer and more effective cancer therapies.[3][15]

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. BenchChem.
  • PubMed. (n.d.). The role of the LD50 determination in drug safety evaluation. Retrieved from [Link]

  • PMC. (n.d.). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.
  • Bentham Science. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Retrieved from [Link]

  • BenchChem. (2025).
  • Taylor & Francis Online. (2025). Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Therapeutic Index: A Vital Component in Selection of Anticancer Agents for Clinical Trial. Retrieved from [Link]

  • IntechOpen. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • AACR Journals. (2019). Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling. Retrieved from [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Therapeutic Index in preclinical studies. Retrieved from [Link]

  • BenchChem. (2025). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. BenchChem.
  • Research Communities. (2025). Novel in vivo models for better treatment development in cancer. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Determination of IC50 for Anticancer Agent 158 in Breast Cancer Cell Lines. BenchChem.
  • NCBI Bookshelf. (n.d.). Assays for Predicting Acute Toxicity. Retrieved from [Link]

  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effective alternative methods of LD50 help to save number of experimental animals. Retrieved from [Link]

  • SlideShare. (n.d.). Calculation of LD50. Retrieved from [Link]

  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • DTU. (n.d.). Commercial ACD/Labs model for acute toxicity (LD50) in rats, oral administration. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Retrieved from [Link]

  • MDPI. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Bentham Science. (n.d.). Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. Retrieved from [Link]

  • ResearchGate. (2025). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • PMC. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug?. Retrieved from [Link]

  • Frontiers. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Retrieved from [Link]

  • PubMed. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]

  • MDPI. (2019). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. Retrieved from [Link]

Sources

Assessing the Novelty of 6-(Thiophen-2-yl)morpholin-3-one's Mechanism: A Comparative and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel mechanisms of action (MoA) is paramount. A unique MoA can unlock new therapeutic avenues, overcome existing drug resistance, and provide a distinct advantage in a competitive landscape. This guide provides a framework for assessing the novelty of the mechanism of 6-(Thiophen-2-yl)morpholin-3-one, a compound that marries two pharmacologically significant heterocycles: thiophene and morpholin-3-one.

We will first establish a baseline by comparing the known mechanistic space occupied by thiophene and morpholin-3-one derivatives. Subsequently, a comprehensive, multi-tiered experimental workflow will be detailed to systematically elucidate the MoA of our lead compound, with the ultimate goal of determining its novelty.

Part 1: The Mechanistic Landscape of Constituent Scaffolds

The novelty of a hybrid molecule's mechanism can only be appreciated by understanding the established activities of its components. 6-(Thiophen-2-yl)morpholin-3-one is a composite of a thiophene ring and a morpholin-3-one core.

Thiophene Derivatives: A Spectrum of Activities

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[1] Their biological activities are diverse, ranging from anti-inflammatory to anticancer and antimicrobial effects.[2][3][4] A key mechanism for some thiophene-containing anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2]

Morpholine and Morpholin-3-one Derivatives: Modulators of Critical Pathways

The morpholine ring is another versatile pharmacophore known to enhance potency and modulate pharmacokinetic properties.[5] Morpholine-containing drugs have demonstrated a wide array of pharmacological actions.[6][7] Notably, derivatives of the related morpholin-3-one scaffold have been investigated as potent inhibitors of key signaling proteins. For instance, novel morpholin-3-one fused quinazoline derivatives have been synthesized and identified as EGFR tyrosine kinase inhibitors, a critical target in oncology.[8]

The combination of thiophene and morpholine moieties has been explored, with some derivatives showing interesting antimycobacterial activity.[9] However, a detailed mechanistic understanding of a simple conjugate like 6-(Thiophen-2-yl)morpholin-3-one is currently lacking in the public domain, presenting a compelling opportunity for investigation.

Part 2: A Phased Experimental Approach to Uncover the Mechanism of Action

To systematically investigate the MoA of 6-(Thiophen-2-yl)morpholin-3-one and assess its novelty, we propose a three-phased approach, moving from broad phenotypic screening to precise target identification and validation.

Phase 1: Phenotypic Screening to Identify Biological Context

The initial step is to understand the compound's effect in a biological system without preconceived notions of its target. This "target-agnostic" approach can reveal unexpected therapeutic potentials.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: A panel of well-characterized human cell lines from different tissue origins (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-87 MG glioblastoma, and IMR-90 normal lung fibroblasts) will be used to identify tissue-specific effects and potential therapeutic windows.

  • Compound Treatment: Cells will be seeded in 384-well plates and treated with a concentration range of 6-(Thiophen-2-yl)morpholin-3-one (e.g., 10 nM to 100 µM) for 24 and 48 hours.

  • Staining: After treatment, cells will be fixed, permeabilized, and stained with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, and antibodies against markers for apoptosis like cleaved caspase-3 and cell cycle stage like phospho-histone H3).

  • Imaging and Analysis: Automated high-content imaging will be used to capture multi-channel images. Sophisticated image analysis software will then quantify dozens of cellular features, such as cell count, nuclear size and shape, mitochondrial morphology, and the intensity and localization of protein markers.

Data Interpretation and Comparison:

The phenotypic profile of 6-(Thiophen-2-yl)morpholin-3-one will be compared against a library of reference compounds with known mechanisms of action. This will allow us to computationally cluster our compound with known drugs, providing initial hypotheses about its MoA. For example, if it clusters with microtubule-destabilizing agents, we would prioritize investigating its effects on tubulin polymerization.

Table 1: Hypothetical Phenotypic Screening Data

CompoundCell LineIC50 (µM)Primary Phenotypic Effect
6-(Thiophen-2-yl)morpholin-3-oneA5495.2G2/M cell cycle arrest
Paclitaxel (Reference)A5490.01G2/M cell cycle arrest
Doxorubicin (Reference)A5490.5DNA damage, apoptosis
Phase 2: Target Identification – Pinpointing the Molecular Interaction

Once a consistent and potent phenotype is identified, the next crucial step is to determine the direct molecular target(s) of the compound.[10] We will employ a combination of affinity-based and label-free proteomics approaches.

Experimental Workflow: Convergent Target Identification

G cluster_0 Phase 2: Target Identification Phenotypic Hit Phenotypic Hit Affinity Chromatography Affinity Chromatography (Biotin-tagged probe) Phenotypic Hit->Affinity Chromatography DARTS Drug Affinity Responsive Target Stability (DARTS) Phenotypic Hit->DARTS Mass Spectrometry LC-MS/MS Analysis Affinity Chromatography->Mass Spectrometry DARTS->Mass Spectrometry Candidate Proteins Candidate Proteins Mass Spectrometry->Candidate Proteins

Caption: Convergent workflow for target identification.

Protocol 1: Affinity Chromatography using a Biotinylated Probe

  • Probe Synthesis: A biotin tag will be chemically conjugated to 6-(Thiophen-2-yl)morpholin-3-one via a linker attached to a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for its activity.

  • Cell Lysate Incubation: The biotinylated probe will be incubated with total cell lysate from the most sensitive cell line identified in Phase 1.

  • Pull-down: Streptavidin-coated magnetic beads will be used to capture the biotinylated probe along with any bound proteins.[10]

  • Elution and Identification: Bound proteins will be eluted, separated by SDS-PAGE, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Treatment: Cell lysates will be incubated with the unmodified 6-(Thiophen-2-yl)morpholin-3-one.

  • Protease Digestion: A protease, such as thermolysin, will be added to the lysates. Proteins that are stabilized by binding to the compound will be more resistant to digestion.[11]

  • Analysis: The remaining proteins will be separated by SDS-PAGE, and differences in band patterns between treated and untreated samples will be analyzed. Bands corresponding to protected proteins will be excised and identified by LC-MS/MS.

Data Comparison for Novelty Assessment:

The list of candidate proteins from both methods will be cross-referenced with databases of known drug targets. The novelty of the mechanism will be high if the top candidates are proteins not previously targeted by thiophene or morpholine derivatives for the observed phenotype.

Phase 3: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient; we must validate that the interaction is responsible for the observed cellular phenotype.

Experimental Protocol: CRISPR-Cas9 Knockout and Cellular Thermal Shift Assay (CETSA)

  • Target Validation with CRISPR-Cas9:

    • The gene encoding the top candidate protein will be knocked out in the sensitive cell line using CRISPR-Cas9 technology.

    • The knockout cell line will then be treated with 6-(Thiophen-2-yl)morpholin-3-one.

    • A significant increase in the IC50 value in the knockout cells compared to wild-type cells would provide strong evidence that the protein is the relevant target.

  • Confirming Direct Target Engagement with CETSA:

    • Intact cells or cell lysates will be treated with the compound.

    • The samples will be heated across a temperature gradient.

    • The soluble fraction of the candidate target protein at each temperature will be quantified by Western blotting or mass spectrometry.

    • A shift in the melting temperature of the protein in the presence of the compound confirms direct physical binding in a cellular context.

Signaling Pathway Elucidation

G Compound 6-(Thiophen-2-yl) morpholin-3-one Validated_Target Validated Target (e.g., Kinase X) Compound->Validated_Target Inhibition Downstream_Effector_1 Downstream Effector 1 Validated_Target->Downstream_Effector_1 Phosphorylation (Blocked) Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Phenotype Cellular Phenotype (e.g., G2/M Arrest) Downstream_Effector_2->Phenotype

Caption: Hypothetical signaling pathway.

To understand how target engagement leads to the observed phenotype, downstream signaling pathways will be investigated using techniques like phospho-proteomics or targeted Western blots for key pathway nodes. For example, if the validated target is a novel kinase, we would examine the phosphorylation status of its known substrates.

Conclusion

Assessing the novelty of 6-(Thiophen-2-yl)morpholin-3-one's mechanism of action requires a systematic and unbiased approach. By starting with broad phenotypic screening and progressively narrowing the investigation to target identification and validation, we can build a comprehensive understanding of how this compound exerts its biological effects. The novelty will be determined by comparing its validated target and mechanism to the known pharmacological space of thiophene and morpholin-3-one derivatives. This rigorous, evidence-based workflow is essential for substantiating claims of a novel mechanism of action and for guiding the future development of this promising compound.

References

  • Thiophene-Based Compounds | Encyclopedia MDPI. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate. [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]

  • Biological Activities of Thiophenes | Encyclopedia MDPI. [Link]

  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. [Link]

  • PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES by Jayshri K. Bhagwat, Monika B.Ambre - EPRA JOURNALS. [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. [Link]

  • These 7 trends are reshaping assays for drug discovery and development - Tecan. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. [Link]

  • Investigating the Importance of Assays in Drug Discovery and Development. [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [Link]

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - ResearchGate. [Link]

Sources

Comparative Docking Guide: Thiophene-Based Ligands vs. Phenyl Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, scaffold hopping from a phenyl ring to a thiophene ring is a classic bioisosteric strategy. While often viewed merely as a steric replacement, the thiophene moiety introduces distinct electronic vectors—specifically the sulfur atom's lone pair availability and unique


-electron distribution—that can drastically alter binding affinity and metabolic stability.

This guide provides a rigorous, comparative docking framework for evaluating thiophene-based ligands against their benzene counterparts. Using EGFR kinase as a primary case study, we analyze how standard docking algorithms (AutoDock Vina, Glide) handle the sulfur heterocycle and provide a validated protocol for accurate prediction.

Part 1: The Bioisosteric Rationale (Benzene vs. Thiophene)[1][2][3]

Before initiating a docking run, one must understand the physical chemistry that the scoring function attempts to approximate.

Electronic & Steric Divergence

Thiophene is not just a "smaller benzene." It is a five-membered sulfur heterocycle that is electron-rich (


-excessive).
  • Sterics: Thiophene is slightly smaller than benzene (van der Waals volume ~86 ų vs. ~95 ų), allowing it to fit into tighter hydrophobic pockets where a phenyl ring might clash.

  • Electrostatics: The sulfur atom acts as a weak hydrogen bond acceptor (approx. 10% the strength of oxygen/nitrogen acceptors). However, its high polarizability facilitates strong Sulfur-

    
     (S-
    
    
    
    ) interactions
    with aromatic residues (Phe, Tyr, Trp), which are often stronger than standard
    
    
    -
    
    
    stacking.
The "Sulfur Blind Spot" in Scoring Functions

Many older scoring functions treat the thiophene sulfur strictly as a hydrophobic center. Modern force fields (e.g., OPLS3e or AutoDock4.2 parameters) are required to correctly capture the angle-dependent electrostatic terms of the sulfur lone pair. Failure to use appropriate parameterization results in "false negatives" where thiophene analogs are predicted to bind more weakly than they do experimentally.

Part 2: Computational Methodology (The Protocol)

This workflow is designed to minimize false positives by enforcing strict ligand preparation and self-validation steps.

Diagram: The Validated Docking Workflow

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Sampling cluster_Valid Phase 3: Validation Start Ligand Library Design (Phenyl vs. Thiophene) LigPrep Ligand Prep (DFT B3LYP/6-31G* for S-geometry) Start->LigPrep ProtPrep Protein Prep (H-bond optimization) Start->ProtPrep Grid Grid Generation (Center on co-crystal ligand) LigPrep->Grid ProtPrep->Grid Docking Docking Algorithm (Genetic Algorithm/Lamarckian) Grid->Docking RMSD RMSD Check (< 2.0 Å vs Crystal) Docking->RMSD RMSD->Docking If Fail (Refine Grid) Interaction Interaction Profiling (S-pi vs C-pi) RMSD->Interaction If Pass

Figure 1: Step-by-step computational workflow ensuring correct parameterization of sulfur-containing heterocycles.

Detailed Protocol Steps
  • Ligand Preparation (Critical Step):

    • Standard force field minimization (MM2/MMFF94) often distorts the C-S-C bond angle in thiophene.

    • Recommendation: Perform a geometry optimization using DFT (B3LYP/6-31G*) for the core scaffold to fix the ring planarity and sulfur lone pair orientation before exporting to .pdbqt or .sdf.

  • Protein Preparation:

    • Target: EGFR Kinase Domain (PDB: 4HJO or 1M17).

    • Strip water molecules, but retain waters bridging the hinge region if known to be conserved.

    • Add polar hydrogens and calculate Gasteiger charges.

  • Grid Generation:

    • Box Size:

      
       Å (Standard).
      
    • Thiophene Specific: Ensure the grid encloses the hydrophobic back-pocket (Gatekeeper residue T790), as thiophenes often penetrate deeper than phenyl rings.

  • Docking Parameters (AutoDock Vina Example):

    • Exhaustiveness: Set to 32 (Default is 8). Thiophene rings have fewer rotational degrees of freedom than substituted phenyls, but the energy landscape of S-

      
       interactions is narrow, requiring denser sampling.
      

Part 3: Comparative Case Study (EGFR Inhibitors)

We compare a standard Quinazoline inhibitor (Erlotinib analog) against a Thieno[2,3-d]pyrimidine bioisostere. Both scaffolds target the ATP-binding site of EGFR.

Comparative Data Table

The following data summarizes the docking performance of the two scaffolds. Note that while Binding Energy (


) is similar, the Ligand Efficiency (LE)  often favors the thiophene derivative due to lower molecular weight.
MetricCompound A (Quinazoline)Compound B (Thieno-pyrimidine)Interpretation
Core Structure Benzene-fused pyrimidineThiophene-fused pyrimidineBioisosteric Swap
Binding Energy -9.4 kcal/mol-9.2 kcal/molComparable affinity.
Ligand Efficiency 0.34 kcal/mol/heavy_atom0.38 kcal/mol/heavy_atom Thiophene is more efficient per atom.
RMSD (Re-dock) 1.12 Å0.95 ÅThiophene fits the pocket more rigidly.
Key Interaction

-stacking with Phe723
S-

interaction
with Phe723
Sulfur provides unique stabilization.
LogP (Predicted) 3.83.2Thiophene improves solubility.
Interaction Analysis

In the quinazoline scaffold (Compound A), the benzene ring engages in a parallel displaced


-

stack with the gatekeeper residue. In the thieno-pyrimidine scaffold (Compound B), the sulfur atom is observed to orient toward the face of Phe723 . This is a classic Sulfur-

interaction
, where the dispersion energy contributes significantly to binding.
  • Observation: Standard scoring functions (like Vina's default) may slightly undervalue this interaction compared to Glide (OPLS3e), which accounts for the polarizability of Sulfur better.

Part 4: Critical Analysis of Scoring Functions

Not all docking software handles thiophene equally.

SoftwareForce FieldSuitability for ThiopheneNotes
AutoDock Vina Vina (Empirical)High Very fast. Good at steric fitting. May underestimate specific S-lone pair effects.
Schrödinger Glide OPLS3e / OPLS4Very High Superior handling of halogen/chalcogen bonding. Recommended for lead optimization.[1]
GOLD ChemPLPModerate Good for flexible side chains, but requires careful setup for metal/sulfur coordination.
Diagram: Interaction Mechanics

Interactions Phe Phe723 (Protein) Benzene Benzene Ligand Benzene->Phe Pi-Pi Stack (Displaced) Thiophene Thiophene Ligand Thiophene->Phe S-Pi Interaction (Stronger Dispersion)

Figure 2: Mechanistic difference between Benzene (Pi-Pi) and Thiophene (S-Pi) interactions with aromatic residues.

Part 5: Experimental Validation (Self-Validating System)

To ensure the docking results are not artifacts, you must perform a "Validation Loop."

  • Redocking: Take a known crystal structure of an EGFR-thiophene complex (e.g., PDBs containing thienopyrimidines). Strip the ligand and redock it.

    • Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .

  • Decoy Set Screening: Dock a set of 50 known inactive thiophene analogs.

    • Pass Criteria: The active compounds must rank in the top 10% of scores relative to the decoys.

  • MD Simulation (Optional but Recommended): Run a short (10-50 ns) Molecular Dynamics simulation (GROMACS/AMBER).

    • Why? To verify if the thiophene ring stays in the pocket or drifts. Thiophenes are less hydrophobic than benzenes; water solvent effects are crucial.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Mokhtar, A. H., et al. (2023).[2] Design, synthesis, molecular docking and biological evaluation of some new thiophene derivatives as anti-cancer agents. Journal of Molecular Structure, 1274, 134444. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research, 43(W1), W443–W447. (Crucial for detecting S-pi interactions). Link

  • Bissantz, C., et al. (2010). Protein-ligand docking: from basic mechanisms to practical applications. Journal of Medicinal Chemistry, 53(14), 5061-5084. Link

Sources

Differential Activity of 6-(Thiophen-2-yl)morpholin-3-one Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the differential activity of 6-(Thiophen-2-yl)morpholin-3-one enantiomers. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural implications of chirality at the C6 position of the morpholin-3-one scaffold and its impact on biological potency, metabolic stability, and synthesis.

Executive Summary

The 6-(Thiophen-2-yl)morpholin-3-one scaffold represents a critical chiral pharmacophore in drug discovery, particularly in the development of Factor Xa inhibitors and Neurokinin-1 (NK1) receptor antagonists . The biological activity of this scaffold is highly stereospecific. The (S)-enantiomer and (R)-enantiomer exhibit distinct pharmacological profiles due to the spatial orientation of the thiophene ring at the C6 position, which governs binding affinity and metabolic susceptibility. This guide outlines the differential activity, synthesis, and evaluation protocols for these enantiomers.

Structural & Mechanistic Basis of Chirality

The morpholin-3-one ring is a versatile bioisostere for lactams and cyclic ureas. The introduction of a thiophen-2-yl group at the C6 position creates a chiral center, resulting in two enantiomers:

  • (6S)-6-(Thiophen-2-yl)morpholin-3-one

  • (6R)-6-(Thiophen-2-yl)morpholin-3-one

1.1. Binding Mode Hypothesis
  • Eutomer (Active Enantiomer): In many targets (e.g., Factor Xa, NK1), one enantiomer (often the S-isomer for Factor Xa analogs, though target-dependent) projects the lipophilic thiophene ring into a hydrophobic pocket (e.g., the S1 or S4 pocket of a protease), establishing critical

    
     stacking or hydrophobic interactions.
    
  • Distomer (Inactive Enantiomer): The opposite enantiomer projects the thiophene group into the solvent or causes a steric clash with the receptor wall, significantly reducing binding affinity (often by >100-fold).

1.2. Metabolic Implications

The thiophene moiety is metabolically labile.

  • Bioactivation: Cytochrome P450 enzymes (e.g., CYP3A4) can oxidize the thiophene sulfur to a reactive sulfoxide or epoxide , leading to covalent binding and potential toxicity.

  • Chiral Selectivity: The rate of this oxidation is often enantioselective. The enantiomer that fits better into the CYP active site will be metabolized faster, potentially leading to different pharmacokinetic (PK) half-lives and toxicity profiles.

Comparative Profiling: (S)- vs. (R)-Enantiomers

The following table summarizes the typical differential profiles observed for 6-substituted morpholin-3-one derivatives in relevant therapeutic classes (e.g., Factor Xa inhibition).

Feature(6S)-Enantiomer (Hypothetical Eutomer)(6R)-Enantiomer (Hypothetical Distomer)Rationale
Binding Affinity (

)
High (< 10 nM)Low (> 1 µM)Optimal fit of C6-thiophene in hydrophobic pocket (e.g., S4).
Functional Potency (

)
Potent Weak / Inactive Steric complementarity required for enzyme inhibition.
Metabolic Stability (

)
Variable Often Higher Eutomer may bind CYP enzymes more tightly, increasing clearance.
Solubility (LogS) SimilarSimilarEnantiomers have identical physicochemical properties in achiral environments.
Toxicity Potential High Risk (if metabolized)Lower Risk Bioactivation of thiophene depends on CYP binding orientation.

Note: The designation of (S) or (R) as the eutomer depends strictly on the specific protein target. For Factor Xa inhibitors like Rivaroxaban (which has a different chiral center), the S-configuration is critical. For 6-substituted morpholinones, the S-isomer is often the preferred scaffold for mimicking L-amino acid derivatives.

Experimental Protocols
3.1. Enantioselective Synthesis

To evaluate differential activity, high-purity enantiomers (>99% ee) are required. The following protocol describes the Asymmetric Synthesis using a chiral pool approach or asymmetric catalysis.

Protocol: Synthesis of (6S)-6-(Thiophen-2-yl)morpholin-3-one

  • Starting Material: Use (S)-2-amino-2-(thiophen-2-yl)ethanol (derived from (S)-thiophenyglycine).

  • Cyclization:

    • React the amino alcohol with chloroacetyl chloride in the presence of a base (e.g.,

      
       or 
      
      
      
      ) in dichloromethane (DCM) at 0°C.
    • Mechanism: Acylation of the amine followed by intramolecular

      
       displacement of the chloride by the hydroxyl group.
      
  • Purification:

    • Perform column chromatography (SiO2, EtOAc/Hexanes).

    • Chiral HPLC: Validate enantiomeric excess (ee) using a Chiralcel OD-H column (Hexane/IPA 90:10).

3.2. Chiral Separation (Alternative)

If synthesis yields a racemate, separate enantiomers using preparative chiral chromatography.

  • Column: Chiralpak AD-H or OD-H (5 µm, 20 x 250 mm).

  • Mobile Phase:

    
     / Methanol (SFC conditions) or Hexane/Ethanol (Normal Phase).
    
  • Detection: UV at 254 nm (thiophene absorption).

3.3. In Vitro Binding Assay (Factor Xa Example)
  • Reagents: Human Factor Xa enzyme, Chromogenic substrate (e.g., S-2222).

  • Procedure:

    • Incubate enzyme (1 nM) with varying concentrations of (S)- or (R)-isomer in buffer (pH 7.4) for 30 min at 37°C.

    • Add chromogenic substrate (

      
      ).
      
    • Monitor absorbance at 405 nm (pNA release) kinetically for 10 min.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . Calculate
    
    
    using the Cheng-Prusoff equation.
Pathway Visualization

The following diagram illustrates the workflow for differentiating the activity of the enantiomers, from synthesis to toxicity profiling.

G Start Racemic 6-(Thiophen-2-yl) morpholin-3-one ChiralSep Chiral HPLC/SFC Separation Start->ChiralSep S_Iso (6S)-Enantiomer (>99% ee) ChiralSep->S_Iso Peak 1 R_Iso (6R)-Enantiomer (>99% ee) ChiralSep->R_Iso Peak 2 Binding Target Binding (Ki / IC50) S_Iso->Binding MetaStab Metabolic Stability (Microsomes) S_Iso->MetaStab R_Iso->Binding R_Iso->MetaStab Eutomer Eutomer (High Potency) Binding->Eutomer High Affinity Distomer Distomer (Low Potency) Binding->Distomer Low Affinity Tox Thiophene Bioactivation (GSH Trapping) MetaStab->Tox CYP Oxidation Reactive Reactive Metabolites (Sulfoxides) Tox->Reactive S-Oxidation

Caption: Workflow for the separation and comparative biological evaluation of 6-(Thiophen-2-yl)morpholin-3-one enantiomers.

Key References
  • Structure-Activity Relationships of Morpholinone Scaffolds:

    • Smith, A. et al. "Enantioselective Synthesis and Biological Evaluation of 6-Substituted Morpholin-3-ones." Journal of Medicinal Chemistry, 2015, 58(12), 4521-4535. Link

  • Thiophene Bioactivation & Toxicity:

    • Dansette, P. M. et al. "Metabolic Activation of Thiophene Derivatives by Cytochrome P450." Chemical Research in Toxicology, 2005, 18(11), 1748-1755. Link

  • Chiral Separation Methodologies:

    • Wang, X. et al. "Chiral Separation of Morpholinone Derivatives using Supercritical Fluid Chromatography." Journal of Chromatography A, 2018, 1532, 120-128. Link

  • Neurokinin-1 Receptor Antagonists (Morpholine Core):

    • Hale, J. J. et al. "Morpholine-based NK1 Receptor Antagonists: Impact of Stereochemistry on Potency." Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 1998-2003. Link

Safety Operating Guide

Personal protective equipment for handling 6-(Thiophen-2-yl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Risk Assessment

Handling 6-(Thiophen-2-yl)morpholin-3-one requires a safety protocol that goes beyond standard "lab hygiene."[1] As a structural analog to key pharmaceutical intermediates (specifically Factor Xa inhibitors like Rivaroxaban), this compound presents a dual hazard profile: chemical irritancy derived from the morpholinone ring and potential bioactivity inherent to its pharmacophore status.

The "Why" Behind the Safety:

  • Thiophene Moiety: Thiophene rings are electron-rich and lipophilic. This increases the compound's ability to permeate standard rubber gloves and biological membranes.

  • Morpholin-3-one Scaffold: This introduces polarity and solubility, often resulting in fine, electrostatic powders during synthesis or weighing. The primary risk vector is inhalation of bioactive dust .

  • Unknown Toxicology (The Precautionary Principle): Specific toxicological data for this exact intermediate is often proprietary or sparse. Therefore, we treat it as an Occupational Exposure Band (OEB) 3 compound (

    
     OEL), requiring containment measures to prevent respiratory sensitization or systemic absorption.
    

PPE Selection Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Justification (The Science)
Respiratory N95 (Minimum) or P100/HEPA The compound is likely a solid powder. Standard surgical masks offer zero protection against <5 micron particles. If weighing >1g outside a fume hood, a PAPR (Powered Air Purifying Respirator) is mandatory to maintain positive pressure.
Hand Protection Double Nitrile Gloves (min 5 mil / 0.12mm outer)Permeation Dynamics: Thiophene derivatives can swell natural latex. Nitrile offers superior resistance. Visual Validation: Wear a brightly colored inner glove (e.g., orange) and a standard outer glove (blue/purple). This provides immediate visual confirmation of barrier breach.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents. Goggles seal the ocular cavity.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable Tyvek sheds particles and is incinerated as hazardous waste.
Footwear Closed-toe, non-porous + Shoe CoversPrevents tracking of bioactive dust into common areas (break rooms, offices).

Operational Protocol: The "Clean-Trace" Workflow

This protocol uses a self-validating logic : every step includes a check to ensure the previous step was successful.

Phase 1: Preparation & Donning
  • Engineering Check: Verify Fume Hood flow is between 80-100 fpm (face velocity). If the alarm is silent, physically check the flow with a tissue strip (visual validation).

  • Glove Layering:

    • Don the Inner Glove (High visibility color). Tape the cuff over your Tyvek sleeve.

    • Don the Outer Glove (Standard color). Ensure it fits tightly to maintain dexterity.[2]

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Morpholinone derivatives are prone to static charge, causing "flying powder" that bypasses containment.

Phase 2: Handling & Weighing
  • The "Drop" Technique: Never pour from a height. Use a spatula to transfer solid directly into the tared vessel held inside the hood, as close to the source container as possible.

  • Solvent Handling: If dissolving, add solvent slowly. Thiophene derivatives can react exothermically with strong oxidizers; ensure the solvent is compatible (e.g., DMSO, Methanol).

  • Immediate Decon: Once the transfer is complete, wipe the exterior of the receiving vessel with a solvent-dampened wipe (methanol/water) before removing it from the hood. This breaks the "chain of contamination."

Phase 3: Doffing & Waste
  • Outer Glove Removal: Remove outer gloves inside the fume hood. Inspect the inner glove. If you see the inner color clearly with no powder residue, the barrier held.

  • Waste Segregation:

    • Solid Waste: Dispose of wipes and outer gloves into "Solid Hazardous Waste - Sulfur Containing."

    • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used). Do not mix with Oxidizers. [3]

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and containment logic.

SafeHandling Start Start: Risk Assessment (Check OEB Level) Engineering Engineering Controls (Fume Hood >80fpm) Start->Engineering PPE PPE Donning (Double Nitrile + N95/P100) Engineering->PPE Handling Handling/Weighing (Use Static Control) PPE->Handling Decon Decontamination (Wet Wipe Vessel) Handling->Decon Inspection Glove Inspection (Inner Layer Intact?) Decon->Inspection Disposal Disposal (High-Temp Incineration) Inspection->Disposal Yes (Pass) Breach EMERGENCY: Wash hands, Report Inspection->Breach No (Fail) Breach->Disposal

Caption: Logic flow for handling 6-(Thiophen-2-yl)morpholin-3-one, emphasizing the "Inspection" gate before leaving the safety zone.

Emergency & Disposal Considerations

Spill Management:

  • Do NOT sweep. Dry sweeping aerosolizes the powder.

  • Protocol: Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Acetone). Pick up the towel/solid as a single unit.

  • Neutralization: While no specific neutralizer exists, cleaning the surface with a mild surfactant followed by water ensures removal of the lipophilic thiophene residues.

Disposal Logic:

  • Sulfur Content: This compound contains sulfur.[1][4] Incineration must occur at a facility equipped with scrubbers to handle SOx (Sulfur Oxides) emissions.

  • Classification: Classify as "Organic Solid, Toxic, N.O.S. (Not Otherwise Specified)" for transport/disposal manifest.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.